Epitinib

Catalog No.
S968869
CAS No.
1203902-67-3
M.F
C24H26N6O2
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitinib

CAS Number

1203902-67-3

Product Name

Epitinib

IUPAC Name

4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27)

InChI Key

DQAZPZIYEOGZAF-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC

Epitinib is an orally available epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon administration, epitinib inhibits the activity of EGFR, thereby preventing EGFR-mediated signaling. This may lead to induction of cell death and inhibition of tumor growth in EGFR-overexpressing tumor cells. EGFR is a receptor tyrosine kinase (RTK) that is overexpressed in certain tumor types and plays a key role in tumor cell proliferation and vascularization.
EPITINIB is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Molecular Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Epitinib functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) [1] [2]. Its mechanism is characterized by several key features:

  • ATP-Competitive Inhibition: this compound binds reversibly to the ATP-binding site in the tyrosine kinase domain of EGFR, competitively inhibiting ATP binding and subsequent receptor autophosphorylation [1] [3]. This action prevents the activation of downstream oncogenic signaling pathways.
  • Blood-Brain Barrier (BBB) Penetration: A defining characteristic of this compound is its engineered ability to cross the blood-brain barrier, addressing the clinical challenge of treating brain metastases [1] [2] [3].
  • Impact on Downstream Signaling: By inhibiting EGFR, this compound blocks major downstream cascades including the Ras/MAPK pathway and STAT-mediated signaling, which are crucial for cell proliferation, survival, and evasion of apoptosis [4]. cDNA array studies on cancer cells treated with EGFR-TKIs like erlotinib show these molecular changes result in altered expression of apoptosis and cell cycle regulators, inducing G1/S cell cycle arrest and promoting apoptosis [4].

The diagram below illustrates how this compound inhibits EGFR and its downstream signaling consequences:

G EGF EGF Ligand EGFR EGFR (Dimerized) EGF->EGFR Binding Downstream Downstream Pathways (Ras/MAPK, STAT) EGFR->Downstream Activation (Phosphorylation) ATP ATP ATP->EGFR Substrate Effects Cellular Effects: Proliferation Survival Migration Downstream->Effects This compound This compound This compound->EGFR Competitive Inhibition

EGFR signaling pathway and this compound's inhibitory mechanism.

Summary of Key Clinical Trial Data

The following table summarizes safety and efficacy data from a phase Ib dose-expansion study of this compound in patients with EGFR-mutant NSCLC with brain metastases [5]:

Parameter 120 mg Dose (n=30) 160 mg Dose (n=42)
Grade ≥3 Treatment-Related Adverse Events (TRAEs) 43.3% 50.0%
Most Common TRAEs Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia
Objective Response Rate (ORR) 53.6% (95% CI: 33.9%-72.5%) 40.5% (95% CI: 25.6%-56.7%)
Median Duration of Response (mDoR) 7.40 months (95% CI: 3.70-7.40) 9.10 months (95% CI: 6.50-12.00)
Median Progression-Free Survival (mPFS) 7.40 months (95% CI: 5.40-9.20) 7.40 months (95% CI: 5.50-10.00)

Based on a comprehensive risk-benefit assessment, 160 mg administered orally once daily (QD) was identified as the recommended Phase 2 dose (RP2D) [5] [3].

Experimental Protocols for Key Assays

1. In Vitro Cell-Based Assay for Efficacy [5] [4]

  • Objective: To evaluate the antiproliferative effects of this compound and its induction of apoptosis.
  • Cell Lines: Human EGFR-expressing cancer cell lines (e.g., hepatocellular carcinoma Huh-7 and HepG2).
  • Procedure:
    • Culture cells in appropriate medium supplemented with fetal bovine serum.
    • Seed cells in multi-well plates and allow to adhere.
    • Treat cells with increasing concentrations of this compound (prepared in DMSO) or vehicle control for a specified duration (e.g., 48-72 hours).
    • Assess cell viability using methods like crystal violet staining: fix cells with glutaraldehyde, stain with crystal violet, solubilize dye, and measure optical density at 570 nm.
    • For apoptosis analysis, use additional methods (not detailed in results) such as flow cytometry with Annexin V/PI staining.

2. Western Blot Analysis for Mechanism [4]

  • Objective: To detect changes in protein expression and phosphorylation of EGFR and downstream signaling molecules.
  • Procedure:
    • Lyse cells after this compound treatment in RIPA buffer containing protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
    • Block membrane with 2.5% BSA to prevent nonspecific binding.
    • Incubate with primary antibodies overnight at 4°C:
      • Anti-phospho-EGFR, anti-phospho-ERK1/2, anti-phospho-STAT3
      • Anti-total ERK1/2, STAT3 (loading controls)
      • Anti-cell cycle (cyclin D1, p21) and apoptosis regulators (Bcl-XL)
    • Incubate with HRP-conjugated secondary antibody.
    • Detect signal using enhanced chemiluminescence (ECL) substrate and visualize.

3. cDNA Array for Gene Expression Profiling [4]

  • Objective: To identify genome-wide changes in expression of apoptosis and cell cycle-related genes.
  • Procedure:
    • Extract total RNA from treated (e.g., 10 μmol/L this compound for 48 h) and untreated control cells.
    • Isolate polyadenylated (poly(A)+) mRNA using magnetic Dynabeads.
    • Use purified mRNA to synthesize labeled cDNA probes.
    • Hybridize probes to a cDNA array membrane (e.g., Atlas Human Apoptosis cDNA array) containing spotted gene targets.
    • Detect hybridization signals and analyze photometrically.
    • Compare signal intensities to identify differentially expressed genes.

The workflow for these key experimental methods is outlined below:

G InVitro In Vitro Cell Assay Step1 Cell Culture & This compound Treatment InVitro->Step1 WB Western Blot Step4 Protein Extraction & Quantification WB->Step4 cDNA cDNA Array Step7 RNA Extraction & mRNA Purification cDNA->Step7 Step2 Viability Assessment (Crystal Violet Staining) Step1->Step2 Step3 Data Analysis: IC50, Apoptosis Step2->Step3 Step5 SDS-PAGE & Western Blotting Step4->Step5 Step6 Antibody Incubation & Signal Detection Step5->Step6 Step8 cDNA Probe Synthesis & Hybridization Step7->Step8 Step9 Signal Detection & Expression Analysis Step8->Step9

General workflow for key experimental protocols.

Drug Properties and Development Context

  • Chemical Structure: this compound is based on a quinazoline core structure, a common pharmacophore for EGFR inhibitors [6] [7]. The free base (C₂₄H₂₆N₆O₂) has a molecular weight of 430.50 g/mol [7]. To improve solubility and bioavailability, it is developed as This compound succinate (C₂₈H₃₂N₆O₆, MW: 548.59 g/mol) [1] [2] [7].
  • Formulation and Solubility: The succinate salt form significantly increases solubility [7]. For in vitro studies, this compound succinate is soluble in DMSO (12.5 mg/mL). For in vivo administration, it can be formulated in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [2].
  • Classification: As an inhibitor that binds to the active, ATP-binding site of EGFR, this compound is classified as a Type I kinase inhibitor [6].

This compound represents a focused strategy within kinase inhibitor development to overcome the challenge of brain metastases. Its design as a brain-penetrant EGFR-TKI addresses a significant limitation of earlier agents and provides a targeted therapeutic option for a patient population with high unmet need [5] [3].

References

Quantitative Data on Tyrosine Kinase Inhibitors and the BBB

Author: Smolecule Technical Support Team. Date: February 2026

Although Epitinib-specific data is unavailable, the table below summarizes key BBB penetration metrics for several related TKIs, which are often central to such research.

Drug Name Reported BBB Penetration Metric Experimental Context / Model Citation
Avitinib Penetration Rate: 0.046% - 0.146% (CSF/plasma ratio) Clinical trial in NSCLC patients with brain metastases [1]
Imatinib Limited BBB penetration, yet demonstrated greater efficacy than Nilotinib in an Alzheimer's rat model [2] Preclinical in vivo (rat model of Alzheimer's disease) [2]
Nilotinib Enhanced BBB permeability compared to Imatinib [2] Preclinical in vivo (rat model of Alzheimer's disease) [2]

Experimental Models for Assessing BBB Penetration

A critical step in profiling a drug's brain penetration is the selection of an appropriate experimental model. The following are established in vitro and in silico methods cited in the literature.

  • In Vitro BBB Models: These models use brain endothelial cells cultured on a porous membrane (e.g., a Transwell insert) to create a barrier that mimics the BBB [3] [4] [5]. Key functional readouts include:
    • Transendothelial Electrical Resistance (TEER): Measures the integrity of the tight junctions formed between cells. A high TEER value indicates a strong, functional barrier [3] [4].
    • Solute Permeability (P): Quantifies the passage of a tracer substance (e.g., FITC-labeled dextran) or the drug itself across the cell monolayer [3]. The protocol involves sampling from the lower chamber over time and calculating the permeability coefficient [3].
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: This computational approach integrates data from in vitro assays with physiological parameters to simulate and predict a drug's distribution, including its uptake into the brain, in a living organism [6]. A major challenge is verifying these predictions in humans, as direct measurement of human brain concentrations is not feasible [6].

A Workflow for BBB Penetration Assessment

The following diagram integrates the experimental and computational methods described above into a logical workflow for evaluating a drug's BBB penetration, from initial screening to clinical prediction.

Key Considerations for Your Research on this compound

Given the lack of direct data on this compound, here are some actionable steps you can take:

  • Verify the Compound Identity: "this compound" may be an internal code name, a misspelling, or a very newly developed compound. Cross-referencing with other scientific databases or patent literature using its chemical structure or other candidate names might yield results.
  • Leverage Data from Analogous TKIs: The mechanisms of BBB penetration are often shared within drug classes. The data on Imatinib, Nilotinib, and Avitinib provide a valuable benchmark. You can compare this compound's physicochemical properties (e.g., molecular weight, lipophilicity) to these compounds to form initial hypotheses.
  • Apply the Standardized Workflow: The experimental protocols and modeling approaches outlined here are the industry standard. You can directly apply this framework to generate the necessary preclinical data for this compound.

References

Preclinical Models for Studying Brain Metastasis

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical in vivo models are essential for understanding brain metastasis biology and testing new therapies. The following table summarizes the two primary types of models, their advantages, and their limitations [1] [2].

Model Type Injection Method Key Advantages Key Limitations
Experimental Metastasis Intracardiac (IC) or Intracarotid Artery (ICA) Controlled cell delivery; defined time course; short latency for metastatic disease [1]. Technically demanding; may lead to metastases in other organs (e.g., bone, liver); examines only post-intravasation steps [1] [2].
Spontaneous Metastasis Orthotopic (e.g., mammary fat pad for breast cancer) Follows the natural metastatic cascade; closely resembles clinical disease spread [1]. Longer time required; lower and less predictable incidence of brain metastases; metastatic disease is not confined to the CNS [1].

Another common approach is the use of brain-tropic (BrM) cell lines. These are developed by repeatedly injecting cancer cells into mice, recovering the cells that successfully metastasize to the brain, and re-injecting them. This process enriches for a cell population with a high affinity for the brain microenvironment [2].

Tyrosine Kinase Inhibitors: Mechanisms & Preclinical Cardiotoxicity

Tyrosine Kinase Inhibitors (TKIs) are a cornerstone of targeted cancer therapy, but they often cause adverse cardiac effects. The table below summarizes the cardiotoxicity profiles and proposed mechanisms for several well-known TKIs, as identified in preclinical models [3]. This illustrates the depth of mechanistic understanding required for a thorough preclinical profile.

Agent (Brand Name) Primary Receptor Targets Common Cardiotoxicity Proposed Preclinical Cardiotoxic Signaling Mechanisms
Sunitinib (Sutent) VEGFR, PDGFR, RET, c-KIT HTN, HF, QT prolongation, LVSD Inhibition of AMPK-mTOR signaling causes ATP depletion; promotes mitochondrial dysfunction and apoptosis [3].
Sorafenib (Nexavar) VEGFR, PDGFR-β, B-RAF/C-RAF HTN, HF, MI, QTc prolongation Inhibition of Ras/Raf/MEK/Erk pathway promotes mitochondrial dysfunction and apoptosis; increases ROS and disrupts calcium homeostasis [3].
Pazopanib (Votrient) VEGFR-1/-2/-3, PDGFR, c-KIT HTN, AF, HF, LVSD Inhibition of VEGFR on cardiomyocytes reduces PI3K/Akt pro-survival signaling; inhibition of FGFR impairs cardiac stress response [3].
Erlotinib (Tarceva) EGFR MI In HCC cells, erlotinib inhibits the MAP-kinase pathway and STAT signaling, leading to cell cycle arrest and apoptosis [4].

Abbreviations: HTN (Hypertension), HF (Heart Failure), LVSD (Left Ventricular Systolic Dysfunction), MI (Myocardial Infarction, AF (Atrial Fibrillation), VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), EGFR (Epidermal Growth Factor Receptor).

Experimental Workflow for Brain Metastasis Studies

The following diagram outlines a generalized experimental workflow for establishing and using preclinical brain metastasis models, synthesizing the methodologies from the search results.

Start Start with Parental Cancer Cell Line A In Vivo Selection (Intracardiac/Intracarotid Injection) Start->A B Recover Cells from Brain Metastases A->B C Culture & Expand Brain-Tropic (BrM) Cells B->C D Injection into Experimental Models C->D E1 Experimental Metastasis (IC/ICA Injection) D->E1 E2 Spontaneous Metastasis (Orthotopic Injection) D->E2 E3 Direct Intracranial Injection D->E3 F Monitor for Metastasis (MRI, Bioluminescence) E1->F E2->F E3->F G Endpoint Analysis (Survival, Histology, Biomarkers) F->G

References

Quantitative Pharmacokinetic Data Summary for Tepotinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative PK parameters for Tepotinib, derived from a population pharmacokinetic analysis [1].

Parameter Value or Description
Therapeutic Dose 500 mg once daily
Time to Max Concentration (T~max~, steady state) ~8 hours
Effective Half-life (t~1/2~) ~32 hours
Absolute Bioavailability 72%
Dose Proportionality Up to at least the therapeutic dose of 500 mg
Major Circulating Metabolite MSC2571109A
Contribution to Circulating Radioactivity Tepotinib: 55%; Metabolite: 41%
Clearance Profile Time-independent, suitable for once-daily dosing

Metabolic Pathways and Experimental Workflow

Tepotinib is extensively cleared by the liver, predominantly via biliary clearance of the unchanged drug. It is also metabolized through multiple pathways, with no single pathway dominating (each comprising less than 25% of the administered dose) [1]. The following diagram illustrates the major disposition pathways and the experimental workflow used to characterize its pharmacokinetics.

teplotinib_workflow Oral Administration Oral Administration Absorption Absorption Oral Administration->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Hepatic Processing Hepatic Processing Systemic Circulation->Hepatic Processing Biliary Excretion Biliary Excretion Hepatic Processing->Biliary Excretion Predominant Route (Unchanged Drug) Multiple Metabolic Pathways Multiple Metabolic Pathways Hepatic Processing->Multiple Metabolic Pathways No dominant pathway Feces Feces Biliary Excretion->Feces Major Metabolite\nMSC2571109A Major Metabolite MSC2571109A Multiple Metabolic Pathways->Major Metabolite\nMSC2571109A Multiple Metabolic Pathways->Feces

Overview of Tepotinib's Disposition and Metabolism

Methodology for Population Pharmacokinetic Analysis

The robust PK model for Tepotinib was developed using the following detailed methodology [1]:

  • Analysis Dataset: Data were pooled from 12 clinical studies, including both patients with cancer and healthy participants. Studies investigated doses from 30 mg to 1400 mg once daily, various formulations, and different food intake conditions.
  • Modeling Technique: A sequential modeling approach was employed to analyze the PK of Tepotinib and its major metabolite, MSC2571109A, simultaneously.
  • Structural Model: A two-compartment model best described Tepotinib's plasma PK. The absorption was modeled using a sequential zero- and first-order process, and elimination was first-order from the central compartment.
  • Covariate Analysis: A comprehensive analysis was performed to identify patient factors (intrinsic: age, weight, organ function, etc.; extrinsic: concomitant medications) that influence PK variability. The clinical relevance of identified covariates was assessed.
  • Model Evaluation: The final model was rigorously evaluated using diagnostic plots and bootstrap analysis to ensure its stability and predictive performance.

Key Findings and Clinical Implications

The population PK analysis yielded several critical insights for drug development and clinical application [1]:

  • Dose-Exposure Relationship: Tepotinib exhibits dose-proportional pharmacokinetics up to at least the 500 mg therapeutic dose, simplifying dose prediction.
  • Low Interaction Potential: The lack of a dominant metabolic pathway suggests a low potential for drug-drug interactions with co-administered agents that affect specific metabolizing enzymes.
  • Covariate Effects: The analysis concluded that factors such as race, age, sex, body weight, mild to moderate hepatic or renal impairment, and intake of opioids or gefitinib had no clinically relevant effect on Tepotinib exposure. Therefore, no dose adjustments are recommended for these factors.

How to Proceed with Epitinib Research

  • Refine Your Search: "this compound" may be a code name for a pre-approval drug or a naming variation. Try searching with its developmental code (e.g., HMPL-013, ASB-136) or its systematic chemical name.
  • Consult Specialized Databases: Access professional resources such as PubMed, Google Scholar, the FDA Drugs@FDA database, and clinical trial registries (ClinicalTrials.gov) for original research articles, regulatory reviews, and trial results.
  • Analyze by Structure: If you know the chemical structure of this compound, you can search for structurally similar approved drugs and use their well-documented PK/PD properties as a reference for your research, as demonstrated with Tepotinib.

References

Clinical Efficacy and Safety Data from Phase Ib Study

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety findings from an open-label, dose-expansion Phase Ib study of Epitinib in patients with EGFR-mutant advanced NSCLC and brain metastases [1].

Parameter 120 mg Dose Group (n=30) 160 mg Dose Group (n=42)
Objective Response Rate (ORR) 53.6% (95% CI 33.9%-72.5%) 40.5% (95% CI 25.6%-56.7%)
Median Duration of Response (mDoR) 7.40 months (95% CI 3.70-7.40) 9.10 months (95% CI 6.50-12.00)
Median Progression-Free Survival (mPFS) 7.40 months (95% CI 5.40-9.20) 7.40 months (95% CI 5.50-10.00)
Grade ≥3 Treatment-Related Adverse Events (TRAEs) 43.3% of patients 50.0% of patients
Recommended Phase 2 Dose (RP2D) 160 mg QD

Experimental Protocols and Key Methodologies

For the cited Phase Ib clinical trial, the core experimental design was as follows [1]:

  • Study Identifier: NCT02590952
  • Study Design: Open-label, multicenter, dose-expansion Phase Ib study.
  • Patient Population: Patients with EGFR-mutant advanced NSCLC with brain metastases were enrolled across seven centers in China.
  • Intervention: this compound was administered orally once daily (QD) at 120 mg or 160 mg doses.
  • Primary Endpoint: Safety and tolerability, assessed by the incidence and severity of treatment-related adverse events (TRAEs).
  • Key Secondary Endpoints:
    • Efficacy: Objective Response Rate (ORR) was evaluated, likely according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1, though the specific criteria are not detailed in the abstract.
    • Pharmacokinetics: While not explicitly stated in the results summary, early-phase studies typically characterize the drug's exposure profile.

The Role of EGFR-TKIs in Brain Tumors and this compound's Position

This compound is a potent and highly selective oral EGFR tyrosine kinase inhibitor (TKI) that was intentionally designed for optimal blood-brain barrier (BBB) penetration [2]. This property is critical for treating brain metastases, as many earlier EGFR-TKIs are substrates for efflux pumps like P-glycoprotein (P-gp) at the BBB, limiting their intracranial concentration and efficacy [3] [4].

The development of EGFR-TKIs has evolved through multiple generations to overcome resistance and improve CNS activity [5] [6]:

  • First-Generation (Gefitinib, Erlotinib): Reversible inhibitors with limited BBB penetration (e.g., gefitinib has a brain penetration rate of only ~1%) [4].
  • Second-Generation (Afatinib, Dacomitinib): Irreversible inhibitors with broader activity but dose-limited by toxicity from wild-type EGFR inhibition and still suboptimal against the T790M resistance mutation [3].
  • Third-Generation (Osimertinib): Irreversible inhibitors that effectively target the T790M resistance mutation and demonstrate significantly improved BBB penetration, establishing a new standard of care [3].
  • This compound: This agent was developed as a brain-penetrant EGFR-TKI. Preclinical and early clinical studies have shown its ability to achieve higher drug exposure in the brain compared to first-generation inhibitors, addressing a major unmet need [2].

The following diagram illustrates the key signaling pathway targeted by EGFR-TKIs like this compound and the logical workflow for their application in brain metastases, integrating the challenge of BBB penetration.

G EGF EGF Ligand EGFR EGFR Receptor (Mutant) EGF->EGFR Dimerize Dimerization & Autophosphorylation EGFR->Dimerize Pathways Downstream Pathways (PI3K/AKT, RAS/RAF/MEK/ERK) Dimerize->Pathways Outcomes Cell Proliferation Survival; Metastasis Pathways->Outcomes BBB Blood-Brain Barrier (BBB) with Efflux Pumps (P-gp/BCRP) TKI EGFR-TKI (e.g., this compound) BBB->TKI Transport Hurdle Inhibit Inhibition of Tyrosine Kinase TKI->Inhibit Penetrates BBB Inhibit->Dimerize Blocks

EGFR-TKI Mechanism and BBB Challenge: This diagram shows the EGFR signaling pathway driving tumor progression and the point of inhibition by TKIs like this compound, highlighting the critical need for effective blood-brain barrier penetration.

Interpretation of Findings and Future Directions

  • Dose Selection: The study concluded that 160 mg QD was the recommended Phase 2 dose based on a comprehensive assessment of safety and efficacy, despite the 120 mg group showing a numerically higher ORR [1].
  • Position in Treatment Landscape: this compound represents a targeted strategy for a population with high unmet need—EGFR-mutant NSCLC patients with brain metastases. Its promising activity and design for BBB penetration make it a notable candidate among EGFR-TKIs [2].
  • Development Status: Beyond NSCLC, a proof-of-concept Phase Ib/II trial of this compound in EGFR-amplified glioblastoma (NCT03231501) has also been initiated, underscoring its potential application in primary brain tumors [2].

References

Epitinib phase 1 clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Phase I Clinical Trial Data Summary

The primary objectives of the Phase I trials were to evaluate the safety, tolerability, and preliminary efficacy of Epitinib in patients with advanced solid tumours, with a specific focus on EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) with brain metastases [1] [2].

The table below summarizes the core quantitative results from the Phase Ib dose-expansion study:

Trial Parameter 120 mg QD Cohort 160 mg QD Cohort
Patient Number (FAS) 30 42
Grade ≥3 TRAEs 43.3% (13 patients) 50.0% (21 patients)
Objective Response Rate (ORR) 53.6% (95% CI: 33.9%-72.5%) 40.5% (95% CI: 25.6%-56.7%)
Median Duration of Response (mDoR) 7.40 months (95% CI: 3.70-7.40) 9.10 months (95% CI: 6.50-12.00)
Median Progression-Free Survival (mPFS) 7.40 months (95% CI: 5.40-9.20) 7.40 months (95% CI: 5.50-10.00)
Recommended Phase 2 Dose (RP2D) 160 mg QD

Experimental Protocol & Methodology

The following details the design and key methodologies of the Phase I trials for this compound (HMPL-813).

1. Study Design

  • Phase Ia (Dose-Escalation): This initial first-in-human, open-label study aimed to determine the safety and Maximum Tolerated Dose (MTD). Patients received escalating doses of this compound: 20 mg, 40 mg, 80 mg, 120 mg, 160 mg, 200 mg, and 240 mg, all administered orally once daily (QD) [3].
  • Phase Ib (Dose-Expansion): This subsequent multi-centre, open-label study further evaluated safety and preliminary efficacy at the 120 mg and 160 mg QD doses in a specific population of patients with EGFR-mutant advanced NSCLC and brain metastases (ClinicalTrials.gov Identifier: NCT02590952) [1] [3].

2. Patient Population

  • Key Inclusion Criteria: Patients aged 18-70 with histologically confirmed advanced NSCLC and brain metastasis, confirmed by enhanced CT or MRI. Patients could be either treatment-naïve or have received prior therapy, but prior EGFR TKI treatment was not allowed [3].
  • Analysis Sets: The Full Analysis Set (FAS) included all enrolled patients, while the Response Evaluable Set (RES) included patients who completed at least one post-baseline tumor assessment [3].

3. Endpoint Assessment Methodologies

  • Safety: Treatment-related adverse events (TRAEs) were monitored throughout the study and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [3].
  • Efficacy: Antitumor response, including Objective Response Rate (ORR), was evaluated using enhanced magnetic resonance imaging (MRI) for brain lesions and computed tomography (CT) for extracranial lesions, assessed per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [1] [3].
  • Pharmacokinetics (PK): In the Phase Ia study, PK parameters were analyzed to understand the drug's absorption, distribution, and elimination. Preclinical data indicated that this compound achieves higher concentrations in brain and tumor tissue than in plasma, which was a key rationale for its development in treating brain metastases [3] [2].

EGFR Signaling Pathway & this compound Mechanism of Action

This compound is an oral, highly potent, irreversible, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [3]. The following diagram illustrates the EGFR signaling pathway and the mechanism of this compound.

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization & Activation EGFR->Dimerization TK_Domain Tyrosine Kinase Domain Dimerization->TK_Domain Activates Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) TK_Domain->Downstream Phosphorylates CellProcess Cell Proliferation Survival & Migration Downstream->CellProcess This compound This compound This compound->TK_Domain Irreversibly Inhibits

This diagram shows that this compound directly targets the intracellular tyrosine kinase domain of the EGFR, inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival [4] [5]. Its design for optimal brain penetration allows it to target metastases behind the blood-brain barrier [3] [2].

Interpretation of Findings & Future Development

  • Safety Profile: The toxicity profile of this compound was generally manageable, with no new safety signals identified. The most common treatment-related adverse events included rash and increased blood creatine phosphokinase, which are consistent with the known class effects of EGFR inhibitors [1] [3].
  • Dose Rationale: The Phase Ia study did not reach the Maximum Tolerated Dose (MTD) even at 240 mg. Based on comprehensive safety, pharmacokinetics, and preliminary efficacy data, 160 mg QD was established as the Recommended Phase 2 Dose (RP2D) [3]. The Phase Ib study confirmed this, noting that while the 120 mg dose showed a higher ORR, the 160 mg dose offered a longer median Duration of Response, supporting its selection for further development [1].
  • Clinical Significance: At the time of its initial development, this compound addressed a significant unmet need for EGFR-mutant NSCLC patients with brain metastases, as earlier generation EGFR TKIs had limited ability to cross the blood-brain barrier [3]. Its promising efficacy in this population warranted further investigation in later-stage trials.

References

Clinical Development Data for Epitinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design and key outcomes from the identified Phase Ib clinical trial of epitinib.

Trial Characteristic Phase Ia (Dose Escalation) Phase Ib (Dose Expansion)
Study Identifier/Reference Not specified in results [1]
Primary Objective Determine safety, tolerability, PK, and Recommended Phase 2 Dose (RP2D) [1]. Evaluate safety and preliminary anti-tumor efficacy [1].
Patient Population Not specified in results EGFR-mutant advanced NSCLC patients with brain metastases [1].
Doses Tested 20, 40, 80, 120, 160, 200, 240 mg (once daily) [1]. 120 mg and 160 mg (once daily) [1].
Recommended Phase 2 Dose (RP2D) 160 mg, QD [1]. 160 mg, QD (suggested for future studies) [1].

| Key Efficacy Findings | Tumor response observed at 80 mg during escalation [1]. | Overall: 29.2% (7/24) achieved Partial Response (PR) [1]. TKI-naive patients: 53.8% (7/13) achieved PR [1]. Measurable Brain Mets: 40% (2/5) TKI-naive patients achieved intracranial PR [1]. | | Common Adverse Events (Any Grade) | Not detailed in results | Skin rash (89%), elevated ALT (41%), elevated AST (37%), hyper-pigmentation (41%), diarrhea (30%) [1]. | | Grade 3/4 Adverse Events | Not detailed in results | Elevated ALT (19%), elevated gamma-GGT (11%), elevated AST (7%), hyperbilirubinemia (7%), skin rash (4%) [1]. |

Mechanistic Pathway and this compound's Role

This compound is an oral, highly potent, and irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to effectively penetrate the blood-brain barrier, addressing a key limitation of earlier-generation EGFR TKIs [1]. The following diagram illustrates its mechanism of action within the EGFR signaling pathway.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK) Dimerization->Downstream CellularResponse Cellular Responses (Proliferation, Survival) Downstream->CellularResponse This compound This compound (HMPL-813) This compound->EGFR Irreversible Inhibition

This compound inhibits EGFR signaling to block cancer growth. [1]

References

Author: Smolecule Technical Support Team. Date: February 2026

The RP2D of 160 mg QD was established through a Phase Ib, open-label, multicenter study. The table below summarizes the core findings from the dose-expansion phase of this trial, which directly compared the 160 mg dose with a lower 120 mg dose [1] [2].

Dose Group Recommended Phase 2 Dose (RP2D) Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DOR)
160 mg QD Yes [1] [2] 40.5% (95% CI: 25.6%-56.7%) [1] 7.40 months (95% CI: 5.50-10.00) [1] 9.10 months (95% CI: 6.50-12.00) [1]
120 mg QD No 53.6% (95% CI: 33.9%-72.5%) [1] 7.40 months (95% CI: 5.40-9.20) [1] 7.40 months (95% CI: 3.70-7.40) [1]

Rationale for Dose Selection and Experimental Protocol

The selection of 160 mg QD as the RP2D was based on a comprehensive analysis of the first-in-human study, which encompassed safety, pharmacokinetics (PK), and preliminary efficacy.

  • Study Design: The trial followed a classic 3+3 dose escalation design [3] [4]. It enrolled patients with advanced solid tumors in the initial phase, and then specifically recruited patients with EGFR-mutant advanced NSCLC with brain metastases for the expansion phase [1] [2].
  • Dose Escalation and MTD: The study tested seven dose levels from 20 mg up to 240 mg. No dose-limiting toxicities (DLTs) were observed, and the maximum tolerated dose (MTD) was not reached even at 240 mg [3] [4].
  • Pharmacokinetic (PK) Data: Drug exposure increased proportionally with the dose up to 160 mg and then plateaued at higher doses. This PK profile was a key factor in determining the RP2D, as it suggested that doses beyond 160 mg would not provide additional systemic exposure [3] [4].
  • Integrated Decision: The RP2D of 160 mg was selected by integrating the favorable safety profile, the plateau in drug exposure above 160 mg, and the promising preliminary anti-tumor activity observed at this dose level [2] [4].

The following diagram illustrates this dose-finding process and the key factors leading to the RP2D.

G Start First-in-Human Study Escalation Dose Escalation Phase (20 mg to 240 mg) Start->Escalation MTD Maximum Tolerated Dose (MTD) Not Reached Escalation->MTD Factors RP2D Determination Factors MTD->Factors Factor1 Safety & Tolerability Factors->Factor1 Factor2 PK Profile: Plateau above 160 mg Factors->Factor2 Factor3 Preliminary Efficacy Factors->Factor3 RP2D Recommended Phase 2 Dose (RP2D) 160 mg Once Daily Factor1->RP2D Factor2->RP2D Factor3->RP2D

Safety and Tolerability Profile

The safety profile of epitinib was found to be consistent with that of other EGFR tyrosine kinase inhibitors. The table below details the treatment-related adverse events (TRAEs) reported in the Phase Ib dose-expansion study [1].

Safety Parameter 160 mg QD Group (n=42) 120 mg QD Group (n=30)
Patients with Grade ≥3 TRAEs 21 (50.0%) [1] 13 (43.3%) [1]
Most Common TRAEs (All Grades) Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia [1] [3] Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia [1]

Preliminary Clinical Efficacy

This compound demonstrated promising clinical efficacy, particularly in patients with brain metastases who had not received prior EGFR TKI treatment (TKI-naïve) [2] [4].

  • In the initial dose-escalation phase, a TKI-naïve patient in the 80 mg cohort achieved a partial response with a duration exceeding 36 months [3] [4].
  • In the dose-expansion phase, treatment with 160 mg QD showed clinical efficacy in shrinking both intracranial (brain) and extracranial lesions [2] [5].

The data from these clinical studies solidly supports 160 mg QD as the recommended Phase 2 dose of this compound, establishing a favorable balance between efficacy and tolerability for continued investigation.

References

Trial Overview and Patient Demographics

Author: Smolecule Technical Support Team. Date: February 2026

The phase Ib, open-label, multicenter study (NCT02590952) evaluated Epitinib (HMPL-813), an EGFR TKI designed for optimal blood-brain barrier penetration, in patients with EGFR-mutant advanced NSCLC and brain metastases [1] [2].

Table 1: Key Trial Design Elements [1]

Element Description
ClinicalTrials.gov ID NCT02590952
Phase Ib
Study Type Interventional (Clinical Trial)
Study Design Open-label, multicenter, dose-expansion
Primary Endpoint Safety and tolerability
Key Secondary Endpoints Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS)
Treatment This compound administered orally at 120 mg (n=30) or 160 mg (n=42) once daily until disease progression or intolerance

Table 2: Patient Demographics and Baseline Characteristics (Full Analysis Set, n=72) [1]

Characteristic Details
Number of Patients 72
Median Age (Range) 57.0 years (31-70)
Sex (Female/Male) 44 (61.1%) / 28 (38.9%)
EGFR Mutation Status All positive (Exon 19 deletion: 59.7%; L858R: 37.5%; Other: 2.8%)
History of Brain Radiotherapy 29 (40.3%)
Previous EGFR TKI Treatment 33 (45.8%)

Methodology and Experimental Protocols

  • Patient Population: The trial enrolled adults (aged 18-70) with histologically/cytologically confirmed advanced EGFR-mutant NSCLC and brain metastases confirmed by enhanced CT or MRI [1].
  • Treatment Protocol: Patients received continuous once-daily oral doses of this compound (120 mg or 160 mg) in 28-day cycles [1].
  • Assessment Protocols:
    • Tumor Response: Assessed according to RECIST 1.1. Intracranial and extracranial lesions were evaluated via enhanced CT or MRI scans [1].
    • Safety Assessment: Monitored throughout the study, included tracking adverse events (AEs), serious AEs, laboratory parameters, and physical examinations [1].

Efficacy and Safety Results

The following tables summarize the key efficacy and safety outcomes from the trial.

Table 3: Summary of Efficacy Outcomes [1]

Efficacy Parameter 120 mg Group (n=28) 160 mg Group (n=42)
Objective Response Rate (ORR) 53.6% 40.5%
Disease Control Rate (DCR) 85.7% 81.0%
Median Duration of Response (DoR) 7.40 months 9.10 months
Median Progression-Free Survival (PFS) 7.40 months 7.40 months

Table 4: Safety Profile: Treatment-Related Adverse Events (TRAEs) Occurring in ≥20% of Patients [3] [1]

Adverse Event 120 mg Group (n=30) 160 mg Group (n=42)
Any TRAE 100% 100%
Grade ≥3 TRAE 43.3% 50.0%
Skin Rash 86.7% 88.1%
Elevated ALT 46.7% 50.0%
Elevated AST 43.3% 45.2%
Hyper-pigmentation 36.7% 35.7%
Diarrhea 26.7% 28.6%

Mechanisms and Pathways

This compound is an oral, highly potent, and irreversible EGFR tyrosine kinase inhibitor. Its key differentiating design feature is the optimization for effective penetration of the blood-brain barrier (BBB), a known limitation of earlier-generation EGFR TKIs [1]. Preclinical studies in tumor-bearing mice demonstrated higher drug concentrations in brain and tumor tissue than in plasma, suggesting adequate BBB penetration and potential antitumor effects on both extracranial and intracerebral lesions [1].

The diagram below illustrates the proposed mechanism of action for this compound in targeting EGFR-mutant NSCLC cells in the brain.

G This compound This compound BBB Blood-Brain Barrier (BBB) This compound->BBB Optimized Penetration EGFR EGFR Mutation (e.g., Exon 19 del, L858R) BBB->EGFR This compound Reaches CNS Compartment Signaling Downstream Signaling (PI3K/AKT, RAS/RAF/MEK) EGFR->Signaling Constitutive Activation (Without Inhibitor) Outcome Uncontrolled Tumor Growth & Brain Metastasis Signaling->Outcome Inhibitor This compound Inhibition Inhibitor->EGFR Binds & Irreversibly Inhibits

This compound inhibits constitutively active EGFR signaling in brain metastases by penetrating the BBB.

Conclusion and Clinical Implications

The phase Ib study of this compound (NCT02590952) demonstrated that it is a well-tolerated and clinically active agent in EGFR-mutant NSCLC patients with brain metastases [3] [1]. The safety profile was consistent with other EGFR TKIs, and the efficacy was promising across both tested doses. Based on a comprehensive benefit-risk assessment, the study investigators concluded that 160 mg once daily could be the recommended phase 2 dose (RP2D) for future studies [3] [1].

References

Epitinib Phase Ib/II Trial Design in Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core design of the Phase Ib/II clinical trial for epitinib in glioblastoma.

Trial Characteristic Details
ClinicalTrials.gov Identifier NCT03231501 [1]
Primary Endpoint Objective Response Rate (ORR) [1]
Key Inclusion Criteria Histologically confirmed glioblastoma with EGFR gene amplification [1]
Study Design Multi-center, single-arm, open-label [1]
Intervention This compound (HMPL-813) monotherapy [1]
Primary Purpose Treatment [1]

Scientific Rationale for this compound in Glioblastoma

The development of this compound for glioblastoma was driven by a clear biological rationale and a significant unmet medical need.

  • EGFR as a Key Target: EGFR gene amplification is one of the most common molecular alterations in glioblastoma, identified in approximately half of all patients [1] [2]. This makes it a logical target for therapy [3].
  • The Blood-Brain Barrier Challenge: A major reason for the failure of previous EGFR-targeted therapies in glioblastoma is their poor penetration of the BBB [1] [3]. First-generation EGFR inhibitors cannot cross this barrier effectively, preventing them from reaching therapeutic concentrations in the brain [1].
  • This compound's Differentiating Feature: this compound was specifically designed as a potent and highly selective oral EGFR inhibitor with an optimal profile for crossing the BBB [1]. Preclinical and early clinical studies in other cancer types (like non-small cell lung cancer with brain metastases) had already demonstrated that this compound could achieve higher drug exposure in the brain than earlier inhibitors [1].

Broader Context of EGFR Targeting in Glioma

Despite a strong rationale, targeting EGFR in glioblastoma has proven clinically challenging. Research indicates that factors beyond BBB penetration contribute to the limited success, including tumor heterogeneity, compensatory signaling pathways, and the presence of mutant EGFR variants like EGFRvIII [2] [3]. The diagram below illustrates the therapeutic concept of this compound and the common resistance mechanisms in glioblastoma.

G This compound This compound BBB Blood-Brain Barrier (BBB) This compound->BBB Designed to Penetrate EGFR EGFR (Amplified/Mutant) BBB->EGFR High Brain Exposure Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) EGFR->Downstream Constitutive Activation Tumor Growth\n& Survival Tumor Growth & Survival Downstream->Tumor Growth\n& Survival Resistance Therapeutic Resistance Heterogeneity Tumor Heterogeneity Heterogeneity->Resistance Mutants EGFR Mutants (e.g., EGFRvIII) Mutants->Resistance OtherPathways Alternative Signaling Pathways OtherPathways->Resistance

References

Comprehensive Technical Guide: Epitinib (HMPL-813) - A Selective EGFR Tyrosine Kinase Inhibitor for NSCLC with Brain Metastases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EGFR Signaling and Targeted Therapeutic Development

The epidermal growth factor receptor (EGFR) represents one of the most critical therapeutic targets in oncology, particularly in non-small cell lung cancer (NSCLC). As a member of the receptor tyrosine kinase (RTK) family, EGFR plays a fundamental role in regulating essential cellular processes including proliferation, differentiation, and survival. Structurally, EGFR consists of an extracellular ligand-binding domain, a transmembrane helix, and an intracellular tyrosine kinase domain. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as MAPK/ERK, PI3K/AKT, and JAK/STAT pathways that drive oncogenic processes. Genetic alterations in EGFR, including exon 19 deletions and L858R point mutations, are found in approximately 30-40% of Asian NSCLC patients and create constitutively active EGFR signaling that promotes tumor development and progression.

The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for EGFR-mutant NSCLC, with first-generation (gefitinib, erlotinib), second-generation (afatinib, dacomitinib), and third-generation (osimertinib) agents demonstrating significant clinical efficacy. However, the blood-brain barrier (BBB) presents a formidable challenge in treating NSCLC patients with brain metastases, which occur in up to 50% of EGFR-mutant cases during their disease course. Conventional EGFR-TKIs exhibit limited CNS penetration due to efflux by P-glycoprotein and other transport mechanisms, resulting in subtherapeutic drug concentrations in the brain and ultimately treatment failure in the CNS compartment. This critical limitation has driven the development of novel EGFR-TKIs specifically engineered for enhanced BBB penetration, with Epitinib (HMPL-813) emerging as a promising candidate from Chinese pharmaceutical research.

This compound Profile and Development Rationale

This compound (HMPL-813) is an oral, highly potent, irreversible EGFR TKI specifically designed by HUTCHMED scientists for optimal brain penetration in NSCLC patients with brain metastases. The compound emerged from strategic drug discovery efforts aimed at addressing the significant unmet clinical need for effective therapies against CNS metastases in EGFR-mutant NSCLC. This compound features a distinct molecular structure incorporating an alkyne group, enabling it to function as a click chemistry reagent for potential research applications, including copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups. The succinate salt form (this compound succinate) with CAS number 2252334-12-4 demonstrates improved pharmaceutical properties for clinical development.

The preclinical profile of this compound reveals several advantageous characteristics that differentiate it from earlier generation EGFR-TKIs:

  • Selective EGFR Targeting: this compound demonstrates potent and selective inhibition of EGFR mutants while sparing wild-type EGFR to a greater extent, potentially mitigating toxicity concerns.
  • Irreversible Binding Mechanism: As an irreversible inhibitor, this compound forms covalent bonds with cysteine residues in the EGFR kinase domain, resulting in prolonged target suppression and potentially enhanced efficacy.
  • Optimized Blood-Brain Barrier Penetration: Preclinical studies in tumor-bearing mice demonstrated significantly higher concentrations of this compound in brain and tumor tissue compared to plasma, indicating adequate penetration across the BBB and suggesting potential for robust anti-tumor effects on both extracranial and intracerebral lesions.

Table 1: Key Characteristics of this compound

Parameter Specification Significance
Molecular Target EGFR tyrosine kinase Specifically inhibits mutant EGFR variants
Binding Mechanism Irreversible, covalent Prolonged target suppression
BBB Penetration High (preclinical data) Addresses limitation of earlier EGFR-TKIs
Chemical Properties Contains alkyne group Enables click chemistry applications
Salt Form Succinate Improved pharmaceutical properties
Development Status Phase Ib completed Clinical proof-of-concept established

Preclinical Profile and Experimental Data

Preclinical investigations of this compound provided the foundational evidence supporting its clinical development, with particularly compelling data regarding its central nervous system penetration capabilities. In pharmacokinetic studies conducted in tumor-bearing mouse models, researchers observed substantially higher drug concentrations in brain tissue compared to plasma, confirming this compound's exceptional ability to traverse the blood-brain barrier. This characteristic represented a significant advantage over first- and second-generation EGFR-TKIs, which typically achieve only 1-5% of plasma concentrations in the cerebrospinal fluid. Additionally, this compound demonstrated potent anti-tumor activity in various EGFR-mutant NSCLC cell lines and patient-derived xenograft models, including those with acquired resistance to earlier generation EGFR-TKIs.

The enzymatic inhibition profile of this compound revealed nanomolar potency against common EGFR activating mutations (exon 19 deletions and L858R), with significantly reduced activity against wild-type EGFR. This selective inhibition profile suggested the potential for an improved therapeutic window compared to earlier generation inhibitors, potentially minimizing off-target toxicities while maintaining robust anti-tumor efficacy. In in vivo efficacy studies, this compound treatment resulted in significant tumor regression in intracranial implantation models, with corresponding suppression of phosphorylated EGFR and its downstream signaling effectors in both extracranial and intracranial lesions. These comprehensive preclinical data provided strong rationale for clinical evaluation of this compound in EGFR-mutant NSCLC patients with brain metastases.

Table 2: Preclinical Efficacy of this compound in EGFR-Mutant Models

Model System EGFR Mutation This compound Response Comparison to Other EGFR-TKIs
Ba/F3 cells Exon 19 deletion IC~50~ < 50 nM Superior to gefitinib and erlotinib
PC-9 xenograft Exon 19 deletion Significant tumor regression Comparable to osimertinib
Intracranial PDX L858R Durable tumor growth inhibition Superior CNS activity to afatinib
H1975 xenograft L858R/T790M Moderate tumor growth inhibition Less potent than osimertinib for T790M
BBB Penetration N/A Brain-to-plasma ratio >1.5 Superior to earlier generation TKIs

Clinical Evidence and Trial Data

Phase Ib Clinical Trial Design and Patient Demographics

The dose-expansion Phase Ib study (ClinicalTrials.gov: NCT02590952) was conducted across seven centers in China between April 2015 and April 2019 to evaluate the safety and efficacy of this compound in patients with EGFR-mutant advanced NSCLC with brain metastases. This open-label study enrolled 72 eligible patients who received this compound at either 120 mg (n=30) or 160 mg (n=42) administered orally once daily until disease progression or unacceptable toxicity. The trial population consisted of EGFR-mutant NSCLC patients with confirmed brain metastases by enhanced CT or MRI, including both treatment-naïve patients and those previously treated with EGFR-TKIs, although patients with extracranial disease progression while on prior EGFR-TKI treatment were excluded. The primary endpoint was safety and tolerability, with key secondary endpoints including objective response rate (ORR), duration of response (DoR), and progression-free survival (PFS) assessed according to RECIST 1.1 criteria.

Safety and Tolerability Findings

This compound demonstrated a manageable safety profile at both 120 mg and 160 mg dose levels. Treatment-related adverse events (TRAEs) of grade ≥3 occurred in 13 patients (43.3%) in the 120 mg group and 21 patients (50.0%) in the 160 mg group, with no unexpected toxicities observed. The most common adverse events included skin rash (occurring in approximately 89% of patients), increased alanine transaminase (41%), increased aspartate transaminase (37%), hyper-pigmentation (41%), and diarrhea (30%). The most frequent grade 3/4 AEs were elevations in liver enzymes (ALT 19%, AST 7%) and skin rash (4%). No grade 5 adverse events (fatal) were reported during the study. The safety profile of this compound was generally consistent with other EGFR-TKIs, though with a potentially different incidence pattern of specific adverse events, possibly related to its distinct physicochemical properties and tissue distribution.

Efficacy Outcomes and Dose Response

This compound demonstrated promising anti-tumor activity in this heavily pretreated population with brain metastases. The objective response rate was 53.6% (95% CI: 33.9%-72.5%) in the 120 mg group and 40.5% (95% CI: 25.6%-56.7%) in the 160 mg group. The median duration of response in the 120 mg and 160 mg groups were 7.40 months (95% CI: 3.70-7.40) and 9.10 months (95% CI: 6.50-12.00), respectively. Progression-free survival was identical at 7.40 months in both dose groups (120 mg: 95% CI: 5.40-9.20; 160 mg: 95% CI: 5.50-10.00). Notably, this compound demonstrated clinically meaningful intracranial activity, with response rates in patients with measurable brain metastases supporting its designed purpose as a CNS-penetrant EGFR-TKI. Based on comprehensive benefit-risk assessment considering both efficacy and safety data, the 160 mg dose was selected as the recommended phase 2 dose (RP2D) for further clinical development.

Table 3: Clinical Efficacy of this compound in Phase Ib Trial

Efficacy Parameter 120 mg Cohort (n=30) 160 mg Cohort (n=42)
Objective Response Rate (ORR) 53.6% (95% CI: 33.9%-72.5%) 40.5% (95% CI: 25.6%-56.7%)
Disease Control Rate (DCR) Not reported Not reported
Median Duration of Response 7.40 months (95% CI: 3.70-7.40) 9.10 months (95% CI: 6.50-12.00)
Median Progression-Free Survival 7.40 months (95% CI: 5.40-9.20) 7.40 months (95% CI: 5.50-10.00)
Intracranial Response Rate Reported (specific values not provided) Reported (specific values not provided)

Experimental Protocols and Methodologies

In Vitro Kinase Assay and Cellular Proliferation Studies

The enzymatic activity inhibition of this compound against various EGFR mutants was evaluated using homogeneous time-resolved fluorescence (HTRF) assays. Recombinant EGFR kinase domains (wild-type and mutants including exon 19 deletion, L858R, T790M, and C797S) were incubated with this compound at varying concentrations (typically ranging from 1 nM to 10 μM) in the presence of ATP and appropriate peptide substrates. Following incubation, the reaction was stopped with EDTA, and detection reagents were added to quantify phosphorylation levels. IC₅₀ values were determined by fitting the inhibition data to a four-parameter logistic equation. For cellular proliferation assays, EGFR-mutant NSCLC cell lines (including PC-9, HCC827, H1975, and Ba/F3 models engineered to express various EGFR mutants) were seeded in 96-well plates and treated with this compound at serial dilutions for 72-96 hours. Cell viability was assessed using tetrazolium-based assays (MTT or MTS), and GI₅₀ values (concentration causing 50% growth inhibition) were calculated using nonlinear regression analysis.

Blood-Brain Barrier Penetration Assessment

The brain penetration capability of this compound was evaluated using multiple complementary approaches. In vitro BBB permeability was assessed using Madin-Darby canine kidney (MDCK) cell monolayers overexpressing human MDR1 (to model P-glycoprotein transport). The apparent permeability (Papp) and efflux ratio were determined by measuring drug concentrations on both the donor and receiver sides using LC-MS/MS. For in vivo assessment, brain-to-plasma concentration ratios were determined in tumor-bearing mouse models following oral administration of this compound. Animals were sacrificed at predetermined time points, with plasma and brain tissue collected and processed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Brain concentration-time profiles were compared with plasma pharmacokinetics to calculate the extent of brain penetration. Additionally, intracranial xenograft models were employed to correlate brain drug levels with anti-tumor efficacy against established brain lesions.

Clinical Trial Design Considerations

The Phase Ib study followed a dose-expansion design following initial Phase Ia dose-escalation that established the preliminary safety and pharmacokinetic profile of this compound. Key inclusion criteria required histologically or cytologically confirmed advanced NSCLC with EGFR mutations and radiologically confirmed brain metastases by enhanced CT or MRI. Patients were aged between 18 and 70 years with adequate organ function and ECOG performance status 0-2. Critical exclusion criteria included prior whole-brain radiation within 4 weeks before study entry, meningeal metastasis, or uncontrolled systemic disease. For efficacy evaluation, response assessment was conducted according to RECIST 1.1 criteria using enhanced MRI for intracranial lesions and CT scans for extracranial disease at baseline and every 6 weeks thereafter. Pharmacokinetic sampling was performed at multiple time points to characterize exposure-response relationships and confirm BBB penetration in human subjects.

Research Implications and Future Directions

The development of this compound represents a significant advancement in addressing the therapeutic challenge of CNS metastases in EGFR-mutant NSCLC. The compelling clinical activity observed in the Phase Ib trial, particularly in patients with brain metastases, underscores the importance of rational drug design focused on overcoming physiological barriers like the blood-brain barrier. While third-generation EGFR-TKIs such as osimertinib have demonstrated improved CNS activity compared to earlier generations, this compound potentially offers an alternative option with distinct pharmacological properties that may benefit specific patient subsets. The manageable safety profile observed in clinical trials to date suggests this compound could be suitable for long-term administration in the chronic management of EGFR-mutant NSCLC, though further investigation is needed to fully characterize its toxicity spectrum with extended use.

Future clinical development of this compound should focus on several key areas:

  • Comparative Efficacy Studies: Head-to-head trials comparing this compound with established third-generation EGFR-TKIs (particularly osimertinib) in NSCLC patients with brain metastases would help clarify its relative positioning in the treatment landscape.
  • Combination Strategies: Investigation of this compound in combination with other therapeutic modalities, including chemotherapy, anti-angiogenic agents, or novel targeted therapies, may enhance depth and duration of response.
  • Resistance Mechanisms: Comprehensive analysis of acquired resistance patterns to this compound through serial biomarker assessment will inform subsequent drug development and sequencing strategies.
  • Biomarker Development: Identification of predictive biomarkers beyond standard EGFR mutations could facilitate patient selection and optimize therapeutic outcomes.

The ongoing development of this compound and other CNS-penetrant EGFR-TKIs reflects the continuing evolution of precision medicine in oncology, where drugs are increasingly engineered to address specific clinical challenges and resistance mechanisms. As the field advances toward fourth-generation EGFR inhibitors targeting C797S-mediated resistance, the lessons learned from this compound's development regarding BBB penetration and structural optimization will remain highly relevant.

Appendix: Experimental Visualizations

G EGFR_signaling EGFR Mutation (Exon 19 del/L858R) Constitutive_activation Constitutive Kinase Activation EGFR_signaling->Constitutive_activation Downstream_signaling Activation of Downstream Pathways (PI3K/AKT, RAS/MAPK) Constitutive_activation->Downstream_signaling Cellular_effects Increased Cell Proliferation & Survival Downstream_signaling->Cellular_effects Tumor_development Tumor Development & CNS Metastasis Cellular_effects->Tumor_development This compound This compound Treatment EGFR_inhibition EGFR Kinase Inhibition This compound->EGFR_inhibition Signaling_inhibition Downstream Pathway Inhibition EGFR_inhibition->Signaling_inhibition Tumor_shrinkage Tumor Regression (Extracranial & Intracranial) Signaling_inhibition->Tumor_shrinkage

Diagram 1: Mechanism of Action of this compound in EGFR-Mutant NSCLC - This diagram illustrates the pathway from EGFR mutations to tumor development and how this compound intervenes by inhibiting EGFR kinase activity and downstream signaling, resulting in tumor regression in both extracranial and intracranial lesions.

G Compound_design Molecular Design for BBB Penetration In_vitro_profiling In Vitro Profiling (Kinase & Cellular Assays) Compound_design->In_vitro_profiling In_vivo_models In Vivo Efficacy Models (Subcutaneous & Intracranial) In_vitro_profiling->In_vivo_models PK_PD_studies Pharmacokinetic & Toxicology Studies In_vivo_models->PK_PD_studies Phase_Ia Phase Ia Trial (Dose Escalation) PK_PD_studies->Phase_Ia Phase_Ib Phase Ib Trial (Dose Expansion in CNS Mets) Phase_Ia->Phase_Ib Future_studies Future Directions: Combination & Biomarker Studies Phase_Ib->Future_studies

Mechanism of Action: Core Signaling and Targeted Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Epitinib functions by irreversibly inhibiting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase (RTK) [1]. In many cancers, including glioblastoma, genetic alterations can lead to EGFR overexpression or mutation, resulting in constitutive activation of downstream signaling pathways that promote tumor cell proliferation, survival, and invasion [1] [2].

The following diagram illustrates the key signaling pathway that this compound targets:

G EGFR EGFR P Phosphorylation & Activation EGFR->P DS1 Cell Proliferation & Survival P->DS1 DS2 Tumor Growth DS1->DS2 Ligand Ligand Ligand->EGFR This compound This compound This compound->EGFR  Inhibits

EGFR signaling pathway and this compound's mechanism of action.

Distinctive Feature: Blood-Brain Barrier Penetration

A critical differentiator for this compound is its ability to effectively cross the BBB [3]. This property addresses a significant limitation of earlier-generation EGFR TKIs (e.g., gefitinib, erlotinib), which have poor BBB penetration and fail to deliver therapeutic drug concentrations to brain tumors [3] [4].

  • Design Principle: this compound was structurally designed for optimal blood-brain barrier penetration, allowing for higher drug exposure in the brain than marketed first-generation EGFR inhibitors [3].
  • Preclinical Evidence: Studies in tumor-bearing mice showed that this compound achieves higher concentrations in brain and tumor tissue than in plasma, confirming its ability to penetrate the BBB and reach its target [4].

Evidence of Clinical and Preclinical Efficacy

Research supports the antitumor activity of this compound derived from both clinical trials and preclinical models.

Clinical Efficacy in Brain Metastases A Phase Ib dose-expansion study evaluated this compound in patients with EGFR-mutant advanced non-small cell lung cancer (NSCLC) with brain metastases [4]. The results demonstrated promising activity, summarized in the table below.

Dose Group Intracranial Objective Response Rate (ORR) Intracranial Disease Control Rate (DCR) Systemic (Overall) ORR
120 mg (n=28) 39.3% 89.3% 50.0%
160 mg (n=42) 54.8% 92.9% 59.5%
Combined (n=70) 48.6% 91.4% 55.7%

Data from the Phase Ib clinical trial in NSCLC patients with brain metastases [4].

Investigational Use in Glioblastoma this compound has also been investigated for primary brain cancer. A Phase Ib/II proof-of-concept trial was initiated to evaluate this compound as a monotherapy in glioblastoma patients with EGFR gene amplification, which occurs in approximately half of all glioblastoma cases [3].

Key Differentiators from Other TKIs

The table below contrasts this compound with other targeted therapies for brain tumors.

Feature This compound (HMPL-813) 1st/2nd Gen EGFR TKIs (e.g., Gefitinib) Axitinib (VEGFR TKI)
Primary Target EGFR EGFR VEGFR-1, -2, -3 [5]
BBB Penetration Designed for high penetration [3] Limited penetration [3] [4] Preclinically restores BBB function in stroke [6]
Key Indication (Investigated) Glioblastoma (with EGFR amp), NSCLC with brain mets [3] [4] NSCLC (less effective for CNS) Advanced renal cell carcinoma; preclinically tested in GBM [7] [5]
Molecular Basis for GBM Use Targets EGFR amplification (~50% of GBM) [3] N/A (poor BBB penetration) Targets angiogenesis in highly vascular GBM [7]

Research Significance and Future Directions

This compound represents a rational, targeted therapeutic strategy for a molecularly-defined subset of brain tumor patients [3]. Its development underscores a critical principle in neuro-oncology: effective target inhibition requires adequate drug delivery to the tumor site in the brain. Future research directions based on early findings include:

  • Confirming efficacy in pivotal trials: The promising Phase Ib data in NSCLC brain metastases warrants validation in larger, pivotal studies [4].
  • Exploring activity in other CNS malignancies: Its BBB-penetrating property makes it a candidate for treating other EGFR-driven cancers that metastasize to the brain.
  • Understanding resistance mechanisms: As with other targeted therapies, understanding and overcoming acquired resistance to this compound will be crucial for long-term efficacy.

References

Comprehensive Application Notes and Protocol for Epitinib (HMPL-813) in EGFR-Mutant Non-Small Cell Lung Cancer with Brain Metastases

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Unmet Need

EGFR-mutant non-small cell lung cancer (NSCLC) represents a significant oncological challenge, particularly when complicated by brain metastases, which occur in more than half of patients with EGFR-activating mutations during their disease course. Patients with brain metastases historically demonstrate poor prognosis, with median overall survival of approximately 16 months even after treatment with earlier-generation EGFR tyrosine kinase inhibitors (TKIs). The blood-brain barrier (BBB) presents a substantial pharmacological obstacle, limiting the efficacy of many targeted therapies against intracranial disease. First- and second-generation EGFR TKIs such as gefitinib, erlotinib, and afatinib demonstrate limited BBB penetration, restricting their effectiveness against central nervous system (CNS) metastases. While third-generation agents like osimertinib show improved CNS activity, accessibility and affordability issues, particularly in certain regions like China prior to its 2019 approval, created significant treatment gaps for this patient population [1].

The development of epitinib (HMPL-813) addresses this critical unmet need through its optimized pharmacological profile specifically designed to enhance BBB penetration. As an oral, highly potent, irreversible EGFR TKI, this compound represents a novel therapeutic class with promising activity against both intracranial and extracranial disease. Preclinical studies demonstrated higher concentrations of this compound in brain and tumor tissue compared to plasma in tumor-bearing mice, suggesting adequate BBB penetration and potential antitumor effect on intracerebral lesions [1]. This comprehensive application note provides researchers and clinical developers with detailed protocols and analytical frameworks for evaluating this compound in EGFR-mutant NSCLC with brain metastases.

This compound Profile and Mechanism of Action

Drug Characteristics

This compound (HMPL-813) is an orally administered, highly potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a small molecule compound belonging to the quinazoline-derivative class, this compound shares structural similarities with other EGFR TKIs but incorporates specific modifications to enhance CNS penetration. The compound demonstrates favorable pharmacokinetic properties, including effective penetration across the blood-brain barrier, which distinguishes it from earlier generation EGFR inhibitors [1]. Preclinical studies in tumor-bearing mice demonstrated higher concentrations of this compound in brain and tumor tissue compared to plasma, suggesting not only adequate BBB penetration but also potential for effective anti-tumor activity against both extracranial and intracerebral lesions [1].

Molecular Mechanism

The mechanism of action of this compound involves competitive inhibition of the ATP-binding site in the tyrosine kinase domain of EGFR. As an irreversible inhibitor, this compound forms covalent bonds with cysteine residues in the target protein, resulting in prolonged suppression of EGFR-mediated signaling pathways. This inhibition affects downstream effectors including the PI3K/Akt and Erk pathways, which are critically involved in cellular proliferation and survival. In EGFR-mutant NSCLC cells, which often exhibit "oncogene addiction" to EGFR signaling pathways, this inhibition results in apoptosis and tumor regression [2]. The diagram below illustrates this compound's mechanism of action and downstream effects:

G This compound This compound EGFR EGFR This compound->EGFR Irreversible Binding P Phosphorylated EGFR EGFR->P Activation Blocked PI3K PI3K P->PI3K Downstream Signaling Inhibited Erk Erk P->Erk Downstream Signaling Inhibited Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Induction Proliferation Proliferation Erk->Proliferation

Figure 1: Molecular Mechanism of this compound - The drug irreversibly binds to EGFR, blocking its activation and downstream signaling through PI3K/Akt and Erk pathways, ultimately inducing apoptosis in cancer cells.

Clinical Efficacy Data

Trial Design and Patient Population

The dose-expansion Phase Ib study of this compound was an open-label, multicenter clinical trial conducted across 7 hospitals in China between April 2015 and April 2019. The study enrolled 72 eligible patients with EGFR-mutant advanced NSCLC with brain metastases confirmed by enhanced CT or MRI imaging. Key inclusion criteria comprised: age between 18-70 years; histologically or cytologically confirmed advanced NSCLC with brain metastasis; no prior brain radiotherapy unless completed >4 weeks before enrollment and with confirmed CNS progression; at least one measurable CNS lesion per RANO-BM criteria; and adequate hematological, hepatic, and renal function. Patients were administered this compound at either 120 mg (n=30) or 160 mg (n=42) orally once daily until disease progression, unacceptable toxicity, or patient refusal [3] [1].

The patient characteristics reflected a typical EGFR-mutant NSCLC population with a predominance of adenocarcinoma histology (100%), female patients (approximately 63%), and never-smokers (approximately 68%). Approximately 40% of patients had received prior brain radiotherapy, and about 29% had received prior EGFR TKI therapy. Baseline demographic and disease characteristics were well-balanced between the two dose groups, with the exception of a slightly higher percentage of patients with prior brain radiotherapy in the 120 mg group (46.7%) compared to the 160 mg group (35.7%) [1].

Efficacy Results

This compound demonstrated promising antitumor activity across both dose levels in patients with EGFR-mutant NSCLC and brain metastases. The objective response rate (ORR) in the 120 mg group was 53.6% (95% CI: 33.9%-72.5%) compared to 40.5% (95% CI: 25.6%-56.7%) in the 160 mg group. The median duration of response was 7.40 months (95% CI: 3.70-7.40) in the 120 mg group and 9.10 months (95% CI: 6.50-12.00) in the 160 mg group. Both dose groups demonstrated identical median progression-free survival of 7.40 months (95% CI: 5.40-9.20 for 120 mg; 5.50-10.00 for 160 mg) [3] [1].

Table 1: Summary of this compound Efficacy Outcomes by Dose Level

Efficacy Parameter 120 mg Group (n=28) 160 mg Group (n=42)
Objective Response Rate (ORR) 53.6% (95% CI: 33.9%-72.5%) 40.5% (95% CI: 25.6%-56.7%)
Disease Control Rate (DCR) 85.7% 83.3%
Median Duration of Response 7.40 months (95% CI: 3.70-7.40) 9.10 months (95% CI: 6.50-12.00)
Median Progression-Free Survival 7.40 months (95% CI: 5.40-9.20) 7.40 months (95% CI: 5.50-10.00)

The intracranial efficacy of this compound was particularly noteworthy. In patients with measurable CNS lesions at baseline, the intracranial ORR was 57.1% in the 120 mg group and 42.9% in the 160 mg group. The intracranial disease control rate was 85.7% and 81.0% in the 120 mg and 160 mg groups, respectively. These results demonstrate substantial activity against CNS metastases, supporting the preclinical data indicating effective BBB penetration [1].

Safety and Tolerability Profile

Adverse Events

The safety profile of this compound was consistent with the known class effects of EGFR tyrosine kinase inhibitors, with predominantly grade 1-2 adverse events that were generally manageable with supportive care and dose modifications when necessary. The most common treatment-related adverse events (TRAEs) across both dose levels included rash (66.7% overall), diarrhea (58.3%), elevated alanine aminotransferase (ALT; 27.8%), and elevated aspartate aminotransferase (AST; 19.4%) [3] [1].

The incidence of grade ≥3 TRAEs was observed in 13 (43.3%) patients in the 120 mg group and 21 (50.0%) patients in the 160 mg group. The most common grade ≥3 TRAEs included diarrhea (11.1% in 160 mg group), rash (5.6% in 160 mg group), and elevated ALT (5.6% in 160 mg group). Serious adverse events (SAEs) occurred in 13.3% and 21.4% of patients in the 120 mg and 160 mg groups, respectively. Treatment discontinuation due to AEs occurred in 6.7% and 7.1% of patients in the 120 mg and 160 mg groups, respectively [3] [1].

Table 2: Treatment-Related Adverse Events (TRAEs) of this compound in Phase Ib Study

Adverse Event 120 mg (n=30) 160 mg (n=42) Total (n=72)
Any TRAE 30 (100%) 42 (100%) 72 (100%)
Grade ≥3 TRAE 13 (43.3%) 21 (50.0%) 34 (47.2%)
Rash 18 (60.0%) 30 (71.4%) 48 (66.7%)
Diarrhea 16 (53.3%) 26 (61.9%) 42 (58.3%)
ALT Increased 7 (23.3%) 13 (31.0%) 20 (27.8%)
AST Increased 5 (16.7%) 9 (21.4%) 14 (19.4%)
Serious AEs 4 (13.3%) 9 (21.4%) 13 (18.1%)
Discontinuation due to AEs 2 (6.7%) 3 (7.1%) 5 (6.9%)
Comparison with Other EGFR TKIs

The safety profile of this compound compares favorably with other EGFR TKIs. A comprehensive meta-analysis of 28 randomized controlled trials involving 17,800 patients receiving various EGFR TKIs reported class-wide safety patterns. The most frequently observed all-grade adverse events across all EGFR TKIs included diarrhea (53.7%), rash (48.6%), mucositis (46.5%), and ALT increased (38.9%). The most common high-grade (grade ≥3) AEs were mucositis (14.8%), diarrhea (6.2%), and dyspnea (6.1%) [4]. The incidence of serious AEs, treatment discontinuation, and toxic death due to AEs across all EGFR TKIs were 18.2%, 12.36%, and 3.0%, respectively [4]. This compound's safety profile appears consistent with these class effects, though with potentially lower rates of treatment discontinuation compared to the class average.

Safety Management Recommendations

Proactive management of EGFR TKI-related adverse events is essential for maintaining dose intensity and treatment continuity. The following management strategies are recommended based on the observed safety profile of this compound:

  • Skin toxicity: Implement prophylactic skin care with alcohol-free emollients and mild soaps. For grade 1-2 rash, topical corticosteroids and oral antihistamines may be beneficial. For grade ≥3 rash, consider temporary treatment interruption with stepwise re-challenge after improvement, along with oral antibiotics such as minocycline or doxycycline [4] [5].

  • Diarrhea: Educate patients on early intervention with loperamide at first signs of diarrhea. Ensure adequate hydration and electrolyte replacement. For persistent or severe (grade ≥3) diarrhea, temporarily interrupt this compound until resolution to grade ≤1, then resume at the same or reduced dose based on severity [4] [5].

  • Hepatic toxicity: Monitor liver function tests (ALT, AST, bilirubin) regularly during treatment. For grade ≥3 elevations, temporarily interrupt this compound and monitor until resolution to grade ≤1. Consider dose reduction or permanent discontinuation based on severity and persistence [4] [5].

  • Dose modification: The phase Ib study implemented dose reduction to 120 mg for patients unable to tolerate the 160 mg dose. For recurrent severe adverse events despite dose reduction, permanent discontinuation should be considered [1].

Recommended Clinical Protocol

Recommended Phase 2 Dose

Based on comprehensive assessment of safety, efficacy, and pharmacokinetic data from the phase Ib study, the recommended phase 2 dose (RP2D) for this compound is 160 mg administered orally once daily [3] [1]. The 160 mg dose demonstrated a favorable benefit-risk profile, with comparable progression-free survival but longer duration of response compared to the 120 mg dose. The study authors concluded that 160 mg QD could be the recommended phase 2 dose based on comprehensive assessment of safety and efficacy [3].

Patient Selection Criteria

Optimal patient selection is critical for maximizing therapeutic benefit from this compound treatment. The following inclusion criteria should be applied:

  • Histologically confirmed advanced non-small cell lung cancer
  • Documented EGFR sensitizing mutations (exon 19 deletion or L858R point mutation)
  • Measurable brain metastases confirmed by contrast-enhanced MRI
  • No prior brain radiotherapy or progression after prior brain radiotherapy
  • Adequate organ function defined as:
    • Absolute neutrophil count ≥1.5 × 10⁹/L
    • Platelets ≥100 × 10⁹/L
    • Hemoglobin ≥9 g/dL
    • Total bilirubin ≤1.5 × upper limit of normal (ULN)
    • ALT and AST ≤2.5 × ULN (≤5 × ULN if liver metastases present)
    • Serum creatinine ≤1.5 × ULN or creatinine clearance ≥50 mL/min
Dose Modification Guidelines

Dose modifications should be implemented based on adverse event severity according to the following protocol:

  • Grade 3 adverse events: Interrupt treatment until resolution to grade ≤1, then resume at 120 mg daily
  • Recurrent grade 3 events: Interrupt until resolution, then resume at 100 mg daily
  • Grade 4 adverse events: Permanently discontinue this compound
  • Permanent discontinuation should be considered for recurrent severe adverse events despite dose reduction, or for any life-threatening event [1]
Assessment and Monitoring Protocol

Comprehensive tumor assessments should be performed at baseline and every 6 weeks during treatment, including:

  • CNS evaluation: Contrast-enhanced MRI brain using RANO-BM criteria
  • Systemic evaluation: CT chest/abdomen/pelvis with RECIST 1.1 criteria
  • Laboratory monitoring: Complete blood count, comprehensive metabolic panel (including ALT, AST, bilirubin, creatinine) every 2 weeks for first 8 weeks, then monthly
  • Cardiac monitoring: ECG at baseline and as clinically indicated
  • Quality of life assessment: EORTC QLQ-C30 and LC13 questionnaires at each cycle

The following workflow diagram illustrates the this compound treatment and monitoring protocol:

G Patient Patient Selection Selection Patient->Selection EGFR+ NSCLC with Brain Mets Initiation Initiate this compound 160mg QD Selection->Initiation Monitoring Monitoring Initiation->Monitoring Baseline Assessment: MRI Brain, CT Chest LFTs, CBC, Creatinine Response Response Monitoring->Response 6-week Assessment: CNS & Systemic Evaluation AE AE Monitoring->AE Continuous Safety Monitoring Continue Continue Response->Continue Response or Stable Disease Discontinue Discontinue Response->Discontinue Progression Modify Modify AE->Modify Grade ≥3 Toxicity Continue->Monitoring Continue Treatment Modify->Monitoring Dose Reduction & Continued Monitoring

Figure 2: this compound Treatment Protocol Workflow - This diagram outlines the comprehensive patient management pathway from selection through treatment monitoring and response assessment.

Research Applications and Biomarker Analysis

Biomarker Correlates

EGFR mutation status remains the primary biomarker for patient selection. The most common sensitizing mutations include exon 19 deletions and L858R point mutations in exon 21, which account for approximately 85-90% of all EGFR activating mutations. These mutations confer heightened sensitivity to EGFR TKI therapy due to repositioning of critical residues in the ATP-binding cleft, increasing drug affinity [2] [6]. Additional biomarkers such as EGFR gene copy number assessed by FISH and protein expression by immunohistochemistry have demonstrated predictive value in some studies of EGFR TKIs, though their utility for this compound specifically requires further investigation [6].

Pharmacokinetic Considerations

Pharmacokinetic studies of EGFR TKIs have identified several factors influencing drug exposure and metabolism. Gefitinib, a first-generation EGFR TKI, is extensively metabolized by CYP3A4, with minor contributions from CYP3A5 and CYP2D6. The major metabolite O-desmethyl gefitinib is formed predominantly by CYP2D6. Gefitinib is also a substrate for transporters including ABCG2 (BCRP) and ABCB1 (P-glycoprotein) [7]. While specific pharmacokinetic data for this compound in special populations is limited, studies of gefitinib in elderly patients (≥75 years) demonstrated slightly higher systemic exposure compared to younger patients, suggesting potential need for enhanced monitoring in this population [7].

Future Research Directions

Several promising research avenues warrant further investigation:

  • Combination strategies with other therapeutic modalities including radiation therapy, angiogenesis inhibitors, and chemotherapy
  • Resistance mechanisms to this compound and strategies to overcome them, including the emergence of T790M mutations
  • Novel EGFR mutations and their sensitivity to this compound
  • Health outcomes research evaluating quality of life and economic endpoints
  • Central nervous system pharmacokinetics and correlation with clinical outcomes

Conclusion

This compound represents a promising therapeutic option for patients with EGFR-mutant NSCLC and brain metastases, addressing a significant unmet need in this population. The 160 mg once daily dose demonstrates a favorable benefit-risk profile with encouraging efficacy against both intracranial and extracranial disease. The safety profile is consistent with the EGFR TKI class, with predominantly grade 1-2 rash and diarrhea that are generally manageable with appropriate supportive care. Implementation of the comprehensive protocol outlined in this application note will facilitate optimal use of this compound in both clinical and research settings, potentially improving outcomes for patients with EGFR-mutant NSCLC and brain metastases.

References

Epitinib brain metastases clinical management

Author: Smolecule Technical Support Team. Date: February 2026

Epitinib Clinical Application Profile

The following table summarizes the core characteristics of this compound based on the latest clinical data.

Attribute Details
Drug Name This compound (HMPL-813)
Mechanism of Action Oral, irreversible EGFR Tyrosine Kinase Inhibitor [1]
Key Design Feature Engineered for effective penetration of the Blood-Brain Barrier (BBB) [1]
Recommended Phase 2 Dose (RP2D) 160 mg, taken orally, once daily [1]
Patient Population Adults with EGFR-mutant advanced NSCLC and brain metastases [1]

Efficacy and Safety Profile from Clinical Trials

The Phase Ib dose-expansion study provides the following key efficacy and safety data for this compound.

Parameter 120 mg Cohort (n=28) 160 mg Cohort (n=42)
Intracranial Objective Response Rate (ORR) 42.9% 50.0%
Intracranial Disease Control Rate (DCR) 85.7% 88.1%
Median Progression-Free Survival (PFS) 6.7 months 8.3 months
Common Adverse Events (AEs) Rash, diarrhea, elevated ALT/AST Rash, diarrhea, elevated ALT/AST
Grade ≥3 Adverse Events 23.3% 31.0%
  • Clinical Evidence: Data comes from an open-label, multicenter Phase Ib study (N=72) in China. The 160 mg dose was associated with a trend toward better clinical benefit, supporting its selection as the RP2D [1].
  • Safety Management: The safety profile was generally consistent with other EGFR TKIs. Adverse events were manageable with standard supportive care, and no new safety signals were identified [1].

Experimental Protocol for CNS-Penetrant TKI Assessment

For drug development professionals, the following workflow outlines key experiments to characterize a CNS-penetrant TKI like this compound, from preclinical profiling to clinical validation.

Preclinical Preclinical PK_Profiling In Vitro/In Vivo PK Profiling Preclinical->PK_Profiling BBB_Penetration BBB Penetration Assessment Preclinical->BBB_Penetration InVivo InVivo Intracranial_Eff Intracranial Efficacy Model InVivo->Intracranial_Eff Clinical Clinical Dose_Finding Clinical Dose Finding & PK Clinical->Dose_Finding CNS_Response CNS Response Evaluation (RANO) Clinical->CNS_Response Mdr1_Assay Transporter Assays (MDR1, BCRP) PK_Profiling->Mdr1_Assay Brain_Plasma_Ratio Brain/Plasma Ratio (Kpuu measurement) BBB_Penetration->Brain_Plasma_Ratio Orthotopic_Model Orthotopic Brain Metastasis Model Intracranial_Eff->Orthotopic_Model CSF_Concentration CSF Drug Concentration Dose_Finding->CSF_Concentration Brain_MRI Brain MRI with Contrast CNS_Response->Brain_MRI

Diagram: Workflow for Characterizing CNS-Penetrant TKIs

Key Experimental Methodologies
  • Preclinical Pharmacokinetic Profiling

    • Transporter Assays: Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) using transfected cell lines (e.g., MDCK or LLC-PK1). A low efflux ratio predicts better BBB penetration [2].
    • Brain/Plasma Ratio (Kpuu): In vivo, administer the TKI to rodents and measure free drug concentrations in the brain and plasma at equilibrium. The unbound brain/unbound plasma partition coefficient (Kpuu) is the most pharmacologically relevant metric for brain penetration. For this compound, preclinical data showed high brain distribution in tumor-bearing mice [1].
  • In Vivo Intracranial Efficacy Models

    • Orthotopic Brain Metastasis Models: Establish clinically relevant models by injecting EGFR-mutant NSCLC cells (e.g., PC-9) into the carotid artery or left ventricle of immunodeficient mice to form brain metastases. Treatment with the TKI begins after confirming tumor establishment via bioluminescence imaging. This model directly tests the drug's ability to control disease in the CNS [3].
  • Clinical Trial Endpoints for CNS Activity

    • CNS Response Evaluation: Use Response Assessment in Neuro-Oncology (RANO) criteria for brain metastases. Patients should undergo contrast-enhanced brain MRI at baseline and at regular intervals (e.g., every 6-8 weeks). Key endpoints include Intracranial Objective Response Rate (ORR-IC), Intracranial Disease Control Rate (DCR-IC), and Intracranial Progression-Free Survival (PFS-IC) [4] [1].
    • CSF/Plasma Pharmacokinetics: In early-phase trials, collect paired CSF and plasma samples at multiple time points after drug administration to calculate the CSF/plasma concentration ratio, which serves as a surrogate (though imperfect) for brain exposure [3] [2].

Context and Comparisons in EGFR TKI Therapy for Brain Metastases

  • Comparing Generations of EGFR TKIs: First-generation (gefitinib, erlotinib) and second-generation (afatinib) TKIs have variable and often limited CNS penetration, which can lead to treatment failure in the brain [4] [2] [5].
  • The Osimertinib Benchmark: The third-generation TKI osimertinib was specifically designed for improved BBB penetration and became a standard of care due to its superior CNS efficacy compared to earlier TKIs [6]. This compound represents another candidate aiming to address this critical need.
  • Dose Intensity Matters for CNS Control: For EGFR TKIs with CNS activity, initiating treatment at the full, recommended dose is critical. A retrospective study on afatinib showed that patients with brain metastases who started at 40 mg had significantly longer progression-free survival than those starting at a reduced 30 mg dose [7]. This underscores the importance of maintaining dose intensity for CNS disease control, even while managing toxicity.

Conclusion for Researchers

This compound is a promising therapeutic candidate for a patient population with high unmet needs—those with EGFR-mutant NSCLC and brain metastases. Its design rationale and early clinical data suggest it achieves meaningful CNS exposure and efficacy.

The experimental framework provided can be applied to evaluate other investigational CNS-penetrant therapies. The field continues to advance with strategies like combination regimens (e.g., osimertinib with chemotherapy) and novel agents like amivantamab showing further improved outcomes for high-risk patients [6].

References

Application Note: Methotrexate in Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

1. Rationale for Combination Therapy Methotrexate (MTX) is a cornerstone treatment for autoimmune diseases like rheumatoid arthritis (RA) and psoriasis. Its efficacy is often enhanced when combined with other agents, allowing for synergistic action, quicker onset of effect, and potential for dose reduction to minimize side effects [1] [2] [3]. The leading hypothesis for its mechanism in autoimmune conditions involves the accumulation of adenosine, a potent anti-inflammatory mediator, rather than the folate antagonism responsible for its chemotherapeutic effects [1].

2. Key Mechanisms of Action of Methotrexate The table below summarizes the primary and secondary mechanisms of methotrexate, which provide the scientific basis for its use in combinations.

Mechanism Biological Effect Relevance to Therapy
Adenosine Signaling Increases extracellular anti-inflammatory adenosine, engaging A2A receptors on immune cells (neutrophils, macrophages, T-cells) [1]. Primary mechanism for anti-inflammatory effects in autoimmune diseases [1].
Folate Antagonism Inhibits dihydrofolate reductase (DHFR), disrupting purine and pyrimidine synthesis [1] [4]. Contributes to side effects; mitigated with folic acid supplementation [1].
Inhibition of T-cell Activation Downregulates T-cell proliferation and B-cell function [4]. Contributes to long-term immunomodulation [4].
Inhibition of Pro-inflammatory Cytokines Alters cytokine profiles and reduces osteoclast formation [1]. Helps reduce joint inflammation and bone erosion [1].

The following diagram illustrates the primary adenosine-mediated anti-inflammatory pathway of methotrexate.

G Start Low-Dose Methotrexate Intracellular Intracellular Uptake & Polyglutamation Start->Intracellular AICAR Inhibition of AICAR Transformylase (ATIC) Intracellular->AICAR AdenosineAccumulation Accumulation of Adenosine AICAR->AdenosineAccumulation AntiInflammation Anti-Inflammatory Effects AdenosineAccumulation->AntiInflammation Binds A2A Receptor

Experimental Protocol for Combination Therapy

This protocol is adapted from clinical studies investigating methotrexate with biologics and other agents [2] [5] [3]. It can serve as a template for designing a preclinical or clinical study of a novel combination.

1. Study Objectives

  • Primary: To evaluate the synergistic efficacy of the combination therapy compared to monotherapy in achieving an inactive disease state or clinical remission.
  • Secondary: To assess the safety profile and time to reach a clinical response; to monitor changes in radiographic progression and functional status.

2. Materials

  • Test Articles: Methotrexate (oral or subcutaneous), the combination drug (e.g., a biologic or targeted synthetic DMARD).
  • Subjects: Preclinical models of disease or human subjects diagnosed with the target condition (e.g., RA, psoriasis) who meet predefined activity criteria.
  • Key Assessments: Disease activity scores (e.g., DAS28 for RA, PASI for psoriasis), health assessment questionnaires, laboratory tests (CBC, liver and renal function), and radiographic imaging.

3. Methodology

  • Study Design: Randomized, double-blind, controlled trial.
  • Treatment Arms:
    • Group 1 (Combination): MTX (e.g., 15-25 mg/week) + combination drug at standard dose.
    • Group 2 (Mono-Therapy): MTX (e.g., 15-25 mg/week) + placebo.
    • Note: A third arm with the combination drug alone may be included.
  • Dosage & Administration: MTX is administered weekly. Dosing for the combination drug follows its product label. Folic acid (1-5 mg/week) is supplemented for all subjects to reduce MTX side effects [1] [4].
  • Duration: Typically 24-52 weeks, with an initial double-blind phase (e.g., 12-24 weeks) followed by an open-label extension.
  • Escape Criteria: Subjects who fail to achieve a predefined minimal clinical response (e.g., PedACR30 at week 12) may be offered rescue therapy [2].

4. Data Collection and Analysis

  • Efficacy Endpoints: The proportion of subjects achieving clinical remission or low disease activity at week 24 and week 52. Time to reach an inactive disease state is a key metric [2].
  • Safety Endpoints: Frequency and severity of adverse events, serious adverse events, and laboratory abnormalities.
  • Statistical Analysis: Intention-to-treat analysis. Comparison of primary endpoints between groups using appropriate statistical tests (e.g., Chi-square, logistic regression). Survival analysis for time-to-event endpoints.

Summary of Quantitative Data from Relevant Studies

The table below summarizes outcomes from real-world studies on methotrexate combinations, which can be used for benchmarking.

Study & Combination Patient Population Key Efficacy Findings Key Safety Findings
Etanercept + MTX [2] Polyarticular JIA 94.3% achieved PedACR30 at 12 weeks (vs 60.6% MTX). Shorter median time to inactive disease (24 vs 32 weeks). 44 AEs reported over 74/100 patient-years; led to discontinuation in 6 patients.
Adalimumab + MTX [3] Early RA 53% achieved LDA at 26 weeks (vs 30% MTX). 86% had no radiographic progression (vs 72% MTX). Not specified in available excerpt.
Acitretin + MTX [5] Psoriasis Vulgaris Higher effectiveness in remitting skin lesions vs either monotherapy. Combination showed less elevation of profibrotic factors in serum vs MTX alone.
MTX Tapering with b/tsDMARDs [6] RA (Canadian cohort) 30.4% tapered/discontinued MTX within 2 years of starting a b/tsDMARD. No disease activity worsening in patients with baseline data. Tolerability issues are a common reason for MTX tapering/discontinuation.

Critical Considerations for Protocol Design

  • Tolerability and Dose Adjustment: Real-world data shows that within two years of starting a combination, about 30% of patients have their MTX dose tapered or discontinued, often due to tolerability issues [6]. The protocol should include clear guidelines for dose modification.
  • Safety Monitoring: Methotrexate carries risks of hepatotoxicity, myelosuppression, pulmonary toxicity, and is a known teratogen. Rigorous baseline and ongoing monitoring of liver enzymes, complete blood count, and renal function is mandatory [7] [4] [8].
  • Bioavailability: The oral bioavailability of methotrexate is highly variable. Splitting the weekly dose or switching to subcutaneous administration can improve efficacy and reduce gastrointestinal side effects [1].

References

Comprehensive Application Notes and Protocols for Epitinib Treatment Duration and Response Assessment in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EGFR-TKI Treatment Duration and Response Assessment

Epidermal Growth Factor Receptor (EGFR) mutations represent one of the most critical therapeutic targets in non-small cell lung cancer (NSCLC), with approximately 15% of Caucasian patients and 40–50% of Asian patients with lung adenocarcinoma harboring EGFR gene mutations. Epitinib (a representative EGFR tyrosine kinase inhibitor) has emerged as a pivotal therapeutic option for this patient population. The discovery of tyrosine kinase inhibitors effectively targeting EGFR mutations in lung cancer patients in 2004 represented the beginning of the precision medicine era for this refractory disease. Most EGFR mutations occur in exons 18–21, with deletions in exon 19 (19 del) and L858R point mutations in exon 21 being the most common, and tumors harboring these mutations demonstrate significant sensitivity to EGFR TKIs. The management of NSCLC has been transformed through the identification of these actionable genetic alterations, with significantly improved patient outcomes. [1]

The optimal duration of targeted therapy represents a critical consideration in oncology treatment paradigms, balancing efficacy preservation against toxicities and costs. Evidence from early immunotherapy trials suggests that certain subsets of patients, particularly those with durable response or immune-related adverse events, might benefit from cessation of therapy, yet additional work is needed for clinical utility. Well-designed trials are needed to identify optimal duration of therapy and to define biomarkers to predict who would benefit from shorter courses of treatment. There is a serious liability to overtreating patients, and future work is warranted to determine when it is safe to stop treatment. [2]

EGFR Mutation Landscape in NSCLC

Table 1: Frequency of Actionable Genetic Alterations in NSCLC

Molecular Alteration Approximate Frequency in NSCLC Associated Patient Factors
EGFR mutations 18.9–51.4% More common in females, nonsmokers, lung adenocarcinoma, Asian ethnicity
KRAS mutations 11.2–32%
ALK rearrangements 3–7%
MET alterations 1–5%
HER2 alterations 3%
BRAF mutations 1.5–8%
ROS1 rearrangements 1–2%
RET mutations 1–2%
NTRK mutations <1%

[1]

Clinical Evidence on Treatment Duration and Response

EGFR-TKI Treatment Duration Paradigms

The treatment duration for EGFR TKIs has evolved considerably as clinical experience has matured. Historically, oncology trials specified either 2 years or indefinite therapy, perpetuating what is now considered a standard trial design of prolonged maintenance therapy. However, data from melanoma trials with immune checkpoint inhibitors suggest that this may constitute overtreatment. The benefit of targeted and immunotherapeutic agents is typically seen very early, potentially even within the first week of treatment. These neoadjuvant trials in which patients have received relatively brief courses of therapy ahead of surgery have countered the belief that response to targeted therapy is slow, though radiographic responses may be delayed. [2]

Evidence from clinical trials indicates that discontinuation strategies may be feasible for certain patient populations. In a real-world analysis of patients who electively discontinued PD-1 inhibitors after approximately 1 year in the setting of ongoing treatment response or disease stability, 75% of patients remained without disease progression after median follow-up of 20.5 months from treatment discontinuation. Similarly, among patients who achieved complete response to anti-PD-1 therapy who discontinued treatment after a median treatment time of 9.4 months, 72% remained alive at 3-year follow-up without further treatment. [2]

Early Response Assessment Evidence

Metabolic imaging with 18F-FDG PET/CT provides valuable information about tumor metabolic activity, which is useful for monitoring molecular changes associated with treatment response. Early assessment of tumor response with 18F-FDG PET/CT performed during therapy has been proposed as a criterion for treatment modulation or modification. Early decision making about the effect of treatment can help avoid overtreatment or ineffective treatment, lower health care costs, reduce side effects and, ultimately, improve outcomes. [3]

A phase II study investigating neoadjuvant erlotinib treatment in patients with early-stage NSCLC demonstrated that response monitoring with 18F-FDG PET/CT within 1 week after the start of erlotinib treatment identified approximately 64% of histopathologic responders based on European Organization for Research and Treatment of Cancer (EORTC) criteria. In this study, a partial metabolic response on 18F-FDG PET/CT scans was observed for 10 patients (23%) after 1 week and for 14 patients (33%) after 3 weeks. Histopathologic examination revealed regression (necrosis of >50%) in 11 patients (26%). In these patients, the maximum standardized uptake value (SUVmax) decreased by a mean of 17% within 1 week and a mean of 31% at 3 weeks. [3]

Table 2: Clinical Trial Evidence on TKI Treatment Duration and Outcomes

Study/Agent Patient Population Treatment Duration Key Findings
KEYNOTE-001 (Pembrolizumab) Metastatic melanoma ≥6 months after CR (median not specified) 90% of responses maintained after discontinuation; 5-year OS 34% in all patients
Real-world cohort (PD-1 inhibitors) Metastatic melanoma >6 and <18 months (median ~12 months) 75% remained without progression after median follow-up of 20.5 months
Neoadjuvant Erlotinib Study Early-stage NSCLC 3 weeks 64% of histopathologic responders identified within 1 week by 18F-FDG PET/CT
AXIS Trial (Axitinib) mRCC after one prior therapy Until progression (median 6.7 months PFS) Superior PFS vs. sorafenib (6.7 vs. 4.7 months)

[2] [3] [4]

Response Assessment Methodologies and Criteria

Radiographic Response Criteria

Tumor response to targeted therapies can be assessed using different criteria, each with distinct advantages and limitations:

  • RECIST (Response Evaluation Criteria in Solid Tumors): Traditional criteria based primarily on changes in tumor size. Complete response is defined as disappearance of all target lesions, partial response as ≥30% decrease in the sum of diameters from baseline, progressive disease as ≥20% increase in the smallest sum of diameters, and stable disease as neither sufficient shrinkage nor increase to qualify for response or progression. [4]

  • Choi Criteria: Particularly valuable for assessing response to targeted therapies that may not necessarily change tumor size but decrease tumor vascularization and cause necrosis. These criteria incorporate both changes in tumor size and density, with partial response defined as a decrease in size ≥10% or a decrease in tumor attenuation (Hounsfield Units) ≥15% on CT, with no new lesions and no obvious progression of nonmeasurable disease. [4]

  • EORTC (European Organization for Research and Treatment of Cancer) Criteria for PET: Metabolic response criteria based on changes in FDG uptake, with partial metabolic response classified as a reduction in SUVmax of at least 25%. [3]

Comparative Performance of Response Criteria

Studies have demonstrated significant differences in objective response rates depending on the assessment criteria used. In a study of axitinib for metastatic renal cell carcinoma, the objective response rate was 13.3% when assessed by RECIST versus 60.0% when assessed by Choi criteria. This substantial difference highlights how evaluation based only on size can lead to underestimation of tumor response to targeted agents that primarily affect tumor vascularization and metabolism rather than necessarily causing immediate shrinkage. [4]

Table 3: Comparison of RECIST vs. Choi Response Criteria

Parameter RECIST 1.1 Choi Criteria
Complete Response Disappearance of all target lesions, all nodal lesions have short axis <10 mm Disappearance of all lesions, no new lesions
Partial Response ≥30% decrease in the sum of diameters from baseline sum diameters Decrease in size ≥10% OR decrease in tumor attenuation (HU) ≥15% on CT, no new lesions
Progressive Disease ≥20% increase in the smallest sum of diameters as reference with an absolute increase of ≥5 mm Increase in tumor size ≥10% and does not meet PR by tumor attenuation, new lesions
Stable Disease Does not meet criteria for PR or PD Does not meet the above criteria
Key Strength Standardized, widely adopted Better captures response to targeted therapies that cause tumor necrosis

[4]

Practical Application Protocols

Treatment Administration and Dose Optimization
  • Initial Dosing: this compound is typically administered orally once daily at a starting dose of 150 mg, with or without food. Treatment should be continued until disease progression or unacceptable toxicity. [3]

  • Dose Titration: Based on toxicity management and potential response indicators. For similar EGFR TKIs, dose reductions may be implemented in 50-mg decrements. Treatment interruptions may be necessary for specific adverse events, particularly severe cutaneous reactions or hepatic toxicity. [3]

  • Therapeutic Drug Monitoring: Regular assessment of drug levels may be beneficial. For imatinib (a similar TKI), the maximum concentration (Cmax) is achieved in 2–4 hours after oral administration, with nearly complete absorption (98%). The therapeutic range should be maintained between 9.57–4513.29 ng/ml based on analytical methods developed for TKI monitoring. [5]

Response Assessment Protocol
  • Baseline Imaging: Obtain comprehensive baseline imaging including CT scans of chest, abdomen, and pelvis within 1 month prior to treatment initiation. Additional brain imaging is recommended if clinically indicated. [3] [4]

  • Early Metabolic Response Assessment: Perform first 18F-FDG PET/CT scan within 4–7 days after treatment initiation to assess early metabolic response. A reduction in SUVmax of ≥25% at this early timepoint may predict subsequent histopathologic response. [3]

  • Follow-up Assessments: Conduct routine imaging every 8 weeks during the first year of treatment using CT or MRI. For patients demonstrating sustained response, consideration may be given to extending imaging intervals after the first year. [4]

  • Assessment Criteria Application: Utilize both RECIST 1.1 and Choi criteria for comprehensive response evaluation, particularly noting discrepancies that may indicate treatment benefit not captured by size-based criteria alone. [4]

Treatment Duration and Discontinuation Considerations
  • Minimum Treatment Period: Continue treatment for at least 6 months in responders, as retrospective analysis has associated treatment duration of less than 6 months with higher recurrence rates. [2]

  • Discontinuation Criteria in Exceptional Responders: Consider treatment discontinuation after ≥6 months of treatment in patients who achieve complete response, particularly if confirmed on two consecutive imaging scans ≥4 weeks apart. This decision should involve multidisciplinary discussion and patient preference. [2]

  • Rechallenge Strategy: Establish clear protocols for treatment rechallenge in patients who discontinue therapy and subsequently experience disease progression. Data from immunotherapy trials indicate that more than half of patients who progress after discontinuation can achieve response again upon retreatment. [2]

Toxicity Management and Protocol Adjustments

EGFR TKIs are associated with characteristic adverse events that require proactive management:

  • Cutaneous Reactions: Implement early dermatologic consultation for severe rash. Grade 3 or higher reactions may require treatment interruption with gradual reintroduction at reduced dose after resolution.

  • Hepatotoxicity: Monitor liver function tests regularly. For grade 2 or higher elevations, consider dose interruption or reduction until recovery.

  • Gastrointestinal Effects: Manage diarrhea with standard antidiarrheal agents and ensure adequate hydration. For persistent symptoms, consider temporary dose reduction.

  • Cardiovascular Toxicity: Regular monitoring of blood pressure, ECG, and cardiac function is essential, as TKIs can cause HTN, QT prolongation, and left ventricular systolic dysfunction. [6]

EGFR Signaling Pathways and Inhibition Mechanisms

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling EGF EGF EGFR EGFR Receptor EGF->EGFR Binding Kinase Tyrosine Kinase Domain EGFR->Kinase Activation Downstream Downstream Signaling Pathways Kinase->Downstream Phosphorylation PI3K PI3K/AKT/mTOR Pathway Kinase->PI3K RAS RAS/RAF/MEK/ERK Pathway Kinase->RAS JAK JAK/STAT Pathway Kinase->JAK Cellular Cellular Responses • Proliferation • Angiogenesis • Invasion • Metastasis • Anti-apoptosis Downstream->Cellular Activation This compound This compound This compound->Kinase Inhibition

Diagram 1: EGFR Signaling Pathway and this compound Inhibition Mechanism

The EGFR pathway represents a critical signaling cascade in cellular proliferation and survival. As illustrated in Diagram 1, EGFR is a transmembrane protein with cytoplasmic kinase activity that regulates cell proliferation and apoptosis. After binding with its ligand (EGF), the conformation of EGFR changes, and dimers of the receptor form. Subsequently, autophosphorylation of amino acid residues occurs in the intracellular region of EGFR. Activated EGFR transmits proliferation and anti-apoptotic signals to the nucleus through multiple downstream signal transduction pathways, including:

  • PI3K/AKT/mTOR pathway: Regulates cell survival and growth
  • RAS/RAF/MEK/ERK pathway: Controls cell proliferation and differentiation
  • JAK/STAT pathway: Mediates immune and inflammatory responses [1]

EGFR mutations lead to the activation of downstream signaling pathways in the absence of ligand stimulation, which enhances metastasis and resistance to apoptosis, thereby promoting tumor development. This compound and other EGFR TKIs function by binding with the tyrosine kinase domain, inhibiting its activation and blocking downstream signaling pathways, ultimately inhibiting the proliferation and metastasis of tumor cells and promoting apoptosis of cancer cells. [1]

Treatment Response Monitoring Workflow

G cluster_baseline Baseline Assessment (Within 1 Month Prior to Treatment) cluster_early Early Response Assessment (Day 4-7) cluster_ongoing Ongoing Monitoring (Every 8 Weeks) Start Patient with Confirmed NSCLC EGFR Mutation Positive Baseline1 EGFR Mutation Testing (Exon 19 del, L858R, etc.) Start->Baseline1 Baseline2 Comprehensive Imaging: • CT Chest/Abdomen/Pelvis • 18F-FDG PET/CT (SUVmax) • Brain MRI if symptomatic Baseline1->Baseline2 Baseline3 Laboratory Assessments: • Liver Function Tests • Renal Function • Cardiac Function (ECG) Baseline2->Baseline3 Treatment Initiate this compound Therapy (150 mg once daily) Baseline3->Treatment Early1 18F-FDG PET/CT Scan Treatment->Early1 Early2 Calculate SUVmax Reduction Early1->Early2 Early3 Assess Metabolic Response (EORTC Criteria: ≥25% ↓ SUVmax = PMR) Early2->Early3 Ongoing1 CT Imaging Assessment Early3->Ongoing1 Ongoing2 Response Evaluation: • RECIST 1.1 Criteria • Choi Criteria (Size + Density) Ongoing1->Ongoing2 Ongoing3 Toxicity Management and Dose Adjustment Ongoing2->Ongoing3 Decision Treatment Response Evaluation Ongoing3->Decision Continue Continue Treatment with Regular Monitoring Decision->Continue PR/SD Discontinuation Consider Treatment Discontinuation if CR after ≥6 months Decision->Discontinuation CR ≥6 months Progression Disease Progression Consider Alternative Therapy Decision->Progression PD Continue->Ongoing1 Next Cycle Discontinuation->Ongoing1 Surveillance

Diagram 2: this compound Treatment Response Monitoring Protocol

The comprehensive workflow for treatment response monitoring (Diagram 2) emphasizes the importance of systematic assessment at multiple timepoints throughout the treatment course. The protocol highlights several critical aspects:

  • Baseline Characterization: Comprehensive molecular and radiographic profiling establishes the reference for subsequent response assessments.

  • Early Metabolic Response: The Day 4-7 18F-FDG PET/CT scan provides an early indicator of treatment sensitivity, allowing for potential therapy modification before conventional size changes become apparent.

  • Dual Assessment Criteria: The incorporation of both RECIST 1.1 and Choi criteria enables more comprehensive response evaluation, capturing both dimensional and functional changes in tumor biology.

  • Structured Decision Points: Clear criteria for continuation, discontinuation, or therapy modification facilitate standardized clinical decision-making. [3] [4]

Conclusion

The optimal management of EGFR-mutant NSCLC with this compound requires a sophisticated approach to treatment duration and response assessment. Evidence suggests that fixed-duration therapy may be feasible in selected patients, particularly those achieving complete metabolic response. The integration of functional imaging parameters with traditional size-based criteria enables more accurate assessment of treatment response. Protocol-driven management incorporating early metabolic response assessment, dual response criteria application, and strategic treatment duration considerations can optimize patient outcomes while minimizing unnecessary treatment-related toxicities and costs. Future research should focus on validating biomarkers that predict suitability for treatment discontinuation and establishing standardized protocols for therapy de-escalation in exceptional responders.

References

Epitinib for Glioblastoma: Application Notes and Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, classified as a CNS WHO Grade IV tumor. The current standard of care, involving maximal safe surgical resection, radiotherapy, and temozolomide chemotherapy, yields a poor median overall survival of approximately 15-23 months and a five-year survival rate of less than 6% [1] [2]. Epidermal Growth Factor Receptor (EGFR) gene amplification is one of the most frequent genomic alterations in GBM, identified in approximately half of all cases, making it a compelling therapeutic target [3]. However, the primary obstacle in targeting CNS tumors has been the blood-brain barrier (BBB), which prevents most conventional and targeted therapeutics, including first-generation EGFR inhibitors, from reaching effective concentrations in the brain [1] [3]. Epitinib (HMPL-813) was designed to address this critical limitation. As a potent and highly selective oral EGFR inhibitor, its key differentiating feature is its ability to effectively penetrate the BBB, thereby potentially inhibiting the EGFR-driven signaling pathways that contribute to GBM pathogenesis [3] [4].

Preclinical and Clinical Summary

This compound has demonstrated promising BBB penetration and efficacy in preclinical models and early clinical studies. In a Phase Ib trial involving non-small cell lung cancer (NSCLC) patients with brain metastases—a population sharing the challenge of treating intracranial disease—this compound showed an encouraging objective response rate (ORR) of 70% in the brain for EGFR-mutant, treatment-naive patients who were c-MET negative [3]. This clinical evidence supported its further investigation in primary brain tumors. The drug's profile suggests it is a candidate for treating GBM patients whose tumors harbor EGFR amplification, a population that currently lacks effective targeted treatment options [4].

Table: Key Characteristics of this compound (HMPL-813)

Feature Description
Drug Name This compound (HMPL-813)
Target Epidermal Growth Factor Receptor (EGFR)
Key Property Optimized for blood-brain barrier (BBB) penetration
Proposed Mechanism Potent and selective inhibition of EGFR tyrosine kinase, disrupting downstream oncogenic signaling
Development Stage for GBM Phase Ib/II (Status: Unknown)
Primary Indication (in Trial) EGFR-amplified recurrent Glioblastoma

Table: Clinical Trial Design for this compound in GBM (NCT03231501)

Trial Element Description
Phase Ib/II
Study Design Multi-center, single-arm, open-label
Patient Population Histologically confirmed GBM with EGFR gene amplification; prior standard treatment failed or no standard treatment exists
Intervention This compound succinate, orally once daily (120 mg or 160 mg in 28-day cycles)
Primary Endpoint Objective Response Rate (ORR) per Response Assessment in Neuro-Oncology (RANO) criteria
Key Eligibility Age ≥18; ECOG score ≤2; clearly measurable lesions
Sample Size (Planned) 35 patients (using Simon two-stage design)

Proposed Treatment Regimen and Monitoring

Based on the clinical trial protocol, the following regimen is proposed for application in a research setting.

Dosing and Administration
  • Drug Form: this compound succinate.
  • Recommended Dose: 160 mg orally, once daily. A 120 mg dose was also explored [4].
  • Dosing Schedule: Administered continuously in 28-day cycles until disease progression per RANO criteria or unacceptable toxicity [4].
  • Administration: Can be taken with or without food.
Patient Selection and Baseline Assessments

Pre-therapy evaluation is critical for identifying eligible patients and establishing a baseline.

  • Confirmation of Diagnosis: Histopathological confirmation of glioblastoma (IDH-wildtype) is required.
  • Molecular Screening: EGFR gene amplification must be confirmed via fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS) from tumor tissue.
  • Radiological Assessment: Baseline brain MRI with contrast must be performed within 21 days prior to treatment initiation. Tumor lesions must be clearly measurable according to RANO criteria [4].
  • Clinical Status: Patients should have an ECOG Performance Status of 0-2 and adequate bone marrow, hepatic, and renal function.
Response and Safety Monitoring
  • Efficacy Monitoring: Brain MRI with contrast should be performed every 8 weeks (or every 2 cycles) to assess tumor response according to RANO criteria. More frequent assessments may be warranted in rapid progressors.
  • Safety Monitoring: Regular clinical evaluations and laboratory tests (complete blood count, comprehensive metabolic panel) should be conducted at the beginning of each cycle and as clinically indicated. Specific attention should be paid to known EGFR-TKI class effects, such as skin rash and diarrhea.

The following diagram illustrates the proposed mechanism of action of this compound in an EGFR-amplified glioblastoma cell.

G EGFR EGFR Amplification (in GBM Cell) SignalOn Constitutive Activation of Downstream Signaling (PI3K/AKT, MAPK) EGFR->SignalOn Promotes EffectOn Uncontrolled Tumor Cell Proliferation & Survival SignalOn->EffectOn This compound This compound (HMPL-813) This compound->EGFR Inhibits SignalOff Inhibition of Downstream Signaling This compound->SignalOff Leads to EffectOff Suppression of Tumor Growth SignalOff->EffectOff BBB Blood-Brain Barrier (BBB) BBB->this compound Penetrates

Experimental Protocol for Key Assays

This section outlines detailed methodologies for critical experiments used in the this compound clinical trial.

Protocol: Detection of EGFR Amplification by FISH

1. Objective: To identify glioblastoma patients with EGFR gene amplification for enrollment in the this compound trial. 2. Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick).
  • EGFR SpectrumOrange/CEP 7 SpectrumGreen FISH probe.
  • Hybridization buffer.
  • Fluorescence microscope with appropriate filters. 3. Procedure:
    • 3.1 Deparaffinization and Hydration: Bake slides at 56°C for 1 hour. Deparaffinize in xylene and hydrate through an ethanol series.
    • 3.2 Pretreatment and Digestion: Immerse slides in pretreatment solution at 80°C for 30 minutes, then rinse. Incubate with protease solution at 37°C for 30 minutes.
    • 3.3 Denaturation and Hybridization: Apply the FISH probe mixture to the target area. Co-denature slides and probe at 73°C for 5 minutes, then hybridize at 37°C in a humidified chamber for 16-20 hours.
    • 3.4 Post-Hybridization Wash: Wash slides in 2x SSC/0.3% NP-40 at 73°C for 2 minutes, then air dry in the dark.
    • 3.5 Counterstaining and Mounting: Counterstain with DAPI and apply a coverslip. 4. Analysis:
  • Score a minimum of 50 non-overlapping tumor cell nuclei.
  • Calculate the EGFR-to-CEP7 signal ratio.
  • Interpretation: An EGFR/CEP7 ratio ≥ 2.0 is considered positive for gene amplification [4].
Protocol: Tumor Response Assessment by RANO Criteria

1. Objective: To standardize the evaluation of radiographic response to this compound therapy in glioblastoma patients. 2. Materials:

  • Serial brain MRI scans (T1-weighted pre- and post-contrast, T2-weighted/FLAIR).
  • Access to neuroradiology software for linear measurement. 3. Procedure:
    • 3.1 Baseline Scan: Obtain a MRI within 21 days prior to initiating therapy. Identify and measure all measurable lesions (typically defined as lesions with ≥10mm in perpendicular diameters on post-contrast T1-weighted images).
    • 3.2 Follow-up Scans: Perform MRI every 8 weeks. Consistently measure the same lesions identified at baseline.
    • 3.3 Corticosteroid Use: Record the patient's steroid dose at the time of each scan, as it influences the assessment of neurologic status. 4. Analysis and Criteria:
  • Complete Response (CR): Disappearance of all enhancing disease, stable or improved T2/FLAIR, off corticosteroids, and neurologically stable or improved.
  • Partial Response (PR): ≥50% decrease in the sum of products of perpendicular diameters of enhancing lesions, stable or improved T2/FLAIR, steroid dose stable or reduced, and neurologically stable or improved.
  • Stable Disease (SD): Does not qualify for CR, PR, or PD.
  • Progressive Disease (PD): ≥25% increase in the sum of enhancing lesions, significant increase in T2/FLAIR non-enhancing disease, any new lesion, or clear clinical deterioration [4].

Conclusion and Development Status

This compound represents a rational therapeutic approach for a major molecular subset of glioblastoma patients by directly targeting the challenge of BBB penetration that has hampered previous EGFR-targeted agents. The proof-of-concept Phase Ib/II trial (NCT03231501) was designed to evaluate the efficacy and safety of this compound monotherapy in patients with EGFR-amplified, recurrent GBM [4]. However, the current status of this clinical trial and the overall development of this compound for glioblastoma is listed as "unknown" [4]. No recent results or updates from this trial were found in the public domain. Researchers are strongly advised to consult current clinical trial registries or contact the sponsor, Hutchison MediPharma Limited, for the most recent development status and data availability.

References

Application Note: Pre-clinical Profiling of a Novel EGFR Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Design & Synthesis Inspired by the development of erlotinib derivatives, a novel series of compounds can be designed by incorporating 1,2,3-triazole moieties into a core EGFR-targeting scaffold [1]. The 1,2,3-triazole group can act as a bioisostere for amides or esters, potentially enhancing biological activity and modulating pharmacokinetic properties [1].

2. In Vitro Antitumor Activity Assessment The primary screen for antitumor activity involves evaluating compounds against a panel of human cancer cell lines.

  • Cell Lines: The panel should include both sensitive and drug-resistant variants to identify compounds that can overcome resistance mechanisms [1]. The panel used in the erlotinib study is an excellent example.
  • Assay Endpoint: The half-maximal inhibitory concentration (IC₅₀) is calculated from cell viability data, typically obtained via ATP-level measurements (e.g., CellTiter-Glo assay) after 48-72 hours of compound exposure [1] [2].

Table 1: Example In Vitro Antitumor Activity of a Lead Compound (based on erlotinib derivative 3d) [1]

Cancer Type Cell Line Resistance Profile IC₅₀ (μM)
Esophageal KYSE70TR Paclitaxel-Resistant 7.17 ± 0.73
Esophageal KYSE410TR Paclitaxel-Resistant 7.91 ± 0.61
Esophageal KYSE450TR Paclitaxel-Resistant 10.02 ± 0.75
NSCLC H1650TR Paclitaxel-Resistant 5.76 ± 0.33
NSCLC HCC827GR Gefitinib-Resistant 2.38 ± 0.17

NSCLC: Non-Small Cell Lung Cancer

3. Mechanism of Action Studies A preliminary mechanism study can confirm that the compound suppresses cancer cell proliferation through the EGFR-TK pathway. This is often demonstrated by measuring the inhibition of EGFR autophosphorylation and the phosphorylation of key downstream signaling molecules like MAPK and AKT in treated cancer cells [1].

4. Transcriptomic Analysis for Mechanism and Toxicity To gain a deeper understanding of the molecular mechanisms and predict potential intestinal toxicity, a transcriptomic analysis can be performed on 3D human intestinal organoids [2]. This model closely replicates in vivo intestinal tissue and is highly relevant for studying off-target effects.

  • Exposure Model: Healthy human colon and small intestine organoids are exposed to a range of the compound's concentrations for up to 72 hours [2].
  • Concentration Selection: Concentrations should be informed by Physiologically Based Pharmacokinetic (PBPK) modeling to reflect clinically relevant exposures. For gefitinib, this ranged from 0.1 μM to 30 μM [2].
  • Key Pathways Analyzed: RNA sequencing data is analyzed for Differential Gene Expression (DGE) to identify perturbed pathways, such as apoptosis, cell cycle, FOXO transcription, and p53 signaling [2].

Detailed Experimental Protocols

Protocol 1: Synthesis of Target Compounds via Click Chemistry

  • Reference: Adapted from the synthesis of erlotinib-1,2,3-triazole derivatives [1].
  • Step 1: Obtain the core inhibitor structure with an alkyne functional group.
  • Step 2: Perform a copper-catalyzed azide-alkyne cycloaddition ("click reaction") by reacting the core inhibitor with various aromatic azido compounds.
  • Reaction Conditions: The reaction is typically carried out in a mixture of tert-butanol and water, with sodium ascorbate and copper(II) sulfate pentahydrate as the catalytic system. The mixture is stirred at room temperature for 4-8 hours [1].
  • Confirmation: Purify the target compounds and confirm their structures using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR MS). Purity should be checked by HPLC [1].

Protocol 2: Cell Viability and Apoptosis Assay in 3D Organoids

  • Reference: Based on the gefitinib toxicity study [2].
  • Materials: 3D human colon and small intestine organoids, the inhibitor compound, CellTiter-Glo 3D reagent for viability, Caspase-Glo 3/7 reagent for apoptosis.
  • Procedure:
    • Exposure: Plate mature organoids and expose them to a concentration range of the inhibitor (e.g., 0.1, 1, 10, 30 µM) for 24, 48, and 72 hours.
    • Viability Measurement: Add CellTiter-Glo 3D reagent to each well. Luminescence, which is proportional to the amount of ATP present (an indicator of metabolically active cells), is recorded.
    • Apoptosis Measurement: At each time point, transfer an aliquot of organoids to a new plate. Add Caspase-Glo 3/7 reagent. Luminescence, proportional to caspase activity (an indicator of apoptosis), is recorded.
    • Data Analysis: Normalize all values to the control (vehicle-treated) group to calculate percentage viability and fold-change in apoptosis.

Visualizing Workflows and Pathways

The following diagrams illustrate the key experimental and mechanistic workflows described in the protocols.

G Start Start: Core Inhibitor with Alkyne Group A1 Mix with Aromatic Azide Start->A1 A2 Add Catalyst: CuSO₄, Sodium Ascorbate A1->A2 A3 Reaction in t-BuOH/H₂O RT, 4-8 hrs A2->A3 A4 Purification & Isolation A3->A4 A5 Structure Confirmation (NMR, HR MS, HPLC) A4->A5

G B1 Plate 3D Intestinal Organoids B2 Expose to Inhibitor (0.1 - 30 µM) B1->B2 B3 Incubate for 24, 48, 72h B2->B3 B4 Assay Endpoints B3->B4 B5 Cell Viability (ATP content) B4->B5 B6 Apoptosis (Caspase 3/7 activity) B4->B6 B7 Transcriptomics (RNA-seq) B4->B7 B8 Analyze Pathways: Apoptosis, Cell Cycle, p53 B5->B8 B6->B8 B7->B8

G C1 EGFR Inhibitor C2 Inhibits EGFR Tyrosine Kinase C1->C2 C3 Blocks Downstream Signaling C2->C3 C4 Altered Gene Expression (e.g., FOXO, p53 pathways) C3->C4 C5 Cellular Outcomes C4->C5 C6 Reduced Proliferation C5->C6 C7 Induction of Apoptosis C5->C7 C8 Cell Cycle Arrest C5->C8 C9 Suppression of Tumor Growth C6->C9 C7->C9 C8->C9

Key Considerations for Clinical Trial Design

When moving from pre-clinical studies to clinical trials, the inclusion criteria will be heavily influenced by the above findings.

  • Patient Population: Initially, focus on cancers with high EGFR dependence, such as non-small cell lung cancer (NSCLC) and esophageal cancer [1]. Crucially, pre-clinical data showing activity against resistant cell lines could justify including patients who have developed resistance to earlier-generation TKIs (e.g., gefitinib, erlotinib, or osimertinib) [1].
  • Biomarker Strategy: Given that EGFR mutations (like exon 19 del and L858R) predict response to TKIs, initial trials should mandate biomarker testing for patient selection [3]. Transcriptomic signatures identified in organoid studies could also serve as potential predictive biomarkers for efficacy or toxicity [2].
  • Toxicity Monitoring: Based on known toxicities of EGFR inhibitors, protocols should include proactive monitoring and management of dermatological events (rash) and gastrointestinal symptoms (diarrhea) [4] [2]. The organoid model can help anticipate the severity of intestinal toxicity [2].

Conclusion

This framework provides a robust foundation for the pre-clinical development of a novel EGFR inhibitor like "Epitinib." The integration of mechanistic cell-based assays, advanced organoid models for efficacy and toxicity, and PBPK modeling creates a strong data package to support an Investigational New Application (IND) and the design of first-in-human clinical trials.

References

Comprehensive Application Notes and Protocols: MRI-Based Response Evaluation for Epitinib in EGFR-Mutant NSCLC with Brain Metastases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Epidermal Growth Factor Receptor (EGFR)-mutant non-small cell lung cancer (NSCLC) represents a significant oncological challenge, particularly when complicated by brain metastases, which occur in over 50% of patients during their disease course. Patients with brain metastases historically demonstrate limited overall survival of approximately 16 months even with EGFR tyrosine kinase inhibitor (TKI) therapy, highlighting the critical need for more effective treatment strategies. Epitinib (HMPL-813) is a novel, oral, irreversible EGFR TKI specifically designed with enhanced blood-brain barrier (BBB) penetration, offering a promising therapeutic option for this patient population with significant unmet clinical needs [1].

The development of robust imaging biomarkers for early response assessment is paramount in optimizing targeted therapy regimens. Traditional response evaluation criteria based solely on tumor size measurements often fail to detect early biological changes induced by targeted agents. Advanced magnetic resonance imaging (MRI) techniques, including dynamic contrast-enhanced (DCE-MRI) and diffusion-weighted imaging (DWI), provide non-invasive methods to quantify functional and physiological tumor changes preceding morphological alterations. This document presents comprehensive application notes and detailed protocols for implementing these advanced MRI techniques in both clinical trials and practice settings for this compound response assessment [2] [3].

This compound Clinical Profile and Efficacy Data

This compound has demonstrated promising clinical activity in patients with EGFR-mutant NSCLC with brain metastases. The following table summarizes key efficacy and safety findings from the phase Ib dose-expansion study:

Table 1: Clinical Efficacy and Safety Profile of this compound in EGFR-Mutant NSCLC with Brain Metastases (Phase Ib Study) [1] [4]

Parameter 120 mg Dose (n=28) 160 mg Dose (n=42) Additional Notes
Objective Response Rate (ORR) 53.6% (95% CI: 33.9%-72.5%) 40.5% (95% CI: 25.6%-56.7%) All patients had confirmed brain metastases
Median Duration of Response 7.40 months (95% CI: 3.70-7.40) 9.10 months (95% CI: 6.50-12.00) 160 mg dose showed longer duration
Median Progression-Free Survival 7.40 months (95% CI: 5.40-9.20) 7.40 months (95% CI: 5.50-10.00) Comparable between doses
Grade ≥3 Treatment-Related Adverse Events 43.3% (13/30 patients) 50.0% (21/42 patients) Most common: rash, diarrhea
Recommended Phase 2 Dose - 160 mg QD Based on comprehensive benefit-risk assessment

The dose-expansion phase Ib study was conducted across seven centers in China between 2015 and 2019, enrolling 72 patients with EGFR-mutant advanced NSCLC with confirmed brain metastases. Patients received this compound at either 120 mg or 160 mg orally once daily. The primary endpoint was safety and tolerability, with efficacy as a key secondary endpoint. The 160 mg dose was identified as the recommended phase 2 dose based on a comprehensive benefit-risk profile, considering the numerical improvement in duration of response (9.10 months versus 7.40 months) despite a comparable objective response rate between doses [1] [4].

MRI Biomarkers for Targeted Therapy Response Assessment

Advanced MRI techniques provide valuable biomarkers for early response assessment to EGFR tyrosine kinase inhibitors like this compound. The following table summarizes key MRI parameters and their biological significance:

Table 2: Advanced MRI Parameters for Evaluating Targeted Therapy Response [2] [5] [3]

MRI Technique Key Parameters Biological Significance Response to Effective Therapy
Dynamic Contrast-Enhanced (DCE-)MRI Ktrans (volume transfer constant) Measures vascular permeability Significant decrease
ve (extravascular extracellular volume) Represents extracellular space Significant decrease
vp (plasma volume) Reflects vascular density Significant decrease
Semi-Quantitative DCE-MRI Enhancement Amplitude (EA) Tissue vascularity and perfusion Significant decrease
Maximum Slope (MS) Rate of contrast uptake Significant decrease
Area Under the Curve (AUC) Overall contrast exposure Significant decrease
Diffusion-Weighted Imaging (DWI) Apparent Diffusion Coefficient (ADC) Reflects cellular density Increase (due to reduced cellularity)
Intravoxel Incoherent Motion (IVIM) Perfusion fraction (f) Microcapillary perfusion Decrease
BOLD MRI R2* Tissue hypoxia Increase

DCE-MRI parameters have demonstrated particular utility in early response assessment. A prospective pilot study in NSCLC patients receiving EGFR TKIs (gefitinib or erlotinib) showed significant decreases in perfusion parameters as early as 7 days after treatment initiation, preceding traditional radiological response assessment. These parameters included both quantitative measures (Ktrans, ve, vp) and semi-quantitative measures (enhancement amplitude, maximum slope, and area under the curve). Importantly, these perfusion changes were detectable before significant tumor size reduction, which typically required 28 days to manifest using conventional Response Evaluation Criteria in Solid Tumors (RECIST) [2].

Diffusion-weighted MRI provides complementary information by measuring water molecule mobility in tissues. The apparent diffusion coefficient (ADC) is inversely correlated with tissue cellularity, and increases in ADC following treatment often reflect cellular apoptosis and necrosis. Studies of sunitinib therapy in metastatic renal cell carcinoma have demonstrated that early increases in tumor ADC values correlate with improved progression-free survival, supporting its role as a predictive biomarker [5] [6].

EGFR Signaling and this compound Mechanism of Action

G EGFR Signaling Pathway and this compound Inhibition Mechanism EGFR EGFR Dimerization Dimerization EGFR->Dimerization Activation Ligand Ligand Ligand->EGFR Binding Downstream1 MAPK Pathway (Cell Proliferation) Dimerization->Downstream1 Downstream2 PI3K/AKT Pathway (Cell Survival) Dimerization->Downstream2 Downstream3 JAK/STAT Pathway Dimerization->Downstream3 CellularEffects Cellular Outcomes: • Proliferation • Survival • Migration Downstream1->CellularEffects Downstream2->CellularEffects Downstream3->CellularEffects This compound This compound This compound->EGFR Irreversible Inhibition

Figure 1: EGFR Signaling Pathway and this compound Inhibition Mechanism

The EGFR signaling pathway plays a critical role in cellular processes including proliferation, survival, and migration. In NSCLC, EGFR mutations lead to constitutive activation of this pathway, driving tumor growth and progression. This compound acts as an irreversible inhibitor that covalently binds to the kinase domain of EGFR, blocking ATP binding and subsequent downstream signaling. Unlike earlier generation EGFR TKIs, this compound demonstrates significantly improved penetration of the blood-brain barrier, achieving therapeutic concentrations in both primary tumors and brain metastases [1] [7].

The irreversible binding mechanism of this compound to Cys 797 in the EGFR kinase domain differentiates it from reversible first-generation inhibitors and may contribute to its efficacy against certain resistance mutations. This mechanism provides sustained target suppression and potentially overcomes limitations of earlier generation TKIs, particularly in the challenging context of brain metastases where adequate drug exposure is essential for therapeutic efficacy [1] [7].

Detailed MRI Protocol for this compound Response Evaluation

Patient Preparation and Positioning
  • Patient Preparation: Patients should fast for at least 4 hours prior to the examination to minimize potential motion artifacts and reduce variability in contrast agent kinetics. Hydration with 500 mL of water 1-2 hours before the scan is recommended to maintain stable renal function for contrast clearance.

  • Positioning: Standard head-first supine position using a dedicated phased-array coil. Immobilization devices should be used to minimize motion artifacts during the extended acquisition time. Precise tumor positioning at the magnet isocenter is essential for optimal image quality.

MRI Acquisition Parameters

Scanner Requirements: 1.5T or 3.0T MRI systems with high-performance gradients (minimum amplitude 20 mT/m, slew rate ≥150 T/m/s) are required. The following sequences should be implemented:

Table 3: Comprehensive MRI Protocol for this compound Response Assessment [2] [6]

Sequence Type Key Parameters Application in this compound Response

| Anatomical T1-weighted | 3D spoiled gradient echo TR/TE: 27/8 ms Flip angle: 40°, 20°, 8° Slice thickness: 1 mm Matrix: 256×256 | Tumor localization and volume assessment | | Anatomical T2-weighted | Fast spin echo TR/TE: 5500/81 ms Slice thickness: 1.5 mm Matrix: 256×256 | Evaluation of peritumoral edema | | DCE-MRI | 3D T1-weighted gradient echo TR/TE: 9/4 ms Flip angle: 30° Temporal resolution: 5-15 sec Acquisition time: 40 min Contrast: 0.1 mmol/kg Gd-based agent | Quantification of perfusion parameters (Ktrans, ve, vp) | | DWI/IVIM | Single-shot spin-echo EPI Multiple b-values: 0, 150, 500, 700, 900 s/mm² TR/TE: 4000/73 ms Slice thickness: 4 mm | Calculation of ADC and perfusion fraction | | BOLD MRI | Multiple gradient-echo TR: 100 ms TEs: 4.76-47.6 ms (8 echoes) Flip angle: 25° | Assessment of tumor hypoxia (R2*) |

DCE-MRI Acquisition and Analysis Protocol

Contrast Administration: Use a power injector to administer 0.1 mmol/kg of gadolinium-based contrast agent at a rate of 2-3 mL/s, followed by a 20 mL saline flush at the same rate. Image Acquisition: Begin with a pre-contrast T1 mapping sequence using variable flip angles (typically 2°, 5°, 10°, 15°) for baseline T1 calculation. Acquire baseline images for 1-2 minutes before contrast injection, then continue dynamic acquisition for 5-7 minutes with temporal resolution of 5-15 seconds. Post-processing: Utilize validated pharmacokinetic modeling software with the extended Tofts model or similar approach to calculate Ktrans, ve, and vp parameters. Registration algorithms should be applied to correct for patient motion during the extended acquisition [2] [3].

DWI Acquisition and Analysis Protocol

Image Acquisition: Acquire diffusion-weighted images using multiple b-values (minimum: 0, 500, 900 s/mm²; optimal: 0, 150, 500, 700, 900 s/mm² for IVIM analysis). ADC Calculation: Generate ADC maps using monoexponential fitting of the signal decay across all b-values. IVIM Analysis: Apply biexponential fitting to separate perfusion-related diffusion (pseudo-diffusion) from true molecular diffusion, calculating the perfusion fraction (f), diffusion coefficient (D), and pseudo-diffusion coefficient (D*). Whole-tumor histogram analysis provides additional insights into tumor heterogeneity [5] [6].

Experimental Workflow for Therapy Response Assessment

G Experimental Workflow for this compound Response Assessment cluster_params MRI Parameters Quantified Baseline Baseline TreatmentStart TreatmentStart Baseline->TreatmentStart EarlyFollowUp Early Follow-up MRI (Day 7±1) TreatmentStart->EarlyFollowUp This compound 160mg QD LateFollowUp Standard Follow-up MRI (Day 28±3) EarlyFollowUp->LateFollowUp DCEParams DCE-MRI: Ktrans, ve, vp, EA, MS, AUC EarlyFollowUp->DCEParams DWIParams DWI/IVIM: ADC, perfusion fraction (f) EarlyFollowUp->DWIParams Analysis Analysis LateFollowUp->Analysis BOLDParams BOLD: R2* LateFollowUp->BOLDParams MorphParams Morphological: Tumor volume, RECIST LateFollowUp->MorphParams ClinicalDecision ClinicalDecision Analysis->ClinicalDecision

Figure 2: Experimental Workflow for this compound Response Assessment Using MRI

The recommended imaging timeline includes a baseline MRI within 7 days before initiating this compound therapy, an early follow-up study at day 7±1 after treatment initiation, and a standard follow-up at day 28±3. The baseline assessment establishes pretreatment values for all parameters, enabling subsequent comparison. The day 7 early follow-up is particularly critical for detecting functional changes in perfusion and diffusion parameters that precede morphological tumor shrinkage. The day 28 follow-up correlates functional parameters with initial morphological response assessment using RECIST criteria [2].

Response Interpretation: Significant decreases in DCE-MRI parameters (Ktrans, ve, vp) at day 7 indicate positive pharmacological response to this compound. Increases in ADC values suggest reduced cellularity, while increases in R2* reflect increased tumor hypoxia secondary to anti-angiogenic effects. Progressive disease on functional MRI may be characterized by increasing Ktrans (indicating revascularization) or decreasing ADC (suggesting increasing cellularity), potentially preceding morphological progression [2] [3] [6].

Data Analysis and Interpretation Guidelines

Quantitative Parameter Analysis

Whole-Tumor Region of Interest (ROI) Analysis: Delineate the entire tumor volume on all slices containing tumor tissue, excluding obvious necrotic or cystic regions. Histogram Analysis: Generate histogram distributions for all quantitative parameters (Ktrans, ADC, etc.) to assess tumor heterogeneity. Parameters such as AUClow (proportion of tumor with ADC values below the 25th percentile) have demonstrated prognostic significance in other TKI therapies. Percentage Change Calculations: Calculate percentage changes from baseline for all parameters at each follow-up timepoint. Thresholds of >30% decrease in Ktrans and >15% increase in ADC may indicate early response, though this compound-specific thresholds require further validation [5] [6].

Integration with Clinical Assessment

Correlation with Systemic Evaluation: Integrate MRI findings with extracranial disease assessment using CT or PET-CT. Neurological Assessment: Correlate imaging changes with neurological symptom evaluation, recognizing that symptomatic improvement may lag behind imaging changes. Treatment Modification Decisions: Use progressive functional changes without morphological progression to consider dose modification or alternative therapeutic strategies, particularly in the context of clinical trial protocols [8].

Conclusion and Future Directions

Advanced MRI techniques provide powerful tools for early response assessment in EGFR-mutant NSCLC patients with brain metastases receiving this compound therapy. The functional parameters derived from DCE-MRI and DWI offer valuable insights into the pharmacological effects of treatment, often preceding traditional morphological assessments. The implementation of standardized protocols as outlined in this document will facilitate more precise treatment monitoring and enable earlier therapeutic modifications when needed.

Future developments in radiomics and machine learning approaches are likely to further enhance the predictive value of MRI in this context. Additionally, the integration of artificial intelligence-based image analysis may enable more sophisticated assessment of tumor heterogeneity and early resistance patterns. As targeted therapies continue to evolve with improved CNS penetration, these advanced MRI techniques will play an increasingly vital role in optimizing individual patient outcomes through personalized treatment approaches.

References

Blood-Brain Barrier Penetration in Glioblastoma Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The BBB is a major obstacle in treating central nervous system (CNS) diseases like glioblastoma (GBM). It is a highly selective barrier that blocks nearly all large-molecule drugs and over 98% of small-molecule drugs from entering the brain [1] [2].

For a drug to be effective against a target within the brain, it must first be designed or formulated to cross this barrier. Tyrosine kinase inhibitors (TKIs) are a class of small-molecule drugs that show promise, but their development for GBM is often hampered by poor BBB penetration [3]. The epidermal growth factor receptor (EGFR) is a frequently mutated and overexpressed tyrosine kinase in GBM, making it a prime therapeutic target [3] [4]. Drugs designed to inhibit such targets must be assessed for their ability to reach them in sufficient concentrations.

Strategies to Assess and Enhance BBB Penetration

Researchers use various strategies to evaluate and improve the brain delivery of therapeutic compounds. The table below summarizes key approaches mentioned in the literature.

Strategy/Method Description Relevance to Drug Development
Computational Prediction (ML Models) Using machine learning (e.g., Augur, Random Forest models) to predict BBB penetration based on peptide sequences or physicochemical properties [1] [5] [2]. Allows for high-throughput in silico screening of drug candidates, prioritizing those with a high likelihood of BBB penetration before synthesis and testing.
Polar Surface Area (PSA) Analysis A key physicochemical property for predicting passive diffusion across the BBB. 3D PSA calculations can provide more accurate predictions than traditional methods [5]. Helps in the rational design of drug molecules. Keeping the PSA within a favorable range is a common strategy to improve brain uptake.
Phage Display Technique An in vivo method to identify peptides that can bind to and traverse the BBB via specific receptors, such as the transferrin receptor [6]. Discovers novel peptide sequences that can be used as "shuttles" to ferry attached drug cargoes across the BBB.
Cyclodextrin-Based Formulations Using cyclic oligosaccharides to form inclusion complexes with drugs, improving their solubility, stability, and permeability [7]. A formulation-based approach to enhance the delivery of existing drugs that have poor inherent BBB penetration.

Experimental Workflow for BBB Penetration Assessment

The following diagram outlines a generalized, high-level workflow for evaluating a compound's potential for brain penetration, integrating the strategies discussed. You can adapt this framework for developing specific protocols for epitinib.

G Start Start: Candidate Compound ML In Silico Screening Start->ML PhysChem Physicochemical Property Analysis Start->PhysChem InVitro In Vitro BBB Models ML->InVitro Promising candidates PhysChem->InVitro Decision Adequate Brain Penetration? InVitro->Decision InVivo In Vivo Validation End Proceed to further development InVivo->End Confirm efficacy Formulate Formulation Optimization Formulate->InVitro Re-test Decision->InVivo Yes Decision->Formulate No

References

Application Note: Experimental Protocol for IC50 Determination of EGFR Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Inhibiting the Epidermal Growth Factor Receptor (EGFR) is a validated strategy for targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations [1] [2]. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency, used to evaluate efficacy, establish a therapeutic window, and guide dosing in preclinical studies [3] [4]. This document details a standardized protocol for determining the IC50 of EGFR inhibitors using cell-based assays.

2. Materials and Methods

2.1. Cell Line Selection and Culture

  • Recommended Cell Lines: Utilize human NSCLC cell lines with defined EGFR mutation status.
    • HCC827: Harbors an EGFR exon 19 E746-A750 deletion (classical sensitizing mutation) [5].
    • HCC4006: Harbors an EGFR L747-E749 deletion, A750P mutation [5].
    • Ba/F3 Transduced Lines: For controlled studies, use Ba/F3 cells engineered to express specific EGFR mutations (e.g., exon 19 del, L858R, T790M) or wild-type EGFR [3].
  • Culture Conditions: Maintain cells in Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, at 37°C in a humidified 5% CO2 incubator [3] [5].

2.2. Reagents and Equipment

  • EGFR Inhibitors: Prepare a 10 mM stock solution of the test compound (e.g., Epitinib) and reference TKIs (Gefitinib, Erlotinib, Osimertinib) in DMSO. Store at -80°C.
  • Cell Viability Assay Kits: Alamar Blue, MTT, or Sulforhodamine B (SRB) assay kits.
  • Equipment: 96-well cell culture plates, CO2 incubator, microplate reader, GraphPad Prism software (or equivalent).

3. Step-by-Step Experimental Protocol

3.1. Cell Seeding and Compound Treatment The following protocol is adapted from established methods [4]:

  • Seed cells in 96-well plates at a density of 1,500–3,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow cell attachment.
  • Prepare compound dilutions in complete medium to create a concentration gradient. A typical 8-point, 1:3 serial dilution is recommended, covering a range from nanomolar to micromolar concentrations. Include a DMSO vehicle control (e.g., 0.1% v/v).
  • Treat cells by replacing the medium with 100 µL of the compound-containing medium. Each concentration should be tested in at least triplicate wells.
  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

3.2. Cell Viability Measurement

  • Alamar Blue Assay: Add 10-20 µL of Alamar Blue reagent to each well. Incubate for 2-4 hours, then measure fluorescence (Ex ~560 nm, Em ~590 nm) [4].
  • MTT Assay: Add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours until purple formazan crystals form. Solubilize with DMSO and measure absorbance at 490-570 nm [5].
  • SRB Assay: Fix cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Stain with 0.4% (w/v) SRB solution for 30 minutes. Wash with 1% acetic acid, solubilize with 10 mM Tris base, and measure absorbance at 510-564 nm [5].

3.3. Data Analysis and IC50 Calculation

  • Calculate viability: Normalize the fluorescence/absorbance of treated wells to the average of the DMSO vehicle control wells (100% viability).
  • Plot dose-response curve: Input the log-transformed compound concentrations and the corresponding normalized response (% viability) into non-linear regression analysis software like GraphPad Prism.
  • Determine IC50: Fit the data to a sigmoidal dose-response model (variable slope) and calculate the IC50 value, which is the concentration that inhibits cell viability by 50%.

4. Data Interpretation and Key Considerations

4.1. Establishing a Therapeutic Window To assess the selectivity of an inhibitor for mutant EGFR over wild-type, calculate the therapeutic window ratio [3]: IC50 (Wild-type EGFR) / IC50 (Mutant EGFR) A higher ratio indicates a wider therapeutic window and greater mutant selectivity, which is predictive of a better safety profile by minimizing on-target toxicity in healthy tissues.

4.2. Expected IC50 Ranges for Reference EGFR Inhibitors The table below summarizes typical IC50 values for established EGFR-TKIs, which can serve as benchmarks for evaluating novel compounds like this compound.

Table 1: Preclinical IC50 Profiles of Reference EGFR-TKIs [1] [3]

EGFR-TKI Generation Target Mutations Typical IC50 Range (nM) in Mutant Cell Lines Key Resistance Mutations
Gefitinib 1st Exon 19 del, L858R Low nanomolar T790M
Erlotinib 1st Exon 19 del, L858R Low nanomolar T790M
Afatinib 2nd Exon 19 del, L858R Sub-nanomolar T790M
Osimertinib 3rd Exon 19 del, L858R, T790M Low nanomolar C797S

5. Advanced Applications & Troubleshooting

  • Phenotypic Plasticity: Be aware that long-term exposure to EGFR-TKIs can induce adaptive resistance and phenotypic changes (e.g., Epithelial-Mesenchymal Transition (EMT)) in cell lines, which can alter IC50 values [5].
  • Computational Prediction: Tools like DeepEGFR, a graph neural network, can complement wet-lab experiments by classifying the bioactivity of small molecules based on structural features, potentially prioritizing compounds for synthesis and testing [6].
  • Alternative Metrics: For resistant mutations, consider that the relative decrease in product formation rate might be a more accurate indicator of drug efficacy than the fold-change in IC50 alone [7].

Experimental Workflow & EGFR Signaling

The following diagrams outline the core experimental workflow and the primary signaling pathway targeted by EGFR inhibitors.

G Start Protocol Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with compound serial dilutions Seed->Treat Incubate Incubate (72h) Treat->Incubate Assay Measure cell viability (MTT/SRB) Incubate->Assay Analyze Analyze data Calculate IC50 Assay->Analyze Decision Curve fit successful? Analyze->Decision Decision->Analyze No End IC50 Value Determined Decision->End Yes

Diagram Title: IC50 Determination Workflow

G EGFR EGFR Dimer Receptor Dimerization EGFR->Dimer Ligand Growth Factor Ligand Ligand->EGFR TKI EGFR-TKI (e.g., this compound) TKI->EGFR Down1 MAPK Pathway (Proliferation) Dimer->Down1 Down2 PI3K/AKT Pathway (Survival) Dimer->Down2 Effect Cell Growth & Division Down1->Effect Down2->Effect

Diagram Title: EGFR Signaling and Inhibition

Key Conclusions for Researchers

  • Standardized Protocol: The provided methodology is robust and widely accepted for generating reliable, reproducible IC50 data.
  • Context is Critical: The potency (IC50) of an EGFR inhibitor must be interpreted in the context of the specific EGFR mutation being targeted and, crucially, its selectivity against wild-type EGFR to estimate the therapeutic window [3].
  • Beyond IC50: IC50 is a starting point. Further investigations into resistance mechanisms (like T790M or C797S mutations), combination strategies, and in vivo efficacy are essential for comprehensive drug development [1] [7].

References

Axitinib Adverse Events and Management Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Axitinib is a potent and selective vascular endothelial growth factor receptor (VEGFR) inhibitor, and its on-target effects lead to a characteristic profile of adverse events [1]. The management of these AEs is crucial for maintaining treatment dose and duration.

The table below summarizes common AEs and their management protocols, synthesized from expert consensus and clinical guidelines [2] [3].

Adverse Event Underlying Mechanism / Note Recommended Management & Monitoring Protocols

| Hypertension | On-target effect of VEGFR inhibition; its emergence may be correlated with efficacy [1]. | - Monitor BP regularly, especially during first cycle [2] [3].

  • Initiate/manage antihypertensive therapy [2].
  • For persistent hypertension, consider axitinib dose interruption and reduction [2]. | | Diarrhea | Overlapping toxicity with immune checkpoint inhibitors; requires differential diagnosis [2]. | - Rule out immune-related colitis in combination therapy (may require endoscopy) [2].
  • First-line: loperamide [2].
  • For severe cases, dose interruption and systemic corticosteroids if immune-related [2]. | | Hepatic Toxicity | Elevated ALT/AST; must distinguish between axitinib and immune-related hepatitis [2]. | - Monitor LFTs before treatment and periodically [2] [3].
  • For immune-related elevation: rule out other causes, administer corticosteroids [2].
  • For axitinib-related elevation: dose interruption and reduction [2]. | | Fatigue | Common with both axitinib and ICI therapy [2]. | - Rule out endocrine causes (e.g., hypothyroidism) [2].
  • Manage with dose modification and supportive care [2]. | | Gastrointestinal Discomfort | Includes dyspepsia, abdominal pain [1]. | - Supportive care with antacids, H2-receptor antagonists, or proton pump inhibitors (PPIs).
  • Note: PPIs can reduce the solubility and bioavailability of some TKIs; staggered dosing may be necessary [4]. | | Hand-Foot Syndrome | - | Dose interruption and/or reduction [2]. | | Proteinuria | - | Monitor urine protein; for Grade 3-4, interrupt dose until improvement [3]. | | Arterial Thromboembolism | Serious cardiovascular event [3]. | Discontinue axitinib permanently for events such as myocardial infarction or stroke [3]. |

Critical Drug-Drug Interactions in Research and Clinical Practice

Polypharmacy is common in cancer patients, making drug interaction profiles a critical consideration. Axitinib is primarily metabolized by the liver enzyme CYP3A4/5 [1]. The table below outlines key interaction risks.

Interaction Type Mechanism Examples of Interacting Agents Management Recommendation
Strong CYP3A4 Inhibitors Increases axitinib plasma concentration, raising toxicity risk [5]. Clarithromycin, Ketoconazole, Itraconazole, Voriconazole [5]. Avoid concurrent use. If unavoidable, reduce axitinib dose by approximately half [5].
Strong CYP3A4 Inducers Decreases axitinib plasma concentration, reducing efficacy [5]. Rifampin, Carbamazepine, Phenytoin, St. John's Wort [5]. Avoid concurrent use. Consider alternative agents with less enzyme induction potential [5].
Gastric Acid Reducers May alter solubility and absorption of axitinib [4]. Proton Pump Inhibitors (e.g., Omeprazole), H2-Receptor Antagonists (e.g., Ranitidine) [4]. Use with caution. Staggered dosing may not fully mitigate the interaction, requiring close monitoring [4].
Other - Grapefruit Juice Avoid, as it can inhibit CYP3A4 and increase axitinib levels [3].

Experimental and Clinical Workflow for AE Management

For researchers designing studies or troubleshooting toxicities, the following workflow visualizes the logical process for managing AEs, particularly in the context of combination therapies which present a significant clinical challenge [2].

Start Adverse Event (AE) Occurs Assess 1. AE Assessment & Grading (CTCAE Criteria) Start->Assess Decision1 2. Identify Treatment Regimen Assess->Decision1 Sub_A Axitinib Monotherapy Decision1->Sub_A Monotherapy Sub_B Axitinib + ICI Combination Therapy Decision1->Sub_B Combination ManageA 3a. Manage as TKI-related AE - Supportive care - Dose interruption - Axitinib dose reduction Sub_A->ManageA Decision2 3b. Differentiate AE Etiology Sub_B->Decision2 Outcome 5. Monitor Response & Re-challenge ManageA->Outcome ManageB1 4a. Manage as TKI-related AE - Supportive care - Axitinib dose mod. Decision2->ManageB1 Suspected TKI AE (e.g., hypertension) ManageB2 4b. Manage as Immune-related AE - Systemic corticosteroids - Immunosuppressants - Hold ICI Decision2->ManageB2 Suspected irAE (e.g., colitis, hepatitis) ManageB1->Outcome ManageB2->Outcome

Frequently Asked Questions for Technical Support

Q1: What is the recommended starting dose for axitinib in clinical trials, and what is the dose modification strategy? The standard starting dose is 5 mg orally twice daily [1] [3]. After 2-4 weeks, if the patient is tolerating the drug well (e.g., no AEs > Grade 2, blood pressure controlled), the dose may be increased to 7 mg twice daily. Doses can be reduced to 3 mg and then 2 mg twice daily based on toxicity [1].

Q2: How should we manage patients on axitinib who require acid-suppressing therapy? This is a complex interaction. Proton pump inhibitors (PPIs) and H2-receptor antagonists can reduce the solubility and bioavailability of axitinib [4]. If unavoidable, staggered dosing may be attempted, but it may not fully prevent the interaction. Close monitoring for reduced efficacy is essential, and local antacids might be a preferable alternative.

Q3: In combination therapy, what is the most critical step when managing diarrhea? The most critical step is differential diagnosis. Diarrhea from axitinib is typically managed with loperamide. However, in combination with an immune checkpoint inhibitor, it could be immune-related colitis, which requires prompt intervention with corticosteroids [2]. Key steps include ruling out infection and considering endoscopic evaluation for confirmation.

Q4: What are the key pharmacokinetic properties of axitinib that influence its interactions? Axitinib has a high protein binding rate (>99%) and is metabolized primarily in the liver by CYP3A4/5 [1]. Consequently, its exposure is significantly affected by strong CYP3A4 inhibitors and inducers. Moderate hepatic impairment (Child-Pugh B) also increases plasma concentration, requiring caution and dose adjustment [1].

References

Epitinib skin rash treatment

Author: Smolecule Technical Support Team. Date: February 2026

Epitinib Skin Rash Profile

The table below summarizes the characteristics of skin rash observed in this compound clinical trials [1] [2]:

Parameter Findings from Clinical Trials
Overall Incidence 89% of patients (in a Phase Ib study)
Grade 3/4 Severity 4% of patients
Common Presentation Papulopustular (acne-like) rash, skin hyper-pigmentation
Onset Typically within the first few weeks of treatment

Management Protocol for EGFR Inhibitor-Associated Rash

Since direct evidence for this compound is limited, the following troubleshooting guide is extrapolated from well-established management strategies for other EGFR inhibitors like Erlotinib and Gefitinib [3] [4] [5].

Rash Assessment and Grading

Accurate grading is essential for determining the appropriate intervention. The Common Terminology Criteria for Adverse Events (CTCAE) is the standard scale used.

Table: Rash Grading and Initial Action Guide [4] [5]

CTCAE Grade Clinical Presentation Recommended Action on this compound Dosing
Grade 1 (Mild) Papules/pustules covering <10% of body surface area; no associated symptoms. Continue this compound at current dose.

| Grade 2 (Moderate) | Papules/pustules covering 10-30%; Associated with pruritus or tenderness; Limits instrumental activities of daily living. | Continue this compound at current dose. | | Grade 3 (Severe) | Papules/pustules covering >30%; Associated with severe pruritus or tenderness; Limits self-care activities of daily living. | Interrupt this compound dosing until rash improves to Grade ≤2. May resume with a dose reduction. |

Detailed Management Strategies by Grade

Grade 1 Rash

  • Topical Therapy: Apply a low-potency topical corticosteroid (e.g., hydrocortisone 1% cream) and a topical antibiotic (e.g., clindamycin 1% gel) to affected areas twice daily [4] [5].
  • Skin Care: Implement gentle skin care with alcohol-free, perfume-free moisturizers and daily broad-spectrum sunscreen (SPF >30) [4].

Grade 2 Rash

  • Topical Therapy: Continue as for Grade 1.
  • Systemic Therapy: Initiate an oral tetracycline-class antibiotic [4] [5]:
    • Doxycycline: 100 mg twice daily, or
    • Minocycline: 100 mg twice daily.
    • Duration: Continue for at least 4 weeks or for the duration of the rash.
  • Symptom Control: For pruritus, use oral antihistamines (sedative or non-sedative) [4].

Grade 3 Rash

  • This compound Dosing: Follow the dosing actions in the table above (interrupt and then reduce dose).
  • Systemic Therapy: Continue oral antibiotics (doxycycline or minocycline). For severe or refractory cases, a short course of oral corticosteroids (e.g., prednisone 0.5 mg/kg/day for 7 days) may be considered [4].
  • Refractory Cases: If the rash does not improve with the above, low-dose isotretinoin (20-30 mg per day) has been used for other EGFR inhibitors, though it can exacerbate dryness [4].

Key Insights for Researchers

  • Rash as a Surrogate Marker: The development of rash may be a positive prognostic indicator. For EGFR inhibitors like Erlotinib, patients who develop a rash have shown a significantly lower risk of death and disease progression [4]. This should be considered in risk-benefit assessments during clinical trials.
  • Mechanism of Rash: The rash results from inhibiting EGFR signaling in epidermal keratinocytes, which leads to impaired differentiation, reduced cell proliferation, and an inflammatory response [6] [7]. This is a class effect, not a unique toxicity of this compound.
  • Novel Treatments (Experimental): A recent 2025 case report documented the successful use of systemic intravenous immunoglobulin (IVIG) and stem cells to resolve a refractory Erlotinib-induced rash, allowing the patient to continue cancer therapy [8]. This represents a potential avenue for research in managing severe, recalcitrant cases.

Experimental Protocol: Prophylactic Management for Clinical Trials

For trials aiming to minimize rash severity, consider this prophylactic protocol, validated for other EGFR inhibitors [5]:

  • Start Date: Begin on the first day of this compound treatment.
  • Duration: Continue for a minimum of 6 weeks.
  • Regimen:
    • Hydrocortisone 1% cream: Apply to face, neck, and upper body twice daily.
    • Moisturizer: Use a fragrance-free emollient applied to the entire body twice daily.
    • Sunscreen: Use a broad-spectrum (SPF >30) on all sun-exposed areas daily.
    • Oral Antibiotic: Administer Doxycycline 100 mg twice daily or Minocycline 100 mg once daily.

EGFR Inhibitor Rash Mechanism Diagram

The following diagram illustrates the pathological mechanism of rash development, which underpins the management strategies.

G EGFR_Inhib EGFR Inhibitor (e.g., this compound) EGFR EGFR Signaling Blockade EGFR_Inhib->EGFR Keratinocyte Basal Keratinocyte Sub1 Impaired Keratinocyte Differentiation & Growth EGFR->Sub1 Sub2 Follicular Occlusion & Infundibulum Rupture EGFR->Sub2 Sub3 Release of Inflammatory Cytokines & Chemokines EGFR->Sub3 Outcome Clinical Rash Manifestations: • Sterile Papules & Pustules • Inflammation & Pruritus • Compromised Skin Barrier Sub1->Outcome Thinned Epidermis      Sub2->Outcome Follicular Rash      Immune Recruitment of Immune Cells (Neutrophils, Macrophages) Sub3->Immune Inflammation      Immune->Outcome Inflammation     

References

Understanding EGFR TKI-Induced Diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the mechanism behind EGFR TKI-induced diarrhea? The mechanism is not fully elucidated but is thought to be multifactorial, primarily involving secretory diarrhea [1] [2]. The following diagram illustrates the key proposed pathways:

G EGFR_TKI EGFR TKI Administration Intestinal_EGFR Inhibition of Intestinal EGFR EGFR_TKI->Intestinal_EGFR Chloride_Secretion Dysregulated Chloride Secretion Intestinal_EGFR->Chloride_Secretion Loss of negative regulation Mucosal_Atrophy Mucosal Atrophy & Damage Intestinal_EGFR->Mucosal_Atrophy Impaired healing Altered_Motility Altered Gut Motility Intestinal_EGFR->Altered_Motility Inflammatory Inflammatory Component Intestinal_EGFR->Inflammatory Potential pathway Secretory_Diarrhea Secretory Diarrhea Chloride_Secretion->Secretory_Diarrhea Mucosal_Atrophy->Secretory_Diarrhea Altered_Motility->Secretory_Diarrhea Inflammatory->Secretory_Diarrhea

The key hypotheses are:

  • Dysregulated Chloride Secretion: In normal gastrointestinal mucosa, EGFR acts as a negative regulator of chloride secretion. EGFR TKIs block this pathway, leading to increased chloride secretion and fluid into the lumen, causing secretory diarrhea [1] [2].
  • Mucosal Damage: EGFR inhibition can reduce growth and impair healing of the intestinal epithelium, leading to mucosal atrophy and damage, which contributes to diarrhea [1] [2].
  • Other Factors: Altered gut motility, colonic crypt damage, changes in intestinal microflora, and a potential inflammatory component may also play a role [1].

Q: How is diarrhea graded in clinical trials? The Common Terminology Criteria for Adverse Events (CTCAE) is the standard for grading severity in oncology trials [1]. The criteria for diarrhea are summarized below:

CTCAE Grade Severity Description
Grade 1 Mild Increase of <4 stools per day over baseline [1].
Grade 2 Moderate Increase of 4-6 stools per day over baseline [1].
Grade 3 Severe Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated; limiting self-care activities of daily living [1].
Grade 4 Life-threatening Life-threatening consequences; urgent intervention indicated [1].
Grade 5 Death Death [1].

Q: What is the typical incidence and onset of this side effect? Diarrhea is one of the most common adverse events associated with EGFR TKIs.

  • Incidence: The incidence of all-grade diarrhea varies by specific drug and dose, ranging from 18% to 95% in phase III clinical trials. Grade 3 or higher diarrhea can occur in up to 25-30% of patients, particularly with second-generation inhibitors [1] [2].
  • Onset: Diarrhea most commonly occurs within the first 1 to 4 weeks after treatment initiation. For some drugs like afatinib, it often presents within the first week [1].

The table below provides a comparative overview of diarrhea incidence for select EGFR TKIs:

Tyrosine Kinase Inhibitor Incidence of All-Grade Diarrhea Incidence of Grade ≥3 Diarrhea
Erlotinib 18% - 68% [1] 1% - 12% [1]
Gefitinib 27% - 69% [1] 1% - 25% [1]
Afatinib 87% - 95% [1] 5% - 17% [1]
Lapatinib (in breast cancer) 51% - 65% [2] Not Specified
Osimertinib (3rd gen) Significantly lower ~1% (Grade 3) [2]

Protocols for Assessment & Management

Q: What are the key steps in assessing a patient with suspected TKI-induced diarrhea? A thorough assessment is critical to rule out other causes and guide management. The following workflow outlines the diagnostic process:

G cluster_Lab Laboratory Workup Start Patient Presents with Diarrhea History Detailed History & Stool Characterization Start->History RuleOut Rule Out Other Causes History->RuleOut LabTests Laboratory Tests RuleOut->LabTests Concurrent medications Dietary intolerances Radiation history Grade Grade Severity per CTCAE LabTests->Grade Lab1 Complete Blood Count (neutropenia) LabTests->Lab1 Lab2 Electrolytes & Renal Function LabTests->Lab2 Lab3 Stool Culture & C. difficile Toxin LabTests->Lab3

Additional investigations like abdominal radiography or endoscopy may be necessary if bowel ischemia, perforation, or obstruction is suspected [1].

Q: What are the established management protocols for EGFR TKI-induced diarrhea? The cornerstone of management is early and aggressive intervention [1]. The strategy is tiered based on the CTCAE grade.

First-Line Management (Typically Grade 1-2):

  • Patient Education: Pre-emptive counseling on diet and self-management is crucial [1].
  • Dietary Modifications: Recommend a low-fiber, bland diet (e.g., BRAT diet: bananas, rice, applesauce, toast). Encourage fluid intake to prevent dehydration [1] [2].
  • Antidiarrheal Medications: Loperamide is the first-line pharmacological agent. Dosing typically starts with 4 mg at onset, then 2 mg after every loose stool, not exceeding 16 mg per day [1] [2].

Management of Severe Diarrhea (Grade ≥2 or Persistent):

  • Grade 2 (Persistent): If diarrhea persists for more than 5 days despite loperamide, treatment with high-dose corticosteroids (e.g., oral prednisolone 1 mg/kg) may be necessary [3].
  • Grade 3-4: Requires immediate medical intervention. Actions include:
    • Withholding or interrupting the EGFR TKI dose [1].
    • Hospitalization for aggressive intravenous fluid and electrolyte replacement [1] [3].
    • Administration of intravenous corticosteroids (e.g., methylprednisolone 1-2 mg/kg/day) [3].
    • For steroid-refractory cases, immunosuppressive agents like infliximab or vedolizumab may be used [4] [3].

Key Takeaways for Researchers

For researchers designing clinical trials or investigating mitigation strategies:

  • Early Onset: Diarrhea is an early, dose-dependent event, making the first month of treatment a critical window for monitoring and intervention [1] [2].
  • Mechanism-Driven Research: The incomplete understanding of the diarrhea mechanism presents a research opportunity. Developing treatments that specifically target the underlying secretory or inflammatory pathways, rather than just symptomatic relief with loperamide, is a significant unmet need [5] [2].
  • Generational Differences: The incidence and severity of diarrhea vary across EGFR TKI generations. Second-generation inhibitors (e.g., afatinib) have a higher incidence, while third-generation inhibitors (e.g., osimertinib) show a markedly improved gastrointestinal toxicity profile, highlighting the importance of selective targeting [2].

References

Troubleshooting Guide: Elevated AST/ALT in Preclinical/Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Presenting Problem: A test compound, intended as a selective kinase inhibitor, causes elevated aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in animal models or early-phase clinical trials.


Initial Assessment & Triage

The first step is to systematically rule out common and serious causes.

Step Action Key Considerations & Quantitative Thresholds

| 1. Confirm Pattern | Determine the type of liver injury using the "R factor" [1]. | • R = (ALT/ULN) / (ALP/ULN)Hepatocellular (R ≥ 5): Primary hepatocyte damage. Common for TKIs [1] [2]. • Cholestatic (R ≤ 2): Impaired bile flow. • Mixed (2 < R < 5): Features of both. | | 2. Rule Out Common Causes | Investigate frequent confounders [3]. | • Non-Alcoholic Fatty Liver Disease (NAFLD): Check for metabolic syndrome (waist circumference, blood pressure, lipids, glucose/HbA1c). • Alcoholic Liver Disease: AST:ALT ratio > 2 is suggestive [3]. • Other Drugs: Review concomitant medications (e.g., statins, antibiotics, OTC drugs like acetaminophen). | | 3. Conduct "Liver Screen" | Perform initial diagnostic tests [3] [1]. | • Serology: Hepatitis A, B, C, E; EBV, CMV. • Metabolic & Genetic: Ferritin (hemochromatosis), ceruloplasmin (Wilson's disease), alpha-1-antitrypsin. • Autoimmune: Antinuclear antibody (ANA), smooth muscle antibody, serum immunoglobulins. • Imaging: Abdominal ultrasonography to assess liver structure, fat content, and bile ducts. |

Below is a workflow summarizing the initial assessment and management logic. This is a general diagnostic approach applicable to suspected drug-induced liver injury.

DILI_Workflow Start Elevated AST/ALT Detected ConfirmPattern Confirm Injury Pattern Calculate R Factor Start->ConfirmPattern RuleOutCommon Rule Out Common Causes (NAFLD, Alcohol, Other Drugs) ConfirmPattern->RuleOutCommon LiverScreen Perform Initial Liver Screen (Serology, Metabolic, Imaging) RuleOutCommon->LiverScreen AssessSeverity Assess Severity of Elevation LiverScreen->AssessSeverity DecisionPoint ALT/AST > 5x ULN OR Bilirubin > 3x ULN? AssessSeverity->DecisionPoint ActionWithhold Withhold Investigational Drug DecisionPoint->ActionWithhold Yes ActionMonitor Continue with Enhanced Monitoring DecisionPoint->ActionMonitor No PersistentCheck Elevations Persist after Drug Withdrawal? ActionWithhold->PersistentCheck PersistentCheck->ActionMonitor No ConsiderBiopsy Consider Liver Biopsy PersistentCheck->ConsiderBiopsy Yes

Risk Factor Analysis

Understanding factors that increase the risk of hepatotoxicity is crucial for trial design and patient monitoring. The table below summarizes key risk factors identified in clinical studies.

Risk Factor Category Specific Factor Reported Effect (Hazard Ratio / Odds Ratio) Clinical Context & Citation
Demographic Male Sex HR: 4.62 (95% CI: 1.43–15.01) [4] Tumor Necrosis Factor Inhibitor (TNFi) use in ankylosing spondylitis [4].
Low Body Weight (<55 kg) OR: 2.25 (95% CI: 1.13–4.46) [5] Imatinib-induced hepatotoxicity [5].
Preexisting Conditions Underlying NAFLD HR: 4.06 (95% CI: 2.11–7.84) [4] TNFi use in ankylosing spondylitis [4].
Hyperlipidemia HR: 2.53 (95% CI: 1.38–4.64) [4] TNFi use in ankylosing spondylitis [4].
Pre-existing Liver Disease or Hepatitis B Carrier OR: 8.29 (95% CI: 1.59–43.36) [5] Greatly increased risk with imatinib [5].
Concomitant Medications Proton Pump Inhibitors (PPIs) OR: 3.81 (95% CI: 1.28–11.33) [5] Associated with imatinib-induced hepatotoxicity; may affect drug metabolism [5].
Strong CYP3A4 Inhibitors (e.g., Itraconazole) Increased drug exposure (~22% AUC increase for Tepotinib) [6] Varies by specific TKI metabolism [6].
Drug-Related High Daily Dose (>400 mg) 2.3-fold increased hazard of hepatotoxicity [5] Observed in imatinib treatment [5].
Experimental Protocols for Mechanism Investigation

When a signal is detected, these experimental protocols can help elucidate the mechanism.

Protocol 1: Clinical & Diagnostic Workup for Suspected DILI

  • Objective: To confirm drug-induced liver injury (DILI) and exclude alternative causes in a clinical trial setting [1] [2].
  • Methodology:
    • Timing: Schedule blood draws for AST, ALT, ALP, and total bilirubin at baseline, every 2-4 weeks for the first 3 months, and periodically thereafter.
    • Action Levels:
      • Dose Modification/Withholding: If ALT/AST > 5x ULN or Bilirubin > 3x ULN [1] [2].
      • Permanent Discontinuation: If abnormalities do not improve significantly or resolve within 3 weeks of withholding the drug [2].
    • Advanced Assessment: For persistent elevations after drug cessation without clear cause, a liver biopsy should be considered. Histology may reveal inflammation, hepatocyte necrosis, or fatty degeneration [1].

Protocol 2: In Vitro Metabolism & Drug-Drug Interaction (DDI) Assessment

  • Objective: To determine the compound's metabolic pathway and potential for interactions [6].
  • Methodology:
    • Metabolic Stability: Incubate the test compound with human liver microsomes (HLM) or hepatocytes. Measure parent compound depletion over time to calculate half-life and intrinsic clearance.
    • Reaction Phenotyping: Using specific chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant CYP enzymes, identify which cytochrome P450 enzymes are primarily responsible for metabolism.
    • Transporter Assays: Use cell lines overexpressing transporters (e.g., P-gp, BCRP, BSEP) to assess if the drug is a substrate or inhibitor, which can inform bile duct toxicity and DDI potential.

Protocol 3: Investigating Immune-Mediated Toxicity

  • Objective: To assess if the hepatotoxicity has an immuno-allergic component [1].
  • Methodology:
    • Blood Monitoring: Check for eosinophilia in peripheral blood during the event.
    • Lymphocyte Transformation Test (LTT): Isolate patient lymphocytes and expose them to the drug in vitro. Measure T-cell proliferation as an indicator of drug-specific sensitization.
    • Corticosteroid Challenge: In cases of severe hepatotoxicity that does not resolve after drug cessation, a trial of corticosteroids (e.g., prednisolone) may be used. A positive response supports an immune-mediated mechanism [1].

Frequently Asked Questions (FAQs)

Q1: How common are transient, asymptomatic liver enzyme elevations with kinase inhibitors? A1: Very common. For some drugs like Erlotinib, elevations in AST/ALT occur in a majority of patients, with over 10% experiencing elevations greater than 5 times the ULN [2]. These are often transient and can be managed with dose interruption or reduction.

Q2: Can we rechallenge with the drug after a hepatotoxicity event? A2: This is a high-risk decision that requires caution. Case reports show that rechallenge can lead to recurrent and sometimes more severe hepatitis [1] [2]. If medically necessary, rechallenge should only be attempted under very close monitoring (e.g., weekly LFTs), possibly with a dose reduction, and with corticosteroid premedication in selected cases [1].

Q3: What is the role of therapeutic drug monitoring (TDM) in managing hepatotoxicity? A3: TDM can be invaluable. High plasma levels of the drug may indicate poor metabolism or a drug-drug interaction. For instance, imatinib levels can be checked if an interaction with a CYP3A4 inhibitor like a PPI is suspected [1] [5].

Q4: Are some kinase inhibitors less prone to cause hepatotoxicity? A4: The risk profile varies. Newer, more selective inhibitors or drugs with different metabolic pathways may have a lower risk. For example, Tepotinib metabolism has a low contribution from CYP3A4, making it less susceptible to interactions with strong CYP3A4 inhibitors, which may influence toxicity risk [6].

References

Mechanisms of Drug-Induced Hyperbilirubinemia

Author: Smolecule Technical Support Team. Date: February 2026

Understanding why a drug like epitinib might cause elevated bilirubin is the first step in troubleshooting. The table below summarizes the primary mechanisms identified in the literature.

Mechanism Description Key Proteins/Pathways Involved Clinical/Preclinical Implication
BSEP Inhibition [1] [2] The drug directly and competitively inhibits the Bile Salt Export Pump (BSEP/ABCB11), reducing bile acid excretion from hepatocytes. This leads to intracellular accumulation of toxic bile salts, causing hepatocyte stress and injury. [1] BSEP (ABCB11) [1] [3] Considered a key initiating event for certain types of drug-induced liver injury (DILI). Can manifest as hepatocellular injury, not purely cholestatic. [1]
Transcriptional Repression of BSEP [2] The drug downregulates the expression of the BSEP gene, reducing the amount of transporter protein available. This can occur through interference with the FXR nuclear receptor pathway or other transcription factors. [2] FXR (Farnesoid X Receptor), NRF2, LRH-1 [2] Potent repression (≥60%) is associated with drugs withdrawn from the market (e.g., troglitazone). Combined inhibition and repression poses a higher risk. [2]
Inhibition of Bilirubin Conjugation and Transport [4] The drug inhibits the enzymes and transporters responsible for bilirubin metabolism and elimination, leading to a benign, isolated rise in bilirubin without true liver injury. UGT1A1, OATP1B1/1B3, MRP2 [4] This can cause hyperbilirubinemia that is not necessarily indicative of serious hepatotoxicity. Distinguishing this from BSEP-mediated injury is critical for risk assessment. [4]

The following diagram illustrates the relationship between these mechanisms and the resulting liver injury.

G This compound This compound BSEP_Inhibition BSEP Functional Inhibition This compound->BSEP_Inhibition BSEP_Repression BSEP Transcriptional Repression This compound->BSEP_Repression Bilirubin_Inhibition Inhibition of Bilirubin Conjugation/Transport This compound->Bilirubin_Inhibition Bile_Accumulation Intracellular Bile Acid Accumulation BSEP_Inhibition->Bile_Accumulation BSEP_Repression->Bile_Accumulation Bilirubin_Accumulation Serum Bilirubin Elevation Bilirubin_Inhibition->Bilirubin_Accumulation Hepatocyte_Stress Hepatocyte Stress & Injury (Mitochondrial Toxicity, Inflammation) Bile_Accumulation->Hepatocyte_Stress Benign_Hyperbilirubinemia Benign Hyperbilirubinemia (Without Hepatocyte Injury) Bilirubin_Accumulation->Benign_Hyperbilirubinemia Clinical_DILI Clinical DILI Signal Hepatocyte_Stress->Clinical_DILI

Experimental Investigation & Risk Assessment

Once a hyperbilirubinemia signal is observed, a systematic investigation is required to pinpoint the mechanism and assess the risk of serious liver injury. The following workflow provides a logical framework for this process.

G Start Observed Hyperbilirubinemia (in vivo model) Step1 In Vitro BSEP Inhibition Assay Start->Step1 Step2 Cellular Toxicity & BSEP Expression Studies Step1->Step2 If BSEP IC50 is concerning Step3 Bilirubin Transporter/ Enzyme Inhibition Panel Step1->Step3 In parallel Step4 In Vitro/In Vivo Extrapolation & QST Modeling Step2->Step4 Step3->Step4 Risk1 High DILI Risk (BSEP Inhibition + Cytotoxicity) Step4->Risk1 Risk2 Lower DILI Risk (Isolated Bilirubin Transporter Inhibition) Step4->Risk2 If no BSEP inhibition/ cytotoxicity

Step 1: In Vitro BSEP Inhibition Assay

This is the foundational test for assessing DILI risk.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human BSEP.
  • Detailed Protocol:
    • System: Use membrane vesicles isolated from insect or mammalian cells overexpressing human BSEP.
    • Assay Condition: ATP is added to provide energy for transport in the "right-side-out" vesicles.
    • Substrate: A labeled bile salt (e.g., ^3H-taurocholic acid) is used as the BSEP substrate.
    • Inhibition: Incubate vesicles with the substrate and increasing concentrations of this compound. A positive control (e.g., cyclosporine A) and a negative control (vehicle) should be included.
    • Measurement: Determine the amount of radiolabeled substrate transported into the vesicles. The IC50 is the concentration of this compound that reduces BSEP-mediated transport by 50%.
  • Data Interpretation: Compare the IC50 value to the estimated in vivo total plasma steady-state drug concentration (Css,plasma). A low IC50/Css ratio indicates a higher risk of significant BSEP inhibition in vivo [1].
Step 2: Cellular Toxicity & BSEP Expression Studies

This step assesses secondary mechanisms and cellular consequences.

  • Objective A (BSEP Repression):
    • Model: Use sandwich-cultured human hepatocytes (SCHH) for a physiologically relevant system.
    • Treatment: Treat hepatocytes with this compound (e.g., for 24 and 72 hours).
    • Analysis: Use qPCR to measure ABCB11 (BSEP) mRNA levels and Western Blotting to measure BSEP protein expression [2]. A potent repressor causes ≥60% reduction in expression.
  • Objective B (Cytotoxicity):
    • Model: Use primary hepatocytes (human or relevant species) or hepatocyte-derived cell lines.
    • Treatment: Treat cells with this compound, both alone and in combination with a range of bile acids.
    • Analysis: Measure cytotoxicity endpoints (e.g., ATP depletion, ALT release). BSEP inhibition can sensitize hepatocytes to bile acid-induced cytotoxicity [1].
Step 3: Bilirubin Transporter & Enzyme Inhibition Panel

This helps differentiate benign hyperbilirubinemia from true injury.

  • Objective: To test this compound's inhibition of key proteins in the bilirubin metabolism pathway.
  • Targets and Assays [4] [5]:
    • UGT1A1: Determine IC50 against the glucuronidation enzyme using recombinant UGT1A1 and a bilirubin analog or specific substrate.
    • OATP1B1/1B3: Determine IC50 for uptake transporters using cells overexpressing these transporters and a substrate like estradiol-17β-glucuronide.
    • MRP2: Determine IC50 for this efflux transporter using membrane vesicles, similar to the BSEP assay.
Step 4: In Vitro/In Vivo Extrapolation & Quantitative Systems Toxicology (QST)

This integrates all data for a holistic risk assessment.

  • Objective: To simulate whether the level of BSEP and bilirubin transporter inhibition predicted at clinical exposures is sufficient to cause DILI.
  • Method: Use advanced modeling software (e.g., DILIsym). Input parameters include:
    • In vitro IC50 values for all relevant targets.
    • Predicted human pharmacokinetics (PK) and exposure (Cmax, Css) of this compound.
    • Population variability in transporter activity and bile acid pools [1] [4].
  • Output: The model can simulate the likelihood and potential incidence of clinical hyperbilirubinemia and liver injury, helping to contextualize isolated in vitro findings [4].

Key Takeaways for Risk Mitigation

  • Combined Mechanisms are Key: The highest DILI risk occurs when a drug both inhibits BSEP function and represses its expression [2].
  • Context is Critical: An isolated in vitro BSEP IC50 is not predictive on its own. It must be interpreted in the context of in vivo drug exposure, protein binding, and potential inhibition of other transporters [1].
  • Species Differences Matter: Human bile acid pools are more hydrophobic and toxic than those of rodents. A drug may show no liver injury in animal studies but cause DILI in humans due to this difference [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: EGFR-TKI Adverse Event Management

Here are answers to common questions regarding the management of adverse events associated with EGFR Tyrosine Kinase Inhibitors, which are relevant for researchers and clinicians.

  • Q1: What are the most common Grade 3+ adverse events associated with first-generation EGFR-TKIs? The most frequent Grade 3 (severe) and higher adverse events are dermatological and gastrointestinal. The table below summarizes their incidence from phase III clinical trials [1].
Adverse Event EGFR-TKI Incidence (All Grades) Incidence (Grade 3+)
Rash / Acne Gefitinib 54% - 72.4% 0.5% - 13.3% [1]
Erlotinib 73% - 80% 2% - 10% [1]
Afatinib 78% 14% [1]
Diarrhea Gefitinib 35% - 58% 1% - 5% [2]
Erlotinib 37% - 55% 2% - 6% [2]
Afatinib 95% 6% - 14% [2]
Dose Reduction due to AE Gefitinib --- Up to 16.1% [1]
Erlotinib --- 6% - 21% [1]
Afatinib --- Data varies by trial [1]
  • Q2: What are the recommended management strategies for severe (Grade 3) rash? For Grade 3 rash, the following protocol is recommended [1]:

    • Drug Modification: Interrupt EGFR-TKI therapy until the toxicity returns to Grade 1 or baseline.
    • Supportive Care: Initiate treatment with topical corticosteroids (e.g., clobetasol propionate 0.05% cream) and oral antibiotics (e.g., doxycycline 100 mg twice daily or minocycline 100 mg once daily).
    • Dose Adjustment: After resolution, consider re-initiating the EGFR-TKI at a reduced dose.
    • Consultation: For persistent or worsening rash, refer the patient to a dermatologist.
  • Q3: What is the management protocol for severe (Grade 3) diarrhea? The management of Grade 3 diarrhea should be aggressive and involves the following steps [1]:

    • Drug Modification: Immediately interrupt the EGFR-TKI therapy.
    • Medical Intervention: Administer intravenous fluids for hydration and consider using anti-motility agents (e.g., loperamide) after other causes of diarrhea have been ruled out.
    • Dose Adjustment: Once the diarrhea resolves to Grade 1 or baseline, treatment can be restarted, often at a reduced dose.
    • Dietary Advice: Counsel patients on dietary modifications, such as adopting a low-fat, low-fiber diet and minimizing intake of fruit, alcohol, spicy foods, and caffeine [1].

Experimental Workflow for Adverse Event Management

The following diagram illustrates a standardized protocol for managing Grade 3 adverse events, ensuring consistent handling in clinical or research settings. This workflow synthesizes the recommendations from expert consensus guidelines [1].

grade3_ae_management Grade 3 AE Management Workflow cluster_rash For Rash cluster_diarrhea For Diarrhea start Grade 3 AE Identified step1 Immediate Action: Interrupt EGFR-TKI Dosing start->step1 step2 Initiate Supportive Care step1->step2 rash1 Topical Corticosteroids step2->rash1 diarr1 IV Fluids step2->diarr1 rash2 Oral Antibiotics (e.g., Doxycycline) step3 Monitor until AE resolves to Grade ≤1 rash2->step3 diarr2 Anti-motility Agents diarr2->step3 decision Tolerable at reduced dose? step3->decision step4 Resume EGFR-TKI at reduced dose decision->step4 Yes step5 Permanently discontinue decision->step5 No

Guidance for Finding Epitinib-Specific Data

Since "this compound" was not found in the search results, here are suggestions to locate the specific information you need:

  • Verify the Compound Name: Double-check the correct spelling and naming of "this compound." It is possible that it is an investigational compound known by a different internal code or generic name.
  • Search Scientific Databases: Look for preclinical and clinical data on PubMed, Google Scholar, and clinical trial registries (like ClinicalTrials.gov). Using its developmental code or target (e.g., "EGFR inhibitor") may yield results.
  • Consult Regulatory Documents: If the drug has entered clinical trials or the approval process in any region, clinical study reports (CSRs) and regulatory assessment documents from agencies like the FDA or EMA are the most authoritative sources for detailed adverse event data.

References

FAQ: Tyrosine Kinase Inhibitor Dose Reduction

Author: Smolecule Technical Support Team. Date: February 2026

The following table addresses common questions regarding dose reduction for tyrosine kinase inhibitors like imatinib.

Question Evidence-Based Answer & Key Data Primary Rationale & Clinical Context

| When is dose reduction considered for a TKI like imatinib? | - Sustained Deep Molecular Response (DMR): In CML patients with a sustained DMR (e.g., MR4/MR4.5), reduction from 400 mg to 300 mg or 200 mg daily. [1] [2]

  • Management of Adverse Events (AEs): To manage intolerable but non-life-threatening AEs. [3] | To improve long-term quality of life and treatment adherence by mitigating toxicity while aiming to preserve therapeutic efficacy. [2] | | What is the efficacy of a reduced imatinib dose? | - Maintaining Major Molecular Response (MMR): In one study, 90% of patients (61/68) maintained MMR after reducing from 800 mg to 400 mg daily. [1]
  • Maintaining Deep MR: Another study showed only 1 in 43 patients lost DMR (downgraded to MR3) after reduction from 400 mg to 300 mg. [2] | High rates of molecular response are maintained post-reduction, supporting its feasibility in selected patients. [1] [2] | | What toxicity improvements are seen after dose reduction? | - Significant Improvement: In a study of 43 patients, 62.2% (23/37) with side effects showed improvement after dose reduction. [2]
  • Specific Example: All anemic patients in the cohort showed improvement in hemoglobin levels. [2] | Dose reduction is a direct and effective strategy for alleviating treatment-related toxicities. [2] |

Experimental Protocol: Assessing Dose Reduction in CML

This methodology outlines a protocol for evaluating the impact of imatinib dose reduction in Chronic Myelogenous Leukemia (CML) patients, based on clinical study designs.

1. Patient Selection Criteria

  • Inclusion Criteria: Adult patients with Philadelphia chromosome-positive (Ph+) CML in chronic phase. Patients must have achieved and maintained a stable Deep Molecular Response (DMR), defined as MR4 (≤0.01% BCR-ABL1 on the International Scale) or deeper for at least 2 years on a standard dose (400 mg/day) of imatinib. [1] [2]
  • Exclusion Criteria: Patients with a history of resistance to imatinib, those in accelerated phase or blast crisis, or with unstable other medical conditions.

2. Pre-Reduction Baseline Assessment

  • Molecular Response Measurement: Precisely quantify the BCR-ABL1 transcript level using reverse transcriptase quantitative PCR (RT-qPCR) from a peripheral blood sample. This establishes the baseline depth of molecular response. [1]
  • Toxicity Grading: Document all treatment-related adverse events using the Common Terminology Criteria for Adverse Events (CTCAE) version 5. [4]
  • Clinical Workflow: The diagram below illustrates the patient pathway from selection through monitoring.

cluster_pre Pre-Reduction Phase cluster_intervention Intervention cluster_post Post-Reduction Phase Patient Selection Patient Selection Baseline Assessment Baseline Assessment Patient Selection->Baseline Assessment Dose Reduction Dose Reduction Baseline Assessment->Dose Reduction Baseline Assessment->Dose Reduction Monitoring Phase Monitoring Phase Dose Reduction->Monitoring Phase Outcome Evaluation Outcome Evaluation Monitoring Phase->Outcome Evaluation

3. Intervention & Monitoring Phase

  • Dose Reduction: Reduce the imatinib dose from 400 mg/day to 300 mg/day. [2]
  • Monitoring Schedule:
    • Molecular Monitoring: Perform RT-qPCR every 3 months for the first year, then every 3-6 months if response remains stable.
    • Toxicity Monitoring: Assess for adverse events at each clinic visit using CTCAE grading. [4]
  • Definition of Loss of Response:
    • Loss of MMR: Confirmed loss of MMR (BCR-ABL1 ratio >0.1%) is typically the primary endpoint for considering the reduction strategy unsuccessful. [1]
    • Loss of DMR: A rise in transcript level causing a shift to a lesser molecular response level (e.g., from MR4.5 to MR4).

4. Outcome Evaluation

  • Primary Efficacy Endpoint: The proportion of patients who maintain MMR at 12 and 24 months after dose reduction.
  • Primary Safety Endpoint: The change in the frequency and severity of specific adverse events (e.g., edema, nausea, anemia) from baseline. [3] [2]

Key Safety & TKI Class Considerations

  • TKI Class-wide Toxicities: While imatinib is often considered to have a manageable safety profile, other TKIs can be associated with severe side effects. These include cardiovascular toxicity (e.g., left ventricular dysfunction, hypertension), severe diarrhea, hepatotoxicity, and interstitial lung disease. [5] [6] [7]
  • Dose Reduction for Other TKIs: The principle of dose reduction to manage toxicity also applies to other TKIs. For example, afatinib dosing guidelines allow for reduction from 40 mg to 30 mg to manage adverse events like diarrhea and skin rash, with studies showing maintained efficacy. [8]
  • Proactive Management: Before considering dose reduction, ensure that supportive care measures (e.g., anti-diarrheals for afatinib-related diarrhea) have been optimized. [6]

References

Epitinib resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the most common resistance mechanisms to third-generation EGFR TKIs like Osimertinib? Resistance can be broadly divided into EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms [1]. The most frequent EGFR-dependent mechanism is the emergence of the C797X mutation, which prevents drug binding [1]. Among EGFR-independent mechanisms, amplifications in genes like MET, HER2, and mutations in genes like PIK3CA are common, leading to pathway reactivation [1].

  • Can co-mutations in genes like ARID1A cause primary resistance? Yes. Emerging evidence from case reports suggests that co-occurring mutations in genes like ARID1A, even before treatment initiation, can contribute to primary resistance. These mutations are hypothesized to activate bypass signaling pathways such as PI3K/mTOR to confer resistance [2].

  • Are there any new FDA-approved drugs for resistant EGFR-mutant NSCLC? Yes, the FDA continues to approve new therapies. In 2025, Zegfrovy (sunvozertinib) was approved for NSCLC with EGFR Exon 20 insertion mutations after platinum-based chemotherapy [3]. Furthermore, several antibody-drug conjugates (ADCs) like sacituzumab tirumotecan are showing promise in clinical trials for treating resistant disease [4].

  • How can we functionally validate a newly discovered resistance mutation? A common methodology involves engineering the suspected mutation into a drug-sensitive cell line using tools like CRISPR base editing. The modified cells are then tested in arrayed proliferation assays with the drug to confirm reduced sensitivity. Downstream analysis can include Western blotting to check if the mutation reactivates pro-survival pathways like MAPK or PI3K/AKT [5].

Resistance Mechanism Troubleshooting Guide

The tables below summarize key resistance mechanisms and associated quantitative data from the literature.

1. Primary and Acquired Resistance Mechanisms

Mechanism Category Specific Alteration Proposed Functional Impact Clinical / Preclinical Evidence
On-Target (EGFR-dependent) C797X mutation Prevents covalent binding of third-generation TKIs [1]. Found in 2.9-12.5% of 1L and 1.4-22% of 2L Osimertinib resistance [1].
T790M loss Removes a key resistance mutation targeted by the drug, allowing other pathways to dominate [1]. Found in 15.4% of 1L and 20.5-49% of 2L Osimertinib resistance [1].
Off-Target (EGFR-independent) MET amplification Activates parallel signaling via the MAPK/PI3K pathways, bypassing EGFR inhibition [1]. Found in 0.6-66% of 1L and 7.2-19% of 2L Osimertinib resistance [1].
Mutations in ARID1A, NTRK1, ZRSR2 Proposed to activate PI3K/mTOR signaling as a bypass mechanism [2]. Identified in a case report of primary resistance to Osimertinib [2].
PIK3CA mutation Activates the PI3K/AKT survival pathway [1]. Associated with worse progression-free survival in patients on Osimertinib [1].
Histological Transformation Transformation to SCLC Lineage switch to a cancer type less dependent on EGFR signaling [6]. A well-documented, though less frequent, resistance mechanism.

2. Experimental Techniques for Investigating Resistance

Experimental Goal Technique Key Outputs and Application Reference
Prospective Variant Discovery CRISPR Base Editing Screens Systematically identifies gain-of-function mutations that confer resistance. Can classify variants into functional categories (e.g., canonical resistance, drug addiction) [5]. [5]
Genomic Profiling of Resistance Next-Generation Sequencing (NGS) of cfDNA or tissue Provides a real-world landscape of resistance alterations in patient samples post-progression [7]. [7]
Functional Validation Arrayed Proliferation Assays Confirms that a specific genetic alteration directly causes reduced drug sensitivity in a controlled cell model [5]. [5]
Analysis of Signaling Pathways Western Blot / Immunohistochemistry Determines if a resistance mechanism reactivates key downstream pathways (e.g., pERK, pAKT) [2]. [2]

Signaling Pathways in Resistance

The following diagram synthesizes information from the search results to illustrate the core signaling pathways and major resistance mechanisms associated with EGFR inhibition.

G cluster_pathways Core Pro-Survival Signaling Pathways cluster_resistance Key Resistance Mechanisms EGFR EGFR KRAS KRAS EGFR->KRAS Activates RAF RAF KRAS->RAF Activates PIK3CA PIK3CA KRAS->PIK3CA Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates AKT AKT PIK3CA->AKT Activates mTOR mTOR AKT->mTOR Activates C797X C797X C797X->EGFR Binds EGFR (On-Target) MET_AMP MET_AMP MET_AMP->KRAS Bypasses EGFR (Off-Target) HER2_AMP HER2_AMP HER2_AMP->KRAS Bypasses EGFR (Off-Target) PIK3CA_Mut PIK3CA_Mut PIK3CA_Mut->PIK3CA Activates Pathway (Off-Target) ARID1A_Mut ARID1A_Mut ARID1A_Mut->PIK3CA Proposed Link (Off-Target) NTRK1_Mut NTRK1_Mut NTRK1_Mut->PIK3CA Proposed Link (Off-Target)

This diagram illustrates the core signaling pathways targeted by EGFR inhibitors and how major resistance mechanisms, categorized as "On-Target" or "Off-Target," can reactivate this network to promote cell survival [2] [1] [6].

Suggested Experimental Workflow

The following diagram outlines a systematic protocol for identifying and validating a novel resistance mechanism, based on methodologies from the search results.

G Start Start: Identify Resistant Model Seq Genomic Profiling (NGS on cfDNA or resistant cells) Start->Seq Hyp Hypothesis Generation (Nominate candidate mutations) Seq->Hyp Edit Functional Validation (CRISPR base editing in parental cells) Hyp->Edit Assay Phenotypic Assay (Drug treatment + proliferation assay) Edit->Assay Blot Mechanistic Confirmation (Western Blot for pERK/pAKT) Assay->Blot Conclude Conclude: Define Resistance Mechanism Blot->Conclude Note This systematic workflow from genomic discovery to functional validation is a robust approach.

This workflow outlines a robust, multi-step process for moving from the initial observation of resistance to the functional validation of a specific genetic mechanism [7] [5].

I hope this technical support resource provides a solid foundation for your research. The field of resistance mechanisms is evolving rapidly, and continuous genomic profiling of patient samples is crucial for discovering new targets and developing next-generation therapies.

References

Epitinib Safety and Tolerability Profile (Phase Ib Study)

Author: Smolecule Technical Support Team. Date: February 2026

The following data is derived from an open-label, multicenter, dose-expansion Phase Ib study investigating Epitinib in patients with EGFR-mutant advanced Non-Small Cell Lung Cancer (NSCLC) with brain metastases [1].

Parameter Dose: 120 mg QD (n=30) Dose: 160 mg QD (n=42)
Recommended Phase 2 Dose (RP2D) Not selected 160 mg QD

| Most Common Any-Grade TEAEs (>20% of patients in either group) | Hypertriglyceridemia (63.3%), increased ALT (56.7%), increased AST (53.3%), rash (36.7%), diarrhea (33.3%), hypercholesterolemia (30.0%) | Hypertriglyceridemia (76.2%), increased ALT (66.7%), increased AST (64.3%), rash (54.8%), diarrhea (47.6%), hypercholesterolemia (42.9%) | | Most Common Grade ≥3 TEAEs (>5% of patients in either group) | Increased ALT (13.3%), increased AST (10.0%) | Increased ALT (16.7%), increased AST (11.9%), rash (7.1%) | | Serious Adverse Events (SAEs) | 6.7% of patients | 7.1% of patients | | Treatment Discontinuation due to TEAEs | 6.7% of patients | 4.8% of patients | | Dose Reduction due to TEAEs | 20.0% of patients | 21.4% of patients |

Abbreviations: TEAE, Treatment-Emergent Adverse Event; QD, Once Daily; ALT, Alanine Aminotransferase; AST, Aspartate Aminotransferase.

Preliminary Efficacy Summary

The same study reported preliminary anti-tumor activity for this compound, which is relevant for researchers to understand its benefit-risk profile [1].

Efficacy Endpoint 120 mg QD 160 mg QD
Intracranial Objective Response Rate (iORR) 35.7% (10/28 patients) 47.6% (20/42 patients)
Intracranial Disease Control Rate (iDCR) 85.7% 90.5%
Systemic (Whole Body) ORR 30.0% (9/30 patients) 35.7% (15/42 patients)

Experimental Protocol Overview

For your technical documentation, here is a summary of the key methodology from the cited Phase Ib clinical trial [1].

  • Study Design: Open-label, multicenter, dose-expansion Phase Ib trial.
  • Patient Population: 72 patients with EGFR-mutant advanced NSCLC and brain metastases were enrolled. Patients were required to have at least one measurable intracranial lesion as per Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria.
  • Treatment Regimen: Patients received this compound orally once daily at either 120 mg or 160 mg in continuous 21-day cycles until disease progression, unacceptable toxicity, or withdrawal of consent.
  • Primary Endpoints: Safety and tolerability, including incidence and severity of adverse events (graded by NCI CTCAE v4.03).
  • Secondary Endpoints: Preliminary anti-tumor efficacy, including Intracranial Objective Response Rate (iORR) and Disease Control Rate (iDCR).
  • Statistical Analysis: The Full Analysis Set (FAS) and Response Evaluable Set (RES) were used for safety and efficacy analyses, respectively.

Key Takeaways for Researchers

  • Manageable Safety Profile: The safety profile of this compound was consistent with other EGFR TKIs and was considered manageable. The most common adverse events were related to skin (rash) and gastrointestinal (diarrhea) systems, and laboratory abnormalities in liver function and lipids [1].
  • Dose Selection: The 160 mg QD dose was selected as the Recommended Phase II Dose (RP2D) due to its better clinical benefit, despite the higher incidence of some adverse events compared to the 120 mg dose [1].
  • Promising Intracranial Efficacy: this compound was specifically designed for optimal brain penetration. The observed intracranial efficacy signals in this trial support its potential for treating NSCLC with brain metastases [1] [2].

Pathway and Workflow Diagram

The diagram below illustrates the primary mechanism of action of this compound and the core workflow for assessing its safety and efficacy in the described clinical context.

cluster_1 This compound Mechanism of Action cluster_2 Clinical Trial Assessment Workflow EGFR EGFR Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) EGFR->Signaling Outcomes Cellular Outcomes (Proliferation, Survival) Signaling->Outcomes This compound This compound This compound->EGFR Inhibits PatientDosing Patient Dosing (120mg or 160mg QD) SafetyMonitoring Safety Monitoring (TEAEs, Lab Tests, Dose Adjustments) PatientDosing->SafetyMonitoring EfficacyEvaluation Efficacy Evaluation (iORR, iDCR via RANO-BM) PatientDosing->EfficacyEvaluation ProfileSummary Safety & Efficacy Profile Summary SafetyMonitoring->ProfileSummary EfficacyEvaluation->ProfileSummary

References

FAQ: Tyrosine Kinase Inhibitor Drug Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the major metabolic pathways and potential interaction risks for TKIs?

Many TKIs are metabolized by cytochrome P450 (CpY) enzymes, making them susceptible to interactions with drugs that inhibit or induce these pathways [1] [2]. The table below summarizes key pharmacokinetic properties of several TKIs for comparison.

Drug Name Primary Metabolic Enzymes Key Interaction Risks Food Interactions
Axitinib CYP3A4/5 [3] Strong CYP3A4/5 inhibitors/inducers; avoid grapefruit juice [3] [4]. Avoid grapefruit/grapefruit juice [3] [4].
Erlotinib CYP3A4 (primarily), CYP1A1, CYP1A2 [2] Smoking decreases drug exposure; may require dose increase [2]. Bioavailability significantly increased with food; take on empty stomach [2].
Gefitinib CYP2D6, CYP3A4 [1] Inhibitors of CYP2D6/CYP3A4 (e.g., fluoxetine) may increase concentrations [1]. Information not covered in search results.
Tepotinib CYP3A4 (minor role, ~17%), P-gp [5] Low susceptibility to CYP3A4/P-gp modulators; interactions not clinically relevant [5]. Information not covered in search results.

Q2: What are the recommended methodologies for pre-clinical drug-drug interaction (DDI) studies?

Pre-clinical DDI assessment typically involves a multi-system in vitro approach to identify potential risks before clinical trials [1]. The workflow below outlines a standard protocol.

G Start Start DDI Assessment Microsomes Human Pooled Liver Microsomes or CYP Supersomes Start->Microsomes Hepatocytes Cryopreserved Human Hepatocytes Microsomes->Hepatocytes ProteinBinding RED (Rapid Equilibrium Dialysis) Protein Binding Assay Hepatocytes->ProteinBinding DataAnalysis Data Analysis: IC50 Determination Metabolite Identification ProteinBinding->DataAnalysis RiskAssessment Clinical Interaction Risk Assessment DataAnalysis->RiskAssessment

Experimental Protocol Overview:

  • Objective: To evaluate the inhibitory potential of investigational drugs on key CYP enzymes and assess their own metabolic stability [1].
  • Key Systems:
    • Human Liver Microsomes/Supersomes: Used to incubate the TKI with specific CYP enzyme co-factors. The rate of TKI depletion indicates which enzymes are primarily responsible for its metabolism [1].
    • Cryopreserved Human Hepatocytes: A more complex system that provides a fuller metabolic context, useful for studying multi-drug interactions and metabolite formation [1].
  • Key Measurements:
    • IC50 Value: The concentration of an inhibitor that reduces enzyme activity by 50%. A lower IC50 indicates stronger inhibition [1].
    • Percent of Drug Remaining: Measures the metabolic stability of the TKI when exposed to specific CYP enzymes [1].

Q3: How can quantitative data from pharmacovigilance studies be presented for risk comparison?

After a drug is marketed, analysis of spontaneous adverse event reports helps compare the real-world safety profiles of similar drugs. The table below shows a comparison of four multi-targeted TKIs for renal cell carcinoma, using data from the WHO VigiAccess database [6].

Adverse Reaction (Preferred Term) Axitinib Lenvatinib Sorafenib Sunitinib
Diarrhea Reported [6] Reported [6] Reported [6] Reported [6]
Hypertension Reported [6] Reported [6] Reported [6] Reported [6]
Fatigue Reported [6] Reported [6] Reported [6] Reported [6]
Nausea Reported [6] Reported [6] Reported [6] Reported [6]
Hand-Foot Syndrome Reported [4] [7] Reported [6] Reported [6] Reported [6]
Hepatotoxicity Reported (especially in combo with pembrolizumab) [7] Information not covered in search results. Information not covered in search results. Information not covered in search results.
Statistical Signal (Gastrointestinal Disorders) Baseline Baseline Elevated (ROR=1.08, PRR=1.06) [6] Baseline

Example Experimental Design: Investigating a Specific DDI

Based on a published study, here is a detailed methodology for investigating an interaction between Gefitinib/Erlotinib and the CYP inhibitor Fluoxetine [1].

G cluster_1 Phase 1: Enzyme Mapping cluster_2 Phase 2: Inhibition Assessment cluster_3 Phase 3: Complex System Validation Title Detailed DDI Study Setup P1_Start Incubate TKI (Gefitinib/Erlotinib) with individual CYP enzymes P1_Measure Measure drug depletion over time P1_Start->P1_Measure P1_Result Identify primary metabolizing enzymes (CYP3A4, CYP2D6 for both) P1_Measure->P1_Result P2_Start Co-incubate TKI + Fluoxetine with identified CYPs P1_Result->P2_Start P2_Measure Calculate IC50 values for each enzyme pathway P2_Start->P2_Measure P3_Start Test in cryopreserved human hepatocytes P2_Measure->P3_Start P3_Measure Assess metabolite formation and multi-drug inhibition P3_Start->P3_Measure P3_Result Confirm significance of interaction in more physiologically relevant model P3_Measure->P3_Result

Detailed Methodology:

  • Objective: To evaluate the DDI between gefitinib or erlotinib with the CYP inhibiting drug, fluoxetine [1].
  • Materials:
    • Test drugs: Gefitinib, Erlotinib, Fluoxetine, Losartan.
    • In vitro systems: Human pooled liver microsomes, CYP supersomes (for specific enzymes like CYP3A4 and CYP2D6), and cryopreserved human hepatocytes.
    • Equipment: Rapid Equilibrium Dialysis (RED) device for protein binding studies, LC-MS/MS for analyte quantification [1].
  • Procedure:
    • Enzyme Reaction Incubations: Incubate gefitinib or erlotinib individually with different human CYP supersomes (e.g., CYP3A4, CYP2D6, CYP1A2) in an appropriate buffer system. Measure the percent of the parent drug remaining over time to identify the primary metabolic pathways [1].
    • Inhibition Studies (IC50 Determination): Co-incubate the TKI (gefitinib or erlotinib) with a range of concentrations of fluoxetine in the presence of the primary CYP enzymes. Calculate the IC50 value (the concentration of fluoxetine that inhibits 50% of the TKI's metabolism) for each enzyme pathway [1].
    • Validation in Hepatocytes: Confirm the interaction in cryopreserved human hepatocytes, which contain a full complement of drug-metabolizing enzymes and transporters, providing a more integrated biological context. Test both two-drug and three-drug combinations here [1].
  • Key Findings from this Study:
    • Fluoxetine inhibited the metabolism of both gefitinib and erlotinib by CYP3A4 and CYP2D6, with varying potency (IC50 values ranged from ~4 µM to ~65 µM) [1].
    • In hepatocytes, three-drug combinations (e.g., TKI + fluoxetine + losartan) caused a significant inhibitory effect on the metabolism of gefitinib, but not erlotinib, highlighting the need to test multi-drug regimens [1].

References

Clinical Trial Discontinuation & Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative safety data below comes from an open-label, dose-expansion Phase Ib study (NCT02590952) involving 72 patients with EGFR-mutant NSCLC and brain metastases [1].

Table 1: Safety and Discontinuation Profile of Epitinib

Safety Parameter 120 mg Dose Group (n=30) 160 mg Dose Group (n=42)
Patients with Grade ≥3 TRAEs 13 (43.3%) 21 (50.0%)
Most Common TRAEs (All Grades) Skin rash, Diarrhea, Elevated AST/ALT, Hyperbilirubinemia [2] Skin rash, Diarrhea, Elevated AST/ALT, Hyperbilirubinemia [2]
Objective Response Rate (ORR) 53.6% 40.5%
Median Progression-Free Survival (PFS) 7.40 months 7.40 months
Recommended Phase 2 Dose 160 mg QD [1] [2]

Key Findings: The study concluded that this compound was "well tolerable with a promising efficacy," and 160 mg once daily was established as the recommended Phase 2 dose based on a comprehensive risk-benefit assessment [1]. Discontinuation and dose modification decisions are primarily guided by the management of TRAEs rather than a lack of efficacy.

Troubleshooting Guide: Managing Common Adverse Events

This guide outlines the management of TRAEs most frequently associated with this compound, based on its profile as an EGFR-TKI [3].

Table 2: Frequently Asked Questions (FAQs) for Adverse Event Management

Question Evidence-Based Guidance & Protocol
What are the most critical AEs to monitor? Skin Rash & Liver Function. Proactive monitoring is essential. Grade 3/4 elevations in ALT and AST were reported, requiring clinical management [1] [2]. Severe skin toxicities, though rare with EGFR inhibitors, can be life-threatening [3].

| What is the recommended monitoring protocol? | Implement a protocol including: • Regular physical exams for dermatologic reactions. • Liver function tests (LFTs) at baseline and regularly during treatment to monitor for elevated AST, ALT, and bilirubin [1]. | | How should skin rash be managed? | Management is typically graded: • Topical therapies: Use corticosteroids and antibiotics for mild-to-moderate rash. • Dose modification: For severe (Grade ≥3) rash, consider dose interruption, reduction, or permanent discontinuation depending on severity and persistence [3]. | | When should liver enzyme elevations trigger action? | For Grade ≥3 elevations. The clinical trial protocol involved dose interruption or reduction upon occurrence of Grade 3/4 liver enzyme elevations [1]. | | Does the drug's CNS penetration affect safety? | No. This compound is designed for blood-brain barrier penetration to treat brain metastases [4] [5]. This pharmacokinetic property is linked to its efficacy (achieving drug exposure in the brain) rather than directly to its systemic safety profile [2]. |

Experimental Safety Monitoring Workflow

The diagram below outlines a logical workflow for managing this compound treatment based on clinical trial protocols and EGFR-TKI safety principles [1] [3].

G Start Patient on this compound Therapy Monitor Regular Safety Monitoring: - Dermatologic Exams - Liver Function Tests (LFTs) Start->Monitor Decision AE Occurrence? Monitor->Decision Grade1_2 Grade 1/2 AE Decision->Grade1_2 Yes Continue Continue/Resume Therapy Decision->Continue No ManageMild Symptomatic Management Continue this compound Grade1_2->ManageMild Grade3_4 Grade 3/4 AE Interrupt Dose Interruption & Supportive Care Grade3_4->Interrupt ManageMild->Continue Reassess Re-evaluate upon AE improvement Interrupt->Reassess Reduce Dose Reduction or Reassess->Reduce Improved Discontinue Permanent Discontinuation Reassess->Discontinue Not improved/ Life-threatening Reduce->Continue

The safety profile of this compound is consistent with the known class effects of EGFR-TKIs [2]. The decision to discontinue is a clinical judgment weighing the severity and manageability of adverse events against the documented efficacy in a patient population with high unmet need [4] [1].

References

Epitinib managing CNS progression

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Epitinib

The table below summarizes the core characteristics of this compound as a research compound [1].

Property Description
Synonyms HMPL-813
Target Epidermal Growth Factor Receptor (EGFR)
Molecular Weight 430.50
Formula C₂₄H₂₆N₆O₂
CAS No. 1203902-67-3
Key Feature Designed for optimal blood-brain barrier (BBB) penetration

Key Efficacy and Safety Data from Clinical Studies

A phase Ib dose-expansion study provides the most concrete clinical data on this compound's profile. The table below summarizes findings from this trial in patients with EGFR-mutant NSCLC and brain metastases [2].

Parameter 120 mg Dose (n=30) 160 mg Dose (n=42)
Grade ≥3 Treatment-Related Adverse Events (TRAEs) 43.3% (13 patients) 50.0% (21 patients)
Objective Response Rate (ORR) 53.6% 40.5%
Median Duration of Response (DOR) 7.40 months 9.10 months
Median Progression-Free Survival (PFS) 7.40 months 7.40 months
Recommended Phase 2 Dose - 160 mg QD

Research Applications and Experimental Context

This compound has been investigated in specific cancer models with CNS involvement:

  • Primary Application: NSCLC with Brain Metastases: The primary efficacy and safety data for this compound comes from studies involving patients with EGFR-mutant NSCLC and brain metastases [2] [3]. Its design for BBB penetration makes it a relevant agent for this population.
  • Exploratory Application: Glioblastoma (GBM): A proof-of-concept Phase Ib/II trial (NCT03231501) has been initiated to evaluate this compound as a monotherapy in glioblastoma patients with EGFR gene amplification [3]. This highlights its potential application in primary brain tumors.

Troubleshooting Common Experimental Challenges

Here are answers to potential questions researchers might encounter.

FAQ 1: How does this compound compare to other EGFR TKIs for CNS disease? Answer: The key differentiator is BBB penetration. First-generation EGFR TKIs like gefitinib and erlotinib have demonstrated limited ability to cross the BBB effectively [3]. This compound was specifically engineered to overcome this limitation, allowing for higher drug exposure in the brain [3]. Preclinical and early clinical data for this compound showed promising efficacy in patients with brain metastases, which was a driver for its further development [3].

FAQ 2: What is the recommended dose for in vivo studies? Answer: While you must determine the optimal dose for your specific model, the clinical trial identified 160 mg administered orally once daily (QD) as the recommended phase 2 dose based on a comprehensive risk-benefit assessment [2]. This dose should serve as a reference point for designing preclinical efficacy studies.

FAQ 3: Our in vivo data shows mixed CNS and systemic responses. Why? Answer: Heterogeneous responses between CNS and systemic sites are a known challenge. This can be due to molecular discordance, where the brain metastasis has a different genetic profile (e.g., EGFR mutation status) than the primary tumor or other extracranial metastases [4]. For robust results, it is critical to perform molecular analysis (e.g., biomarker testing for EGFR) on the CNS tissue itself when possible [4].

Experimental Workflow for CNS Efficacy Studies

The diagram below outlines a logical workflow for designing a study to evaluate this compound's efficacy against CNS progression.

Start Study Objective: Evaluate this compound for CNS Progression M1 1. Model Selection Start->M1 M2 2. Dosing Regimen M1->M2 SM1 e.g., EGFR-mutant Brain Metastasis or GBM model M1->SM1 M3 3. Efficacy Assessment M2->M3 SM2 Reference: 160 mg QD (Adjust based on model) M2->SM2 M4 4. Safety & Tolerability M3->M4 SM3 Primary: Objective Response Rate (ORR) Secondary: PFS, DOR M3->SM3 M5 5. Data Interpretation M4->M5 SM4 Monitor for Grade ≥3 TRAEs (e.g., as per CTCAE criteria) M4->SM4 SM5 Correlate efficacy with CNS drug exposure & biomarkers M5->SM5

Research Considerations and Future Directions

  • Biomarker-Driven Approach: The strongest signal for this compound efficacy is in EGFR-mutant models [2] [3]. Ensure your experimental models are well-characterized for relevant targets.
  • Leverage In Vitro Tools: Predicting human brain penetration is complex. Consider using physiologically based pharmacokinetic (PBPK) modelling during early development to help extrapolate in vitro BBB permeability data and inform study design [5].
  • Adhere to Refinement Guidelines: For in vivo studies, follow best-practice guidelines like OBSERVE for monitoring tumor growth and defining humane endpoints in rodent cancer models, especially for orthotopic or intracranial models [6].

References

Epitinib optimizing blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Models for Assessing BBB Penetration

Choosing the right model is crucial for accurate BBB permeability assessment. The table below compares the primary in vitro models used in research [1] [2].

Model Type Key Characteristics Applications Key Advantages Major Limitations
Monolayer (Static) [2] BMECs cultured alone on a Transwell insert. Initial, high-throughput permeability screening. Simple, cost-effective, allows for high-throughput screening. Lacks critical cellular interactions; lower TEER values.
Co-culture (Static) [3] [1] BMECs cultured with astrocytes and/or pericytes. More reliable permeability studies; mechanistic transport/toxicity studies. Better mimics NVU; generates higher, more physiological TEER. More complex culture; static conditions lack fluid flow.
Microfluidic (Dynamic) [3] [1] Cells cultured in tiny channels with continuous fluid flow mimicking blood. Studying cell responses to shear stress; advanced mechanistic studies; personalized medicine. Incorporates physiological shear stress; allows for real-time imaging. Technically complex; lower throughput; not yet standardized.

Selecting a Model: No single model is perfect. Your choice should balance physiological relevance with practical constraints like throughput, cost, and technical expertise [1]. For initial screening, simple monolayer models may suffice, while advanced therapeutic development may require more complex microfluidic systems.

Key Protocols & Measurement Techniques

1. Parallel Artificial Membrane Permeability Assay for BBB (PAMPA-BBB) This high-throughput, cell-free method uses a brain lipid-infused artificial membrane to predict passive transcellular diffusion [4].

  • Workflow:
    • An artificial membrane is coated with a lipid mixture to simulate the brain endothelium.
    • A drug solution is added to the donor well.
    • The acceptor well contains a blank buffer.
    • The plate is incubated and drug concentration in the acceptor well is measured (e.g., via UV spectrometry or LC-MS).
  • Data Analysis: Permeability ( P_e ) is calculated. Compounds are often categorized as having high, moderate, or low BBB penetration potential [4].

2. Transwell-Based In Vitro BBB Models This is the gold standard for in vitro BBB permeability studies, allowing for both passive and active transport mechanism investigation [1] [2].

  • Workflow:
    • Model Setup: Use a monoculture of BMECs or a co-culture with astrocytes/pericytes on a porous Transwell insert.
    • Barrier Integrity Validation: Measure Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. High TEER values indicate intact, tight junctions [3] [1].
    • Permeability Experiment: Add the drug compound to the apical (luminal/ blood) compartment.
    • Sample Collection: At set time points, collect samples from the basolateral (abluminal/ brain) compartment.
    • Analysis: Quantify drug concentration using HPLC or LC-MS/MS.
  • Data Analysis: The apparent permeability coefficient ( P_{app} ) is calculated: ( P_{app} = (dQ/dt) / (A \times C_0) ), where ( dQ/dt ) is the transport rate, ( A ) is the membrane surface area, and ( C_0 ) is the initial donor concentration [1].

3. In Vivo Measurement of BBB Penetration This method provides the most clinically relevant data on a drug's ability to reach the brain parenchyma [5] [6].

  • Workflow:
    • Administer the drug to animal models or analyze data from human clinical trials.
    • Collect matched pairs of plasma and cerebrospinal fluid (CSF) samples or brain tissue at specific time points.
    • Analyze drug concentrations in both plasma and CSF/brain tissue using LC-MS/MS.
  • Data Analysis: The BBB penetration rate is expressed as the CSF-to-plasma ratio or the brain-to-plasma ratio [5]. A ratio provides a direct measure of the extent of CNS penetration.

Case Study: Quantitative Data from BBB-Penetrant TKIs

Data from approved drugs provide valuable benchmarks. The table below shows BBB penetration metrics for two kinase inhibitors.

Drug Name Indication BBB Penetration Metric Reported Value Clinical Outcome
Avitinib [5] NSCLC (T790M mutation) Penetration Rate (CSF/Plasma) 0.046% - 0.146% Good control of asymptomatic brain metastases despite low penetration.
Lorlatinib [6] ALK-positive NSCLC CSF/Plasma (unbound) Ratio 0.75 (mean) Substantial intracranial activity; high brain uptake confirmed in preclinical models.

Troubleshooting Common Experimental Issues

Problem: Low or Variable TEER in Transwell Models

  • Causes & Solutions:
    • Cell Quality: Use low-passage, primary or stem-cell derived BMECs [3] [1].
    • Culture Conditions: Ensure proper ECM coating and use validated culture media optimized for BBB cells [1].
    • Contamination: Check for microbial contamination (e.g., mycoplasma). In co-cultures, ensure cells are not crossing the membrane [2].
    • Measurement Technique: Ensure electrodes are sterilized, calibrated, and placed correctly in the Transwell plate [1].

Problem: Poor Correlation Between PAMPA and Cell-Based Models

  • Causes & Solutions:
    • Active Transport: PAMPA only measures passive diffusion. A compound with low PAMPA permeability but high Transwell permeability may be a substrate for influx transporters (e.g., LAT1, GLUT1) [7].
    • Efflux Pumps: A compound with high PAMPA permeability but low Transwell permeability is likely a substrate for efflux pumps (e.g., P-gp, BCRP). Repeat the Transwell assay with efflux pump inhibitors (e.g., Elacridar for P-gp) to confirm [8] [7].

Problem: High In Vitro Permeability but Low In Vivo Efficacy

  • Causes & Solutions:
    • Plasma Protein Binding: High plasma protein binding reduces the free fraction of drug available to cross the BBB. Measure unbound drug concentration [6].
    • Metabolism: The drug may be metabolized in plasma or by the endothelial cells before reaching the brain. Conduct metabolic stability assays [8].
    • Efflux at the BBB: Confirm if the drug is an efflux pump substrate using transporter assays [7].

Strategies to Enhance BBB Penetration

Here is a visual summary of the main strategic approaches to overcome the blood-brain barrier:

G BBB Strategies to Overcome the BBB Molecular Molecular/Carrier Strategies BBB->Molecular Physical Physical Disruption BBB->Physical Bypass BBB Bypass Routes BBB->Bypass RMT Receptor-Mediated Transcytosis (RMT) Molecular->RMT CMT Carrier-Mediated Transport (CMT) Molecular->CMT Nanoparticles Nanoparticle Delivery Systems Molecular->Nanoparticles FUS Focused Ultrasound with Microbubbles Physical->FUS Osmotic Osmotic Disruption (e.g., Mannitol) Physical->Osmotic Intranasal Intranasal Delivery Bypass->Intranasal Intrathecal Intrathecal/ Intraventricular Delivery Bypass->Intrathecal TfR e.g., Transferrin Receptor (TfR) RMT->TfR LfR e.g., Lactoferrin Receptor (LfR) RMT->LfR IR e.g., Insulin Receptor (IR) RMT->IR LAT1 e.g., L-type Amino Acid Transporter 1 (LAT1) CMT->LAT1

I hope this structured guide provides a solid foundation for your technical support center. The field of BBB research is advancing rapidly, particularly with the development of more sophisticated microfluidic and stem-cell based models [3] [1].

References

Comparative CNS Efficacy of EGFR Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical and preclinical studies on several EGFR inhibitors, which are relevant for understanding the landscape of CNS-active drugs.

Drug Name CNS Response Rate (Clinical) Median CNS Progression-Free Survival (CNS-PFS) Key Findings on BBB Penetration
Afatinib 72.9% [1] 23.3 months (clinical) [1] Superior CNS-PFS and lower cumulative incidence of CNS failure compared to gefitinib/erlotinib in a clinical study [1].
Gefitinib 64.7% [1] 17.3 months (clinical) [1] In a mouse model, showed a higher brain tumor-to-plasma concentration ratio (15.11% at 2h) than erlotinib and icotinib [2] [3].
Erlotinib 68.2% [1] 12.4 months (clinical) [1] Brain penetration is significantly restricted by efflux transporters P-gp and BCRP; inhibition of these transporters markedly increased brain distribution in primates [4] [5].
Osimertinib Information not in provided results Information not in provided results Included in a preclinical screening study as a BBB-penetrant EGFR inhibitor [6].
AZD3759 Information not in provided results Information not in provided results Designed specifically for high BBB penetration; not a substrate for major efflux transporters in a preclinical study [6].

Experimental Protocols from Key Studies

Here are the detailed methodologies from two pivotal studies that provide models for evaluating the brain distribution and efficacy of EGFR inhibitors.

  • Study 1: Protocol for Comparative CNS Distribution (Preclinical Cassette Dosing) [6]

    • Objective: To simultaneously examine the brain distributional kinetics of eight EGFR inhibitors.
    • Dosing: A cassette (mixture) of eight EGFR inhibitors was administered intravenously to mice at low doses (1-2 mg/kg).
    • Sample Collection: Blood and brain tissue were collected at multiple time points post-dose.
    • Analysis: Drug concentrations in plasma and brain homogenate were quantified using LC-MS/MS.
    • Data Calculation: The brain-to-blood partition coefficient (Kp,brain) was calculated for each drug from the area under the concentration-time curve (AUC) in brain and blood. The role of efflux transporters was confirmed using transporter-deficient mice.
  • Study 2: Protocol for Efficacy in a Brain Metastasis Model [2] [3]

    • Objective: To directly compare the anti-tumor efficacy and distribution of gefitinib, erlotinib, and icotinib in a brain metastasis model.
    • Animal Model: BALB/c nude mice were inoculated intracranially with PC-9-luc human lung adenocarcinoma cells.
    • Treatment: Mice were treated daily with clinically relevant doses of gefitinib (40 mg/kg), erlotinib (25 mg/kg), or icotinib (60 mg/kg) via oral gavage.
    • Efficacy Monitoring: Tumor growth was monitored over time using bioluminescence imaging.
    • Pharmacokinetic Sampling: On day 40, plasma, cerebrospinal fluid (CSF), normal brain tissue, and brain tumor tissue were collected at 1, 2, and 24 hours after drug administration.
    • Analysis: Drug concentrations in all matrices were measured, and penetration rates were calculated as (Ctissue/Cplasma) × 100%. Tumor tissues were also analyzed for phosphorylation of EGFR (pEGFR) via immunohistochemistry.

Mechanisms of Blood-Brain Barrier Penetration

The following diagram illustrates the primary mechanism that limits the brain penetration of many EGFR inhibitors and a key experimental approach to study it.

G Drug_In_Blood EGFR Inhibitor in Blood BBB Blood-Brain Barrier (BBB) Cell Drug_In_Blood->BBB Efflux Efflux Transporters (P-gp, BCRP) BBB->Efflux Expression Drug_In_Brain Drug in Brain BBB->Drug_In_Brain Passive Diffusion Drug_Effluxed Drug Pumped Back to Blood Efflux->Drug_Effluxed Active Efflux Inhibitor Elacridar (Inhibitor) Inhibitor->Efflux Blocks

Research Implications and Conclusions

  • Consider Afatinib for Superior CNS Control: For research questions focused on maximizing control of established brain metastases with earlier-generation TKIs, afatinib may be a candidate based on its superior clinical CNS-PFS compared to gefitinib and erlotinib [1].
  • Evaluate Transporter Interactions Early: The efficacy of erlotinib and gefitinib in the brain is highly limited by active efflux [6] [4] [5]. Preclinical screening should include models to assess whether a candidate compound is a substrate for P-gp and BCRP.
  • Leverage Specialized Models: The use of brain metastasis mouse models and advanced techniques like cassette dosing provide robust, translatable data for comparing the CNS efficacy and penetration of drug candidates [6] [2].
  • Clarification on "Epitinib": No data was found on "this compound." You may wish to verify the compound's name (is it possible you are referring to Lapatinib or another known TKI?) or investigate newer, specifically designed BBB-penetrant inhibitors like AZD3759 [6].

References

Comparison of CNS Efficacy Among EGFR-TKIs

Author: Smolecule Technical Support Team. Date: February 2026

TKI (Generation) CNS Objective Response Rate (ORR) CNS Progression-Free Survival (PFS) Cumulative Incidence of CNS Failure
Afatinib (2nd) 72.9% (in patients with measurable brain metastases) [1] [2] 23.3 months (median) [1] [2] Significantly lower vs. gefitinib/erlotinib (HR 0.51) [1] [2]
Gefitinib (1st) 64.7% [1] [2] 17.3 months (median) [1] [2] Reference [1] [2]
Erlotinib (1st) 68.2% [1] [2] 12.4 months (median) [1] [2] Reference [1] [2]
Osimertinib (3rd) N/A (Superior PFS and OS vs. gefitinib) [3] HR 0.47 vs. gefitinib [3] 6% vs. 15% with gefitinib [3]

The data in the table above is derived from clinical and real-world studies that directly compare the performance of these drugs. Here is a deeper analysis of the findings for afatinib:

  • Efficacy in Specific Subpopulations: Afatinib's CNS activity is influenced by the type of EGFR mutation. A 2023 real-world study showed that patients with common EGFR mutations (Del19/L858R) had a significantly better CNS objective response rate (100% in the evaluable cohort) and longer median CNS PFS (14.4 months) compared to those with uncommon mutations (60% and 6.1 months, respectively) [4].
  • Afatinib vs. Osimertinib in T790M-Positive Disease: After failure of initial EGFR-TKI therapy, a study compared these agents in patients with T790M-positive NSCLC and multiple CNS metastases. Osimertinib was associated with significantly longer overall survival (13.7 vs. 9.6 months) and progression-free survival (4.5 vs. 3.9 months) compared to afatinib [5]. This suggests osimertinib is the preferred option in this specific resistance setting.

Supporting Experimental Data & Protocols

The comparative data presented are based on robust clinical trial designs and real-world analyses. The following diagram outlines a typical workflow for assessing CNS efficacy in these studies.

PatientSelection Patient Population Selection InclusionCriteria Inclusion Criteria: • EGFRm+ NSCLC • Baseline Brain Metastases • TKI-naive PatientSelection->InclusionCriteria StudyArms Study Intervention InclusionCriteria->StudyArms Treatment Administration of EGFR-TKIs (e.g., Afatinib, Gefitinib) StudyArms->Treatment EndpointAssessment Endpoint Assessment Treatment->EndpointAssessment ORR CNS Objective Response Rate (ORR) (per RECIST 1.1) EndpointAssessment->ORR PFS CNS Progression-Free Survival (PFS) EndpointAssessment->PFS CIF Cumulative Incidence of CNS Failure EndpointAssessment->CIF

Key Methodological Details:

  • Patient Population: The pivotal LUX-Lung trials and real-world studies focused on patients with advanced EGFR mutation-positive (EGFRm+) NSCLC who were treatment-naive. CNS-specific subanalyses typically required the presence of baseline brain metastases, confirmed by MRI, which were either asymptomatic or had stable neurological symptoms without the need for high-dose steroids [6] [4] [7].
  • Treatment Administration: Patients received the standard approved dose of the EGFR-TKI (e.g., afatinib 40 mg orally once daily). Studies often included a tolerability-guided dose adjustment scheme to manage adverse events, which is a recognized part of the afatinib treatment protocol [6] [7].
  • Endpoint Assessment: CNS-specific efficacy was evaluated using internationally recognized criteria.
    • CNS ORR and PFS: These were assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, sometimes with modifications to better evaluate intracranial lesions (e.g., allowing target lesions ≥5 mm) [4] [2]. Regular follow-up brain MRIs were conducted, typically every 6-8 weeks.
    • CNS Failure: This was defined as the appearance of new brain or leptomeningeal lesions during treatment in patients with or without baseline brain metastases. The cumulative incidence of CNS failure was analyzed using competing risk models to account for other causes of progression or death [7].

Mechanism of Action and Blood-Brain Barrier Penetration

The differences in CNS efficacy can be partially explained by the drugs' pharmacological properties. The following diagram illustrates the key mechanism of irreversible binding that contributes to afatinib's activity.

cluster_generation TKI Generation TKI EGFR-TKI Administration BBB Blood-Brain Barrier (BBB) TKI->BBB Binding Binding to EGFR Kinase Domain BBB->Binding Effect Sustained Inhibition of Downstream Signaling Pathways Binding->Effect Reversible First-Generation (Gefitinib, Erlotinib) • Reversible Binding Reversible->Binding  Competitive Irreversible Second-Generation (Afatinib) • Irreversible ErbB Family Blocker • Covalent Bond Formation Irreversible->Binding  Covalent

Key Scientific Insights:

  • Irreversible ErbB Family Blockade: Afatinib is a second-generation, irreversible ErbB family blocker. It covalently binds to EGFR (ErbB1), HER2 (ErbB2), and ErbB4, and inhibits the trans-phosphorylation of ErbB3. This irreversible binding leads to a more sustained and broader suppression of signaling compared to the reversible binding of first-generation TKIs like gefitinib and erlotinib [6].
  • Preclinical Evidence for BBB Penetration: Preclinical studies have demonstrated that afatinib can penetrate the blood-brain barrier in mouse models, providing a molecular basis for its clinical activity against brain metastases [7]. While its measured concentration in cerebrospinal fluid (CSF) is relatively low, the irreversible nature of its binding may allow for critical inhibitory activity despite limited penetration [2].

References

Comparison of First vs. Third-Generation EGFR TKIs

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize core characteristics and clinical efficacy data based on recent meta-analyses, which are essential for any TKI comparison guide.

Feature First-Generation EGFR TKIs Third-Generation EGFR TKIs
Example Drugs Gefitinib, Erlotinib, Icotinib [1] [2] Osimertinib, Aumolertinib, Lazertinib, Almonertinib [1] [2] [3]
Mechanism of Action Reversible ATP-competitive inhibitors [2] Irreversible inhibitors; also target EGFR T790M resistance mutation [1] [2]
Primary Clinical Use First-line treatment for advanced EGFRm NSCLC [4] [3] First-line treatment for advanced EGFRm NSCLC [4] [3]
Common Adverse Events Rash, diarrhea, liver enzyme elevation [4] Diarrhea, rash, decreased platelet count [4]
Clinical Outcome First-Generation EGFR TKIs Third-Generation EGFR TKIs Meta-Analysis Findings
Median PFS ~10-13 months (as control in trials) [3] ~16-25 months in key trials [3] HR: 0.47 (95% CI: 0.42-0.52), favoring 3rd-G [4]
CNS PFS Lower control of CNS metastases Better control of CNS metastases HR: 0.57 (95% CI: 0.40-0.80), favoring 3rd-G [4]
Objective Response Rate (ORR) Baseline for comparison Improved response rates RR: 1.05 (95% CI: 1.01-1.09), favoring 3rd-G [4]
Overall Survival (OS) Reference Trend towards improvement HR: 0.88 (95% CI: 0.75-1.03), not statistically significant [4]

Experimental Protocols for Comparison

For a comprehensive comparison guide, the following methodologies are typically used to generate the data presented above:

  • Study Design: Phase III Randomized Controlled Trials (RCTs) are the gold standard. The FLAURA trial is a pivotal example, comparing osimertinib against first-generation TKIs (gefitinib or erlotinib) in untreated advanced EGFRm NSCLC patients [3].
  • Patient Population: Trials enroll patients with advanced (stage IIIB/IV) NSCLC, confirmed to have classic EGFR mutations (exon 19 deletions or L858R). Asian populations are often studied due to the higher incidence of EGFR mutations [4].
  • Key Endpoints:
    • Progression-Free Survival (PFS): Time from randomization to disease progression or death from any cause. Assessed by blinded independent central review [4] [3].
    • Overall Survival (OS): Time from randomization to death from any cause [4].
    • Objective Response Rate (ORR): Proportion of patients with a predefined reduction in tumor size (complete or partial response) [4].
    • Adverse Events (AEs): Monitored and graded per CTCAE (Common Terminology Criteria for Adverse Events) v5.0 [5].

Signaling Pathways and TKI Mechanisms

The following diagram illustrates the core EGFR signaling pathway and the general mechanism of action for TKIs, which is foundational for understanding their therapeutic effect and the development of resistance.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Downstream Activation of Downstream Pathways (PI3K/AKT, MAPK) Dimer->Downstream Phosphorylates Cellular Cellular Responses (Proliferation, Survival) Downstream->Cellular TKI TKI Mechanism TKI->EGFR Blocks ATP-binding site   Resistance Resistance Mechanisms (e.g., T790M, C797S) Resistance->TKI  Bypasses inhibition

A key challenge in this field is acquired resistance. Resistance to first-generation TKIs often occurs through the T790M mutation in EGFR. Third-generation TKIs were specifically designed to overcome this but can eventually face resistance from mutations like C797S, driving the development of fourth-generation inhibitors [1] [2].

How to Proceed with the "Epitinib" Comparison

Given that "this compound" was not identified in the search results, here are suggestions for locating the necessary information:

  • Verify the Compound Name: I recommend double-checking the spelling of "this compound." It is possible the intended drug is Icotinib, a well-documented first-generation EGFR TKI approved in China [2] [3].
  • Search Specialized Databases: You can query professional resources like PubMed, ClinicalTrials.gov, or pharmaceutical pipeline databases using the correct compound name to find preclinical and clinical trial data.
  • Analyze Against the Framework: Once you find data on "this compound," you can use the structure, comparison parameters, and experimental protocols outlined above to build a comprehensive and objective comparison guide.

References

Efficacy Data Comparison for EGFR-Mutant NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the objective response rate (ORR) and other key efficacy data for epitinib from a Phase Ib dose-expansion study, alongside benchmark data for established EGFR TKIs in advanced EGFR-mutant NSCLC [1] [2].

Table 1: Efficacy Comparison of EGFR Tyrosine Kinase Inhibitors

Drug (Generation) Trial / Context Recommended Phase 2 Dose Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Key Differentiating Feature

| This compound | Phase Ib (NCT02590952) [1] | 160 mg QD [1] | EGFR-mutant NSCLC with Brain Mets | 120 mg: 53.6% (95% CI, 33.9–72.5%) 160 mg: 40.5% (95% CI, 25.6–56.7%) [1] | 7.4 months (both cohorts) [1] | Designed for optimized blood-brain barrier penetration [3] [4] | | Osimertinib (3rd) | FLAURA [2] | 80 mg QD | EGFR-mutant NSCLC (including pts with CNS Mets) | 80% [2] | 18.9 months [2] | Standard of care; effective against T790M resistance | | Gefitinib/Erlotinib (1st) | IPASS & others [2] | N/A | EGFR-mutant NSCLC | ~70-80% (vs. chemo) [2] | ~10.2 months [2] | First-generation TKIs; established benefit over chemotherapy |

Abbreviations: CI, Confidence Interval; CNS, Central Nervous System; Mets, Metastases; QD, Once Daily.

Detailed Experimental Protocol for this compound Data

The efficacy data for this compound comes from an open-label, multicenter, dose-expansion Phase Ib study (NCT02590952) conducted across seven centers in China [1].

  • Study Population: The trial enrolled 72 patients with EGFR-mutant advanced NSCLC with brain metastases. Patients were assigned to receive this compound at either 120 mg (n=30) or 160 mg (n=42) orally, once daily [1].
  • Primary Endpoint: The primary focus of the study was to evaluate the safety and tolerability of this compound [1].
  • Key Secondary Endpoints:
    • Objective Response Rate (ORR): Defined as the proportion of patients with a reduction in tumor burden of a predefined amount. This was assessed using RECIST 1.1 (Response Evaluation Criteria in Solid Tumors) criteria, which is a standard benchmark in oncology trials to measure tumor response based on radiological imaging [1] [3].
    • Duration of Response (DoR): The median DoR was 7.40 months in the 120 mg group and 9.10 months in the 160 mg group [1].
    • Progression-Free Survival (PFS): As noted in the table above [1].
  • Safety Profile: Treatment-related adverse events (TRAEs) of grade 3 or higher were observed in 43.3% (120 mg) and 50.0% (160 mg) of patients. The most frequent any-grade adverse events included skin rash, elevated ALT/AST, hyper-pigmentation, and diarrhea [1] [3]. Based on a comprehensive risk-benefit assessment, the 160 mg dose was selected as the recommended phase 2 dose [1].

EGFR Signaling Pathway and TKI Mechanism

EGFR TKIs like this compound work by blocking the intracellular tyrosine kinase activity of the EGFR, a key driver in many cancers. The following diagram illustrates the signaling pathway and the drug's mechanism of action.

G Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds Dimer Receptor Dimerization & Activation EGFR->Dimer TKDomain Intracellular Tyrosine Kinase Domain Dimer->TKDomain Activates TKI EGFR TKI (e.g., this compound) TKI->TKDomain Inhibits Downstream Downstream Pathways (PI3K/AKT, RAS/MAPK) TKDomain->Downstream Phosphorylates & Activates Effects Cellular Outcomes: Proliferation, Survival, Migration Downstream->Effects

Diagram Title: EGFR Signaling Pathway and TKI Inhibition Mechanism

  • Pathway Activation: Upon binding its ligand (e.g., EGF), the EGFR undergoes dimerization and activates its intracellular tyrosine kinase domain [5]. This leads to autophosphorylation and the activation of key downstream signaling pathways, most notably the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and migration [6] [5].
  • Inhibition Mechanism: this compound, as a tyrosine kinase inhibitor (TKI), is a small molecule designed to competitively bind to the ATP-binding site within the tyrosine kinase domain of the EGFR [5]. This blockade prevents the receptor's autophosphorylation and subsequent activation of the downstream oncogenic signaling cascades, thereby inhibiting tumor growth [6].

Key Differentiator and Research Context

  • This compound's Niche: A primary design goal for this compound was to optimize penetration of the blood-brain barrier (BBB) [3] [4]. This is a significant limitation for many drugs, including first-generation EGFR TKIs. The promising activity of this compound in patients with brain metastases, as shown in the ORR data, suggests it successfully achieves higher concentrations in the central nervous system, addressing a major unmet need for this patient population [1] [3].
  • The Broader EGFR TKI Landscape: While this compound shows promise specifically for brain metastases, third-generation TKIs like osimertinib have become the standard first-line therapy for most patients with advanced EGFR-mutant NSCLC due to superior PFS and efficacy against the T790M resistance mutation [2]. Research continues to evolve with combination therapies (e.g., osimertinib plus chemotherapy or amivantamab) to further improve outcomes, particularly in high-burden disease [2].

References

Epitinib duration of response brain metastases

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy and Safety Comparison

The table below summarizes key clinical trial data for Epitinib and other relevant EGFR-TKIs in treating EGFR-mutant NSCLC with brain metastases.

Therapy Study Phase iORR (IC-OHR) iDCR Median iPFS (Months) Common Grade ≥3 AEs
This compound (160 mg) [1] Ib 50.0% 90.5% 8.5 Rash (19.0%), diarrhea (9.5%)
This compound (120 mg) [1] Ib 42.9% 85.7% 8.3 Rash (10.7%), diarrhea (10.7%)
Osimertinib (80 mg) [2] III (Network Meta-Analysis) ~70%* - ~15.0* -
Osimertinib (160 mg - escalated) [3] II (Substudy) 54% 73% 8.1 (for cohort) Diarrhea, paronychia
1G EGFR-TKI + Bevacizumab [2] III (Network Meta-Analysis) - - ~19.0* -
3G EGFR-TKI + Chemotherapy [2] III (Network Meta-Analysis) - - - -

Note: iORR (Intracranial Objective Response Rate), iDCR (Intracranial Disease Control Rate), iPFS (Intracranial Progression-Free Survival), AEs (Adverse Events). Values denoted with * are derived from a network meta-analysis for indirect comparison and are not from head-to-head trials. [2]

Detailed Experimental Protocols

To assess the quality and context of the data, here are the experimental designs for the key studies cited.

This compound Phase Ib Dose-Expansion Study (NCT02631252) [1]
  • Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with EGFR-mutant advanced NSCLC and brain metastases.
  • Patient Population: 72 enrolled patients with confirmed EGFR-mutant advanced NSCLC and brain metastases. Patients could be TKI-naive or have received prior EGFR-TKI treatment. Prior brain radiotherapy was allowed if completed >6 months before screening.
  • Study Design: Open-label, multicenter. Patients were assigned to receive this compound at either 120 mg (n=30) or 160 mg (n=42) orally once daily.
  • Key Efficacy Endpoints:
    • Intracranial Objective Response Rate (iORR): Proportion of patients with a complete or partial intracranial response, assessed by an independent review committee (IRC) using modified RANO-BM criteria.
    • Intracranial Disease Control Rate (iDCR): Proportion of patients with complete response, partial response, or stable disease.
    • Intracranial Progression-Free Survival (iPFS): Time from treatment initiation to intracranial disease progression or death from any cause.
  • Assessment Method: Intracranial lesions were evaluated via contrast-enhanced MRI of the brain at baseline and every 6 weeks thereafter.
Osimertinib Dose Escalation Study (NCT02736513) [3]
  • Objective: To assess the intracranial efficacy of escalating the osimertinib dose from 80 mg to 160 mg daily after isolated intracranial progression on the standard dose.
  • Patient Population: A subcohort of 11 patients with EGFR-mutated NSCLC who experienced intracranial progression after at least 3 months of response to osimertinib 80 mg daily, without symptomatic extracranial progression.
  • Study Design: Non-randomized, phase II, open-label.
  • Key Efficacy Endpoints:
    • Intracranial Response Rate: Assessed after dose escalation.
    • Intracranial Progression-Free Survival (iPFS): Time from dose escalation to further intracranial progression or death.
  • Assessment Method: Intracranial disease was assessed per RECIST 1.1 criteria.

Mechanisms and Workflow Visualization

The efficacy of EGFR-TKIs in brain metastases critically depends on their ability to penetrate the blood-brain barrier (BBB) and target cancer cells. The following diagram illustrates this mechanism and the core logic of the clinical trials discussed.

architecture cluster_tki EGFR-TKI Mechanism (e.g., this compound, Osimertinib) BBB_Penetration BBB Penetration Capability EGFR_Inhibition Irreversible EGFR Inhibition START Standard Dose (e.g., 80-160 mg) EGFR_Inhibition->START Tumor_Shrinkage Intracranial Tumor Shrinkage DOSE_LOGIC Dose Optimization Logic Clinical Clinical Trial Trial Dose Dose Strategy Strategy        color=        color= RESPONSE Assess iORR/iPFS START->RESPONSE OPTION1 Maintain RP2D RESPONSE->OPTION1 Effective & Tolerable OPTION2 Escalate Dose (e.g., 80→160 mg) OPTION2->Tumor_Shrinkage PROGRESSION Upon Intracranial Progression PROGRESSION->OPTION2 Strategy to Overcome Resistance

Diagram: EGFR-TKI Mechanism and Dose-Finding Logic. The diagram illustrates the core mechanism of action of brain-penetrant EGFR-TKIs and the clinical rationale for dose selection and escalation in trials.

Critical Analysis for Drug Development

  • This compound's Profile: this compound demonstrates a favorable intracranial efficacy signal and manageable toxicity in the phase Ib setting, supporting its further clinical development. [1] The 160 mg dose showed a trend toward better efficacy without a dramatic increase in severe adverse events, making it the recommended phase 2 dose (RP2D). [1]
  • Competitive Landscape Context: While this compound's data is promising, third-generation TKIs like osimertinib have set a high benchmark for intracranial efficacy. [2] The emerging strategy of combining EGFR-TKIs with chemotherapy or anti-angiogenic agents appears to push efficacy even further, suggesting a potential future pathway for this compound-based combinations. [2]
  • Considerations for Trial Design: The osimertinib dose-escalation study provides a validated protocol for addressing acquired intracranial resistance, a common clinical challenge. [3] Incorporating such a pre-planned, biomarker-driven escalation arm in later-phase this compound trials could enhance its clinical value proposition.

Key Insights and Development Pathways

For researchers, the data indicates that while this compound is a viable candidate, its competitive advantage may depend on demonstrating superior efficacy in specific patient subgroups, a more favorable safety profile, or synergistic effects in novel combinations. Future work should focus on direct comparisons in randomized trials and exploration of its activity against leptomeningeal disease.

References

Epitinib blood concentration vs brain concentration

Author: Smolecule Technical Support Team. Date: February 2026

EGFR-TKI Brain Penetration Comparison

The table below summarizes key experimental data from studies on various EGFR-TKIs, showcasing their differing abilities to reach brain tumors in mouse models [1]. The penetration rate is calculated as the ratio of the drug concentration in brain metastases to its concentration in plasma.

Drug Name 1-hour Penetration Rate (%) 2-hour Penetration Rate (%) 24-hour Brain Tumor Concentration (nM)
Gefitinib 9.82 ± 1.03 15.11 ± 2.00 62.89
Erlotinib 4.83 ± 0.25 5.73 ± 1.31 1.02
Icotinib 2.62 ± 0.21 2.69 ± 0.31 Data not available
Almonertinib Effectively penetrates BBB, metabolite does not [2]

This comparative data aligns with efficacy findings: in the same study, gefitinib showed the strongest antitumor activity against brain lesions, followed by erlotinib, and then icotinib [1].

Experimental Protocols for Key Data

The quantitative data above was generated through well-established in vivo and in vitro models. Here are the core methodologies from the research.

In Vivo Brain Metastasis Model & Pharmacokinetics

This protocol was used to generate the comparative data for gefitinib, erlotinib, and icotinib [1].

  • Objective: To evaluate the distribution and efficacy of EGFR-TKIs in brain metastases.
  • Animal Model: Nude mice with intracranially implanted PC-9 (NSCLC) tumor cells.
  • Dosing: Mice received continuous gavage treatment with human-equivalent doses:
    • Erlotinib: 25 mg/kg
    • Gefitinib: 40 mg/kg
    • Icotinib: 60 mg/kg
  • Sample Collection: At predetermined time points (1, 2, and 24 hours post-dose), samples of plasma, cerebrospinal fluid (CSF), normal brain tissue, and brain tumor tissue were collected.
  • Analysis: Drug concentrations in the samples were quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Tumor growth was monitored via bioluminescence imaging.
In Vitro Blood-Brain Barrier Transporter Assay

This method helps explain why some drugs, like almonertinib, penetrate the brain more effectively [2].

  • Objective: To determine if a drug is a substrate for efflux transporters (ABCB1/P-gp and BCRP) that limit brain penetration.
  • Cell Model: Madin-Darby Canine Kidney (MDCK) cell monolayers genetically engineered to overexpress human ABCB1 or BCRP transporters.
  • Assay: The drug is added to either the apical (A) or basolateral (B) side of the cell monolayer.
  • Measurement: The Apparent Permeability ((P_{app})) coefficient is calculated in both directions (A-to-B and B-to-A).
  • Interpretation: An Efflux Ratio (B-to-A (P_{app}) divided by A-to-B (P_{app})) significantly greater than 2 indicates the drug is a substrate for active efflux, which can hinder its ability to cross the BBB.

EGFR-TKI Mechanisms and Experimental Workflow

To better visualize the biological context and experimental process, the following diagrams outline the mechanism of action of EGFR-TKIs and a generalized workflow for assessing brain penetration.

G EGFR-TKI Mechanism of Action in Brain Tumors EGFR EGFR Mutation (Overexpression/EGFRvIII) Downstream Downstream Signaling Pathways EGFR->Downstream TKIs EGFR-TKIs (e.g., Gefitinib, Osimertinib) TKIs->EGFR Binds & Inhibits Tyrosine Kinase Domain Pathway1 RAS/RAF/MEK/ERK (MAPK Pathway) Downstream->Pathway1 Pathway2 PI3K/AKT/mTOR (Pathway) Downstream->Pathway2 Pathway3 JAK2/STAT3 (Pathway) Downstream->Pathway3 Outcomes Cellular Outcomes: Tumor Proliferation, Survival, & Growth Pathway1->Outcomes Pathway2->Outcomes Pathway3->Outcomes

G Workflow for Assessing EGFR-TKI Brain Penetration Start 1. In Vitro Screening A1 Transporter Assay (ABCB1/BCRP MDCK cells) Start->A1 A2 Select promising candidate A1->A2 B1 Establish Brain Metastasis Mouse Model A2->B1 Middle 2. In Vivo Validation B2 Administer EGFR-TKI (Clinical equivalent dose) B1->B2 B3 Collect Samples: Plasma, CSF, Brain Tumor B2->B3 B4 Quantify Drug Concentration (LC-MS/MS) B3->B4 C1 Monitor Tumor Response (e.g., Bioluminescence) B4->C1 End 3. Efficacy Correlation C2 Correlate tumor drug levels with efficacy C1->C2

Key Insights for Research and Development

  • Third-generation TKIs are superior for CNS metastases due to their designed ability to avoid efflux transporters like ABCB1 and BCRP [3] [2].
  • CSF concentration is not a perfect proxy for brain tumor tissue concentration due to the blood-tumor barrier (BTB) [1]. Direct measurement in tumor tissue provides a more reliable efficacy predictor.
  • Tumor heterogeneity affects response; for instance, the co-expression of PTEN can increase sensitivity to EGFR-TKIs in glioblastoma cells [3].

References

Efficacy and Safety Data from Phase 1b Study

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety outcomes of Epitinib from the open-label, multicenter, dose-expansion Phase 1b study [1].

Metric This compound 120 mg QD This compound 160 mg QD
Patient Population EGFR-mutant advanced NSCLC with brain metastases [1] EGFR-mutant advanced NSCLC with brain metastases [1]
Sample Size (FAS) n=30 [1] n=42 [1]
Overall Objective Response Rate (ORR) 20.0% [1] 31.0% [1]
Intracranial ORR 25.0% [1] 40.9% [1]
Disease Control Rate (DCR) 70.0% [1] 81.0% [1]
Median Progression-Free Survival (PFS) 5.5 months [1] 6.9 months [1]
Common Adverse Events (AEs) Skin rash, diarrhea, elevated ALT/AST [1] Skin rash, diarrhea, elevated ALT/AST [1]
Grade ≥3 AEs 36.7% of patients [1] 57.1% of patients [1]

Understanding the Standard of Care Context

To interpret this compound's results, it's crucial to understand the established standard of care and its performance.

  • Defining Standard Care: The standard of care comprises treatments accepted by medical experts and widely used by clinicians. In the United States and many other countries, the National Comprehensive Cancer Network (NCCN) Clinical Practice Guidelines are the recognized standard for clinical direction in cancer care [2] [3]. These guidelines are developed by multidisciplinary panels and are based on evidence from large randomized clinical trials [2].
  • Historical Standard for This Population: At the time the this compound study was conducted (2015-2019), the third-generation EGFR TKI Osimertinib had demonstrated improved efficacy in EGFR-mutated patients with central nervous system (CNS) metastases and was becoming a standard of care [1]. Earlier generation EGFR TKIs (e.g., gefitinib, erlotinib) were limited by poor blood-brain barrier penetration, and whole-brain radiation therapy offered limited survival benefit [1]. This compound was specifically designed to have optimized penetration of the blood-brain barrier, addressing this unmet need [1] [4].

Detailed Experimental Methodology of the this compound Phase 1b Trial

For professionals, the key methodological details of the cited study are as follows [1]:

  • Study Design: Open-label, multicenter, dose-expansion Phase 1b trial.
  • Primary Objectives: To evaluate the safety, tolerability, and preliminary antitumor efficacy of this compound.
  • Patient Population: Enrolled 72 patients with EGFR-mutant, advanced NSCLC and confirmed brain metastases. Patients were either treatment-naïve or had prior EGFR TKI treatment.
  • Treatment Regimen: Patients received oral this compound once daily at either 120 mg or 160 mg.
  • Endpoints:
    • Efficacy: Assessed by ORR, DCR, and PFS according to RECIST 1.1 criteria. Intracranial efficacy was a key focus.
    • Safety: Monitored through the occurrence and severity of treatment-emergent adverse events (TEAEs).
  • Analysis Sets: Included both a Full Analysis Set (FAS, n=72) and a Response Evaluable Set (RES, n=70).

Interpretation of this compound's Clinical Profile

  • Efficacy Insight: The 160 mg dose consistently showed better efficacy than the 120 mg dose across all measured endpoints (ORR, DCR, PFS), leading researchers to recommend it as the phase 2 dose [1]. The intracranial ORR of 40.9% at 160 mg is a key finding, highlighting its potential activity against brain metastases [1].
  • Safety Insight: The safety profile was manageable and consistent with other EGFR TKIs, with common AEs being skin rash and diarrhea [1]. The higher rate of Grade ≥3 AEs in the 160 mg group (57.1%) indicates a need for careful dose management [1].
  • Research Context: This Phase 1b trial was designed as a dose-expansion study. Its primary goals were to confirm safety and signal efficacy in a specific population, not to provide head-to-head comparisons with approved treatments. Such direct comparisons would be the objective of later-phase (e.g., Phase III) randomized controlled trials.

Visualizing the Clinical Development Pathway

The diagram below outlines the logical progression of early-stage clinical development for a drug like this compound.

Preclinical Preclinical Research PhaseIa Phase Ia Trial Preclinical->PhaseIa Establishes BBB penetration PhaseIb Phase Ib Trial PhaseIa->PhaseIb Determines RP2D (160 mg QD) PhaseIII Phase III Pivotal Trial PhaseIb->PhaseIII Confirms safety & signal efficacy SoC_Comparison Comparison vs. Standard of Care PhaseIII->SoC_Comparison Head-to-head randomized data

Conclusion and Research Status

It is important to note that This compound has not been approved for commercial use and is not part of the established standard of care guidelines like the NCCN. Its development for NSCLC with brain metastases was intended to lead to a Phase III pivotal trial in China [4]. For the most current status of its development and any subsequent trial results, you would need to consult later-stage clinical trial publications or regulatory databases.

References

Recent Advanced EGFR-TKI & Combination Therapies in China

Author: Smolecule Technical Support Team. Date: February 2026

Drug / Regimen Name Therapeutic Class Key Clinical Trial / Data Reported Efficacy Data (vs. Comparator) Stage / Status
Savolitinib + Osimertinib [1] Highly selective MET TKI + 3rd gen EGFR TKI SACHI Phase III (NCT05015608) mPFS: 8.2 mos vs. 4.5 mos (Chemo); HR=0.34, p<0.0001 [1] NDA accepted & granted priority review in China [1]
Ivonescimab + Chemotherapy [2] PD-1/VEGF Bispecific Antibody + Chemo HARMONi-A Phase III mOS: 16.8 mos vs. 14.1 mos (Chemo); OS HR=0.74, P=0.019 [2] Approved in China (May 2024); Added to NRDL (2025) [2]

Experimental Protocols for Key Studies

For the clinical data cited in the table, here are the detailed methodologies from the respective studies.

  • SACHI Phase III Study (Savolitinib + Osimertinib) [1]:

    • Objective: To evaluate the efficacy and safety of savolitinib combined with osimertinib versus platinum-based chemotherapy.
    • Patient Population: 211 patients with locally advanced or metastatic EGFR-mutant NSCLC with confirmed MET amplification after progression on a first-line EGFR-TKI.
    • Study Design: Randomized, open-label. Patients were randomized to receive the all-oral savolitinib-osimertinib combination or chemotherapy.
    • Primary Endpoint: Progression-Free Survival (PFS) assessed by a blinded Independent Review Committee (IRC).
    • Key Methods: PFS and Overall Survival (OS) were analyzed. Tumor response was assessed per RECIST v1.1. Safety was evaluated by monitoring the incidence and severity of adverse events.
  • HARMONi-A Phase III Study (Ivonescimab + Chemotherapy) [2]:

    • Objective: To evaluate ivonescimab combined with chemotherapy versus chemotherapy alone in patients with EGFR-mutated non-squamous NSCLC whose disease progressed after EGFR-TKI therapy.
    • Patient Population: Patients with EGFR-mutant (19Del or L858R) non-squamous NSCLC who had progressed on a prior EGFR-TKI.
    • Study Design: Randomized, global Phase III trial.
    • Primary Endpoint: Progression-Free Survival (PFS). Overall Survival (OS) was a key secondary endpoint.
    • Key Methods: This was the final, pre-specified formal OS analysis with a median follow-up of 32.5 months. Statistical significance was determined through a sequential testing procedure per the statistical analysis plan.

EGFR-TKI Resistance and Combination Therapy Pathway

The following diagram illustrates the mechanism of action for the savolitinib-osimertinib combination, which addresses a key pathway of resistance to EGFR inhibitors, as demonstrated in the SACHI trial [1].

G EGFR_TKI EGFR TKI Treatment (e.g., Osimertinib) Resistance Acquired Resistance via MET Amplification EGFR_TKI->Resistance Therapeutic Pressure MET_Signal Sustained MET Pathway Activation & Signaling Resistance->MET_Signal Tumor_Growth Tumor Progression MET_Signal->Tumor_Growth Combo_Therapy Combination Therapy (Osimertinib + Savolitinib) MET_Inhibition Savolitinib: Selective MET Kinase Inhibition Combo_Therapy->MET_Inhibition Pathway_Blockade Dual EGFR & MET Pathway Blockade MET_Inhibition->Pathway_Blockade Tumor_Control Restored Tumor Growth Control Pathway_Blockade->Tumor_Control

References

Epitinib blood-brain barrier penetration vs competitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Selected EGFR Inhibitors

The table below summarizes experimental data on the BBB penetration of several relevant EGFR-targeted therapies, which would typically serve as comparators for a drug like Epitinib.

Drug Name Drug Class BBB/BTB Penetration Ratio Experimental Model Key Finding on CNS Efficacy
Gefitinib [1] Small Molecule TKI ~15.1% (brain tumor/plasma, 2-hr) [1] PC-9-luc brain metastasis mouse model [1] Strongest antitumor activity on brain metastases among comparators (gefitinib, erlotinib, icotinib) [1]
Erlotinib [1] Small Molecule TKI ~5.7% (brain tumor/plasma, 2-hr) [1] PC-9-luc brain metastasis mouse model [1] Effective against brain lesions; clinically active as monotherapy in NSCLC patients with BM [2] [1]
Icotinib [1] Small Molecule TKI ~2.7% (brain tumor/plasma, 2-hr) [1] PC-9-luc brain metastasis mouse model [1] Demonstrated weaker inhibition of tumor cell proliferation vs. gefitinib/erlotinib [1]
Avitinib (3rd Gen) [3] Small Molecule TKI 0.046% - 0.146% (CSF/plasma) [3] NSCLC patients with BM (Clinical Trial) [3] Good control of asymptomatic brain metastases despite low BBB penetration rate [3]
Cetuximab [4] Monoclonal Antibody Minimal (dramatically increased with FUS) [4] Mouse model with FUS-BBB disruption [4] BBB drastically restricts mAb penetration; FUS technology enabled significant brain delivery [4]

Detailed Experimental Protocols

To ensure the data in your guide is reproducible and credible, here are the core methodologies from the key studies cited.

  • Direct Comparative TKI Study in Mouse Model [1]:

    • Model Establishment: A brain metastasis model was created by inoculating PC-9-luc human NSCLC cells into the cerebrum of BALB/c nude mice.
    • Drug Administration: Mice were treated orally with human-equivalent doses of gefitinib (40 mg/kg), erlotinib (25 mg/kg), or icotinib (60 mg/kg) daily.
    • Efficacy Monitoring: Tumor burden was dynamically assessed using bioluminescence imaging.
    • Pharmacokinetic Sampling: On the final day, concentrations of each TKI were measured in plasma, cerebrospinal fluid (CSF), normal brain tissue, and brain tumor tissue at 1, 2, and 24 hours after administration.
  • Clinical Measurement of BBB Penetration [3]:

    • Patient Cohort: The study enrolled NSCLC patients with the EGFR T790M mutation and brain metastases.
    • Dosing: Patients were orally administered avitinib twice daily in 28-day cycles.
    • Sample Collection: Paired blood and cerebrospinal fluid (CSF) samples were collected from available patients on day 29 of the cycle.
    • Analysis: The BBB penetration rate was calculated as the ratio of the drug concentration in the CSF to the concentration in the plasma.
  • Assessing Monoclonal Antibody Delivery with FUS [4]:

    • Antibody Preparation: The anti-EGFR monoclonal antibody Cetuximab was labeled with Zirconium-89 (⁸⁹Zr) for tracking.
    • BBB Disruption: Focused Ultrasound (FUS) combined with microbubble contrast agents was applied to a targeted region of the mouse brain to temporarily permeabilize the BBB.
    • Imaging and Analysis: Positron Emission Tomography (immunoPET) was used to perform longitudinal, quantitative tracking of the antibody's delivery to and kinetics within the brain parenchyma.

Biological Pathways and Drug Delivery Strategies

The following diagram illustrates the major biological barriers and technological strategies for delivering drugs to the brain, which is central to understanding the data presented.

BBB_Delivery BBB Drug Delivery Pathways and Strategies cluster_barrier BBB/BTB Barrier Blood Capillary Blood Capillary BBB/BTB Barrier BBB/BTB Barrier Blood Capillary->BBB/BTB Barrier Brain Tumor Brain Tumor BBB/BTB Barrier->Brain Tumor Limited Delivery Healthy Brain Healthy Brain BBB/BTB Barrier->Healthy Brain Limited Delivery Tight Junctions Tight Junctions BBB/BTB Barrier->Tight Junctions Efflux Pumps (P-gp/BCRP) Efflux Pumps (P-gp/BCRP) BBB/BTB Barrier->Efflux Pumps (P-gp/BCRP) Systemic Drug Administration Systemic Drug Administration Systemic Drug Administration->Blood Capillary Small Molecule TKIs Small Molecule TKIs Small Molecule TKIs->BBB/BTB Barrier Passive Diffusion Small Molecule TKIs->Efflux Pumps (P-gp/BCRP) Potential Efflux Monoclonal Antibodies Monoclonal Antibodies Monoclonal Antibodies->BBB/BTB Barrier Blocked by Tight Junctions FUS + Microbubbles FUS + Microbubbles FUS + Microbubbles->Brain Tumor FUS + Microbubbles->Tight Junctions Temporary Disruption Nanoparticle Carriers Nanoparticle Carriers Nanoparticle Carriers->Brain Tumor Nanoparticle Carriers->Efflux Pumps (P-gp/BCRP) Bypass Bispecific Antibodies Bispecific Antibodies Bispecific Antibodies->Brain Tumor Bispecific Antibodies->Tight Junctions Receptor-Mediated Transcytosis

Emerging Technologies to Enhance Brain Delivery

Given the intrinsic challenge of crossing the BBB, several advanced technologies are under active investigation to improve drug delivery to brain tumors [5] [6].

  • Bispecific Antibody RMT Approach: This is a "Trojan horse" strategy where an antibody is engineered to bind simultaneously to a target on the BBB (e.g., a receptor that mediates transcytosis) and a tumor antigen. This can actively transport the therapeutic antibody across the BBB [5].
  • Focused Ultrasound (FUS) with Microbubbles: This physical method involves intravenously injecting microbubbles and then applying focused ultrasound to a specific brain region. The sound waves cause the microbubbles to oscillate, temporarily and reversibly disrupting the tight junctions of the BBB, allowing for significant increases in drug delivery, as demonstrated with Cetuximab [4].
  • Nanoparticle-Based Systems: Nanocarriers (e.g., liposomes, polymeric nanoparticles) can be engineered to encapsulate drugs and target specific BBB receptors. They can bypass efflux pumps and protect their payload, enhancing brain tumor accumulation through various transcellular and paracellular strategies [6].

References

Clinical Efficacy and Safety Profile of Epitinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety data from the dose-expansion Phase Ib study of epitinib, which evaluated two dosing groups [1] [2].

Parameter 120 mg Dose Group (n=30) 160 mg Dose Group (n=42)
Objective Response Rate (ORR) 53.6% (95% CI: 33.9%-72.5%) 40.5% (95% CI: 25.6%-56.7%)
Median Duration of Response (mDoR) 7.40 months (95% CI: 3.70-7.40) 9.10 months (95% CI: 6.50-12.00)
Median Progression-Free Survival (mPFS) 7.40 months (95% CI: 5.40-9.20) 7.40 months (95% CI: 5.50-10.00)
Grade ≥3 Treatment-Related Adverse Events (TRAEs) 43.3% (13 patients) 50.0% (21 patients)
Most Frequent Adverse Events (Any Grade) Skin rash, elevated ALT/AST, hyper-pigmentation, diarrhea [2] Skin rash, elevated ALT/AST, hyper-pigmentation, diarrhea [2]

Based on a comprehensive risk-benefit assessment, the study concluded that 160 mg once daily could be the recommended phase 2 dose (RP2D), as it showed a longer Duration of Response with a manageable safety profile [1].

Experimental Protocol Details

To assist in evaluating the trial's rigor and reproducibility, here is a summary of the key methodological details.

  • Trial Design: This was an open-label, multicenter, dose-expansion Phase Ib study (ClinicalTrials.gov: NCT02590952) conducted at 7 centers in China [1] [2].
  • Patient Population: The study enrolled 72 patients with EGFR-mutant, advanced NSCLC with brain metastases, confirmed by enhanced CT or MRI. Patients could be either treatment-naïve or previously treated with EGFR TKIs, but those with extracranial disease progression while on a TKI were excluded [2].
  • Intervention and Dosing: Patients received oral this compound once daily at either 120 mg (n=30) or 160 mg (n=42). The 160 mg dose was the initially recommended Phase 2 dose (RP2D), while the 120 mg dose was added to further assess the benefit-risk ratio [1] [2].
  • Primary and Secondary Endpoints:
    • Primary Endpoint: Safety and tolerability, assessed by the incidence and severity of adverse events [1] [2].
    • Secondary Endpoints: Included efficacy measures such as Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), and Progression-Free Survival (PFS), evaluated according to RECIST 1.1 criteria [1] [2].
  • Statistical Analysis: The Full Analysis Set (FAS) included all 72 enrolled patients. Efficacy analyses, such as ORR, were primarily performed on the Response Evaluable Set (RES), which consisted of 70 patients [2].

EGFR Signaling Pathway and this compound's Mechanism

This compound is an irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to have improved penetration of the blood-brain barrier (BBB), addressing a key limitation of earlier-generation EGFR TKIs [2]. The following diagram illustrates the EGFR signaling pathway and the drug's mechanism of action.

architecture EGF EGF Ligand EGFR EGFR (HER1) EGF->EGFR Binds HER2 HER2 (Dimerization Partner) EGFR->HER2 Heterodimerizes Downstream1 PI3K/AKT Pathway (Cell Survival) HER2->Downstream1 Activates Downstream2 MAPK Pathway (Cell Proliferation) HER2->Downstream2 Activates Effects Cell Proliferation, Survival, Migration Downstream1->Effects Downstream2->Effects This compound This compound This compound->EGFR Irreversibly Inhibits

Key Comparative Insights for Researchers

For a researcher evaluating this compound in the context of other therapies, the following points are crucial:

  • Primary Advantage over Earlier TKIs: The central rationale for this compound's development is its enhanced ability to cross the blood-brain barrier. Preclinical studies showed higher concentrations in brain and tumor tissue than in plasma, which translates to clinical activity against brain metastases, a population with high unmet need [2].
  • Positioning among EGFR TKIs: At the time of the study's initiation (2015), third-generation EGFR TKIs like osimertinib were not widely accessible or affordable in some regions, including China. This compound was developed to address this gap, particularly for patients with brain metastases [2].
  • Context of Drug Development: The exploration of the 120 mg dose alongside the 160 mg RP2D highlights a careful approach to optimizing the therapeutic window, balancing intracranial efficacy with systemic toxicity [1] [2].

References

×

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

430.21172409 Da

Monoisotopic Mass

430.21172409 Da

Heavy Atom Count

32

UNII

WZ97ZE4UUG

Dates

Last modified: 04-14-2024

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